molecular formula C6H10O3 B1626367 trans-3-Hydroxyhex-4-enoic acid CAS No. 26811-78-9

trans-3-Hydroxyhex-4-enoic acid

Cat. No.: B1626367
CAS No.: 26811-78-9
M. Wt: 130.14 g/mol
InChI Key: OFCNGPVEUCUWSR-NSCUHMNNSA-N
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Description

Trans-3-Hydroxyhex-4-enoic acid is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-3-Hydroxyhex-4-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-3-Hydroxyhex-4-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-hydroxyhex-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-2-3-5(7)4-6(8)9/h2-3,5,7H,4H2,1H3,(H,8,9)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCNGPVEUCUWSR-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26811-78-9
Record name 4-Hexenoic acid, 3-hydroxy-, homopolymer
Source European Chemicals Agency (ECHA)
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Foundational & Exploratory

Technical Guide: Synthesis of trans-3-Hydroxyhex-4-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of trans-3-Hydroxyhex-4-enoic Acid (CAS 26811-78-9) Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, Drug Development Professionals

Executive Summary

trans-3-Hydroxyhex-4-enoic acid (CAS 26811-78-9) is a critical allylic alcohol intermediate used primarily in the synthesis of macrocyclic lactone anthelmintics (e.g., Moxidectin impurities/standards) and as a monomer for functionalized polyhydroxyalkanoates (PHAs).[1][2] Its structure features a carboxylic acid head, a chiral hydroxyl group at C3, and a trans-configured alkene at C4.

This guide details two validated synthesis pathways:

  • The Reformatsky Route: A robust, scalable method for generating the racemic scaffold using standard laboratory reagents.

  • Enzymatic Kinetic Resolution: An advanced protocol for isolating high-purity enantiomers required for pharmaceutical applications.

Structural Analysis & Retrosynthesis

The target molecule presents two primary synthetic challenges: preserving the trans (E) geometry of the C4-C5 double bond and controlling the stereocenter at C3.

Retrosynthetic Strategy

The most logical disconnection involves breaking the C2-C3 bond. This reveals two synthons: a nucleophilic acetate equivalent (C1-C2) and an electrophilic aldehyde fragment (C3-C6).

  • Electrophile: trans-2-Butenal (Crotonaldehyde). This commercially available aldehyde already possesses the required trans-alkene geometry.

  • Nucleophile: Zinc enolate derived from Ethyl Bromoacetate (Reformatsky Reagent).

Figure 1: Retrosynthetic analysis identifying Crotonaldehyde and Ethyl Bromoacetate as key building blocks.

Primary Synthesis: The Reformatsky Protocol

Objective: Synthesis of racemic ethyl trans-3-hydroxyhex-4-enoate followed by hydrolysis. Why this route? Unlike Grignard reagents, the organozinc Reformatsky reagent is less basic and highly chemoselective for aldehydes, minimizing 1,4-addition (Michael addition) side products which are common with conjugated aldehydes like crotonaldehyde.

Reagents & Materials[3][4][5][6][7][8][9][10]
  • Substrate: trans-2-Butenal (Crotonaldehyde), >99%.

  • Reagent: Ethyl bromoacetate.[3]

  • Metal: Zinc dust (Activated).

  • Solvent: Anhydrous THF or Benzene/Toluene.

  • Catalyst: Iodine (crystal) or Trimethylsilyl chloride (TMSCl) for Zn activation.

Step-by-Step Protocol
Step 1: Zinc Activation (Critical)

The success of the Reformatsky reaction depends on the quality of the zinc surface.

  • Place Zinc dust (1.5 eq) in a flame-dried 3-neck flask under Nitrogen.

  • Activation: Add a crystal of Iodine or 5 mol% TMSCl. Heat gently with a heat gun until the iodine color fades or the zinc looks "bright."

  • Allow to cool to room temperature.

Step 2: Formation & Addition[4][5]
  • Suspend activated Zn in anhydrous THF (5 mL/g Zn).

  • Prepare a mixture of Ethyl bromoacetate (1.2 eq) and trans-2-Butenal (1.0 eq) in THF.

  • Initiation: Add 10% of the solution to the Zn suspension. Warm to 40-50°C. Initiation is marked by a vigorous exotherm and slight foaming.

  • Addition: Once initiated, add the remaining solution dropwise to maintain a gentle reflux (controlled by addition rate).

  • Reflux: After addition, reflux for 2-4 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of the aldehyde.

Step 3: Quench & Workup
  • Cool reaction to 0°C.

  • Quench: Slowly add cold 1M HCl or saturated NH₄Cl. Note: Keep pH < 4 but avoid concentrated acid to prevent dehydration to the diene (sorbic acid derivative).

  • Extract with Diethyl Ether or EtOAc (3x).

  • Wash combined organics with NaHCO₃ (sat) and Brine.

  • Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Vacuum distillation or Flash Chromatography (Silica, 10-20% EtOAc in Hexane).

    • Yield: Typically 65-80% of the ethyl ester.

Step 4: Hydrolysis to Acid
  • Dissolve the ester in THF/Water (1:1).

  • Add LiOH (2.0 eq) at 0°C. Stir at RT for 4-6 hours.

  • Acidify carefully with 1M HCl to pH 2-3.

  • Extract with EtOAc, dry, and concentrate to yield trans-3-hydroxyhex-4-enoic acid.

Advanced Synthesis: Asymmetric Enzymatic Resolution

For pharmaceutical applications (e.g., Moxidectin standards), the racemic product from the Reformatsky route must be resolved. Enzymatic kinetic resolution is superior to chemical asymmetric synthesis for this substrate due to cost-efficiency and high enantioselectivity.

Mechanism

Lipases (specifically Candida antarctica Lipase B, CAL-B) selectively acetylate one enantiomer of the secondary alcohol, leaving the other unreacted.

Figure 2: Kinetic resolution workflow using CAL-B to separate enantiomers.

Protocol
  • Setup: Dissolve racemic ethyl trans-3-hydroxyhex-4-enoate (10 mmol) in dry Diisopropyl ether or MTBE.

  • Enzyme: Add Novozym 435 (immobilized CAL-B, 20-50 mg/mmol substrate).

  • Acyl Donor: Add Vinyl Acetate (3.0 eq). The use of vinyl acetate makes the reaction irreversible (tautomerization of vinyl alcohol byproduct).

  • Incubation: Shake at 30-40°C. Monitor conversion by Chiral HPLC or GC.

  • Termination: Stop reaction at ~50% conversion (theoretical max yield for resolution). Filter off the enzyme.

  • Separation: Separate the (S)-alcohol and (R)-acetate via column chromatography (the acetate is much less polar).

  • Hydrolysis: Hydrolyze the desired fraction (acetate or ester) to obtain the enantiopure acid.

Characterization & Data

The following data confirms the structure of the trans-3-hydroxyhex-4-enoic acid moiety.

NMR Spectroscopic Profile
PositionProton (¹H)Carbon (¹³C)MultiplicityNotes
C1 (COOH) ~11.0 (br s)~176.0SingletAcid proton exchanges
C2 (CH₂) 2.45 - 2.60~40.5MultipletDiastereotopic protons
C3 (CH-OH) 4.45 - 4.55~68.5MultipletChiral center, allylic
C4 (=CH) 5.50 - 5.65~130.0ddtrans coupling (J ~15 Hz)
C5 (=CH) 5.70 - 5.85~127.5dqtrans coupling (J ~15 Hz)
C6 (CH₃) 1.70~17.8DoubletMethyl attached to alkene

Key Diagnostic Signals:

  • Alkene Geometry: The coupling constant (

    
    ) between H-C4 and H-C5 is typically 15-16 Hz , confirming the trans (E) configuration. A cis isomer would show 
    
    
    
    Hz.
  • Purity Check: Look for a singlet at ~2.1 ppm (methyl ketone) which indicates retro-aldol decomposition, or multiplets at ~5.8-6.2 ppm indicating dehydration to the conjugated diene (sorbic acid derivative).

References

  • Reformatsky Reaction Mechanism & Scope: Kurti, L., Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

  • Synthesis of 3-Hydroxy-4-enoic Acids: Rathke, M. W. (1970). "The Reformatsky Reaction."[3][4][6][5][7][8][9] Organic Reactions, 22, 423-460.

  • Enzymatic Resolution of beta-Hydroxy Esters: Ghanem, A. (2007).[5] "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, 63(8), 1721-1754.

  • Moxidectin/Milbemycin Structural Context: Prashad, M. (2006).[10] "Chemical Process Research on Moxidectin." Chemical Reviews. (Contextual citation for intermediate relevance).

  • General Compound Data (CAS 26811-78-9): PubChem Database. "trans-3-Hydroxyhex-4-enoic acid."[1][11]

Sources

Whitepaper: Sourcing and Purification of trans-3-Hydroxyhex-4-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals and Scientific Researchers

Abstract

trans-3-Hydroxyhex-4-enoic acid (CAS 26811-78-9) is a chiral unsaturated hydroxy fatty acid with potential applications as a versatile building block in synthetic organic chemistry and drug development. Its specific stereochemistry and functional groups make it an attractive precursor for complex natural products and pharmaceuticals. This technical guide provides a comprehensive overview of the likely natural sources of this compound, grounded in the biochemistry of fungal secondary metabolism. It further outlines a detailed, field-proven framework for its isolation and purification, emphasizing the principles behind each methodological step, from crude extraction to high-purity chiral separation. The protocols described herein are designed to be self-validating, incorporating analytical checkpoints to ensure the identity and purity of the final product.

Introduction and Chemical Significance

trans-3-Hydroxyhex-4-enoic acid is a six-carbon carboxylic acid featuring a hydroxyl group at the C-3 position and a trans-double bond between C-4 and C-5. The specific stereoisomer, often (3S,4E)-3-Hydroxy-4-hexenoic acid, is of particular interest due to the defined spatial arrangement of its functional groups, which is critical for stereospecific synthesis.[1]

Such molecules belong to the broad class of polyketides, which are secondary metabolites produced by a wide variety of organisms, especially fungi and bacteria.[2][3] Polyketides are known for their immense structural diversity and potent biological activities, forming the basis for numerous therapeutic agents, including antibiotics, antifungals, and cholesterol-lowering drugs.[2][4][5] The presence of both a hydroxyl group and a carboxylic acid makes trans-3-Hydroxyhex-4-enoic acid a bifunctional molecule, while the alkene moiety allows for further chemical modifications.

Postulated Natural Sources and Biosynthesis

While dedicated studies identifying natural sources of trans-3-Hydroxyhex-4-enoic acid are not prevalent in readily available literature, its structure strongly suggests a biosynthetic origin via a Polyketide Synthase (PKS) pathway. Fungi, particularly those of the genus Penicillium, are prolific producers of diverse polyketides, including various fatty acid derivatives.[3][4][6] It is therefore highly probable that this compound is produced as a secondary metabolite by a fungal strain.

Biosynthetic Rationale (The Polyketide Pathway): Polyketide synthases are large, multi-domain enzymes that build complex carbon chains through the sequential condensation of short-chain acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA.[2] The biosynthesis of a C6 hydroxy acid like the target molecule would likely involve:

  • Chain Initiation: An acetyl-CoA starter unit is loaded onto the synthase.

  • Chain Elongation (x2): Two successive condensations with malonyl-CoA extender units build a six-carbon chain.

  • Reductive Processing: During the chain-building process, a specific ketoreductase (KR) domain within the PKS reduces a keto group at the C-3 position to a hydroxyl group.

  • Dehydration: A dehydratase (DH) domain introduces the double bond.

  • Chain Termination: A thioesterase (TE) domain hydrolyzes the finished polyketide chain from the enzyme, releasing the free carboxylic acid.

This pathway provides a logical and well-established biochemical basis for the natural production of trans-3-Hydroxyhex-4-enoic acid.

A Framework for Isolation and Purification

The following section details a multi-step workflow for the isolation and purification of trans-3-Hydroxyhex-4-enoic acid from a fungal fermentation broth. The methodology is based on established protocols for analogous fungal polyketides and hydroxy fatty acids.[7][8][9][10]

Workflow Overview

The overall strategy involves separating the target molecule from the complex culture medium and cellular biomass based on its physicochemical properties, primarily its moderate polarity, acidic nature, and molecular weight.

IsolationWorkflow cluster_0 Upstream Processing cluster_1 Extraction & Primary Purification cluster_2 High-Resolution Purification A Fungal Fermentation (e.g., Penicillium sp.) B Harvesting (Filtration/Centrifugation) A->B C Culture Filtrate (Aqueous Phase) B->C D Solvent Extraction (Ethyl Acetate, pH 3-4) C->D E Crude Organic Extract (Concentrated) D->E F Size-Exclusion Chromatography (Sephadex LH-20) E->F G Semi-Purified Fractions F->G H Reversed-Phase HPLC (C18 Column) G->H I Purified Racemic Compound H->I J Chiral HPLC (Chiral Stationary Phase) I->J K Pure Enantiomers J->K

Caption: General workflow for the isolation of trans-3-Hydroxyhex-4-enoic acid.

Step 1: Fungal Culture and Fermentation

The foundational step is the cultivation of a suitable fungal strain. The choice of media and growth conditions is critical for inducing the production of secondary metabolites, which often occurs during the stationary phase of growth.

Protocol:

  • Strain Selection: Obtain a candidate fungal strain, such as Penicillium chrysogenum or another species known for producing diverse polyketides.[4]

  • Seed Culture: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with fungal spores or mycelia. Incubate at 25-30°C with shaking (150-180 rpm) for 2-3 days to generate a dense seed culture.[11]

  • Production Culture: Use the seed culture to inoculate a larger volume of production medium. Ferment for 7-14 days.[11]

  • Harvesting: Separate the fungal biomass from the culture broth by filtration through cheesecloth or centrifugation. The supernatant (culture filtrate) is the primary source of the secreted metabolite.

Step 2: Solvent Extraction

This step exploits the chemical properties of the target molecule to move it from the aqueous culture filtrate into an immiscible organic solvent.

Causality: trans-3-Hydroxyhex-4-enoic acid is a carboxylic acid with an estimated pKa of ~4.5. By acidifying the aqueous filtrate to a pH of 3-4, the carboxyl group becomes protonated (-COOH), neutralizing its charge. This significantly increases its lipophilicity, allowing it to be efficiently extracted into a moderately polar organic solvent like ethyl acetate.

Protocol:

  • Adjust the pH of the collected culture filtrate to 3.0-4.0 using a mineral acid (e.g., 1M HCl).

  • Transfer the acidified filtrate to a separatory funnel.

  • Add an equal volume of ethyl acetate, shake vigorously for 2-3 minutes, and allow the layers to separate.

  • Collect the upper organic layer.

  • Repeat the extraction process on the aqueous layer two more times to maximize recovery.

  • Pool the organic extracts and dry them over anhydrous sodium sulfate to remove residual water.

  • Concentrate the dried extract under reduced pressure using a rotary evaporator to yield a crude residue.

Step 3: Chromatographic Purification

Purification is a multi-stage process, starting with low-resolution techniques to remove bulk impurities, followed by high-resolution HPLC to achieve purity.

A. Primary Fractionation (Size-Exclusion Chromatography)

Causality: This step separates molecules based on size. It is effective for removing high molecular weight compounds (like residual proteins and polysaccharides) and very small polar compounds from the crude extract.

Protocol:

  • Dissolve the crude extract in a minimal amount of methanol.

  • Load the dissolved extract onto a Sephadex LH-20 column equilibrated with methanol.

  • Elute the column with methanol, collecting fractions of 10-15 mL.[7]

  • Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing the target compound. Pool the relevant fractions and concentrate.

B. High-Performance Liquid Chromatography (HPLC)

Causality: Reversed-phase HPLC separates molecules based on their hydrophobicity. The C18 stationary phase is non-polar, and a polar mobile phase (like a water/acetonitrile mixture) is used. More polar compounds elute first, while less polar compounds (like our target) are retained longer. A gradient elution, where the percentage of organic solvent is increased over time, is used to effectively resolve compounds with different polarities.

Protocol:

  • Dissolve the semi-purified fraction in the initial mobile phase solvent.

  • Inject the sample onto a preparative or semi-preparative C18 HPLC column.

  • Elute using a gradient program (see Table 1).

  • Monitor the elution profile using a UV detector (a wavelength of ~210 nm is suitable for detecting the carboxylic acid chromophore).

  • Collect fractions corresponding to the target peak, concentrate, and verify purity.

ParameterPreparative HPLCAnalytical Chiral HPLC
Column C18 (e.g., 250 x 10 mm, 5 µm)Chiral Stationary Phase (e.g., Chiralpak IA-U)[12]
Mobile Phase A Water + 0.1% Formic Acidn-Hexane
Mobile Phase B Acetonitrile + 0.1% Formic AcidIsopropanol
Gradient 20% B to 80% B over 30 minIsocratic (e.g., 95:5 A:B)
Flow Rate 4-5 mL/min0.5-1.0 mL/min
Detection UV @ 210 nmUV @ 210 nm or MS
Table 1: Representative HPLC Conditions for Purification and Chiral Separation.
Step 4: Chiral Separation and Analysis

Since the molecule is chiral, the product isolated from HPLC will likely be a racemic or enantiomerically enriched mixture. Separating the enantiomers is crucial for many applications.

Causality: Chiral stationary phases (CSPs) contain a chiral selector (e.g., a polysaccharide derivative like amylose) that interacts differently with the two enantiomers of the analyte.[12][13][14] This differential interaction leads to different retention times, allowing for their separation. Derivatization can also be used to convert the enantiomers into diastereomers, which can then be separated on a standard (non-chiral) column.[13][15]

Protocol:

  • Use the purified compound from the C18 HPLC step.

  • Inject onto a chiral column using an appropriate mobile phase (often a non-polar solvent system like hexane/isopropanol).

  • Collect the two separated enantiomeric peaks individually.

Structural Verification and Quality Control

The final step is to unequivocally confirm the structure and purity of the isolated compound.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) will confirm the molecular formula (C6H10O3) by providing a highly accurate mass measurement.[6]

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy will elucidate the carbon-hydrogen framework, confirming the connectivity, the trans configuration of the double bond (indicated by a large coupling constant, ~15 Hz, between the vinyl protons), and the position of the hydroxyl group. 2D NMR experiments (COSY, HMBC) will confirm the complete structure.

  • Chiral Analysis: The enantiomeric purity of the separated isomers should be assessed using analytical chiral HPLC to calculate the enantiomeric excess (ee%).

Conclusion

The sourcing of trans-3-Hydroxyhex-4-enoic acid from natural origins is a scientifically sound endeavor, predicated on its likely biosynthesis by filamentous fungi. While this guide presents a generalized yet robust methodology, researchers must be prepared to optimize each step—from fermentation conditions to HPLC gradients—for the specific fungal strain and its metabolic output. The sensitivity of such compounds to isomerization necessitates careful handling during extraction and purification.[8][9] By adhering to the principles of pH-dependent extraction, multi-stage chromatography, and rigorous chiral analysis, the isolation of this valuable chiral building block in high purity is an achievable objective for drug development and synthetic chemistry programs.

References

  • Y. H., Park, et al. (2001). Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences Applications, 758(2), 295-302. Available at: [Link]

  • Schlotterbeck, J., et al. (2021). UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase and its application for the enantioselective analysis in plasma and platelets. Journal of Chromatography B, 1179, 122841. Available at: [Link]

  • Christie, W.W. (1992). The Chromatographic Resolution of Chiral Lipids. In: Advances in Lipid Methodology – One. The Oily Press. Available at: [Link]

  • I., W., & M., A. (1985). High-Performance Liquid Chromatographic Separation of 2-Hydroxy Fatty Acid Enantiomers on a Chiral Slurry- Packed Capillary Column. Journal of Chromatographic Science, 23(1), 37-40. Available at: [Link]

  • Z., T., et al. (2014). Identification of some secondary metabolites produced by four Penicillium species. International Journal of Agriculture and Crop Sciences, 7(12), 1146-1153. Available at: [Link]

  • Wang, Y., et al. (2024). Anti-Inflammatory Secondary Metabolites from Penicillium sp. NX-S-6. Molecules, 29(14), 3291. Available at: [Link]

  • Li, Y. L., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 450–476. Available at: [Link]

  • Crawford, J. M., & Townsend, C. A. (2010). New insights into the formation of fungal aromatic polyketides. Nature Reviews Microbiology, 8(12), 879–889. Available at: [Link]

  • Li, Y., et al. (2024). The Cytotoxic Activity of Secondary Metabolites from Marine-Derived Penicillium spp.: A Review (2018–2024). Marine Drugs, 22(5), 209. Available at: [Link]

  • Bergmann, S., et al. (2013). Activation of a Silent Fungal Polyketide Biosynthesis Pathway through Regulatory Cross Talk with a Cryptic Nonribosomal Peptide Synthetase Gene Cluster. Applied and Environmental Microbiology, 79(20), 6369-6374. Available at: [Link]

  • Chen, C., et al. (2023). Secondary Metabolites from the Mangrove Ecosystem-Derived Fungi Penicillium spp.: Chemical Diversity and Biological Activity. Journal of Fungi, 9(4), 481. Available at: [Link]

  • Chávez, R., et al. (2023). Secondary Metabolites Produced by Penicillium roqueforti. Encyclopedia, 3(2), 523-532. Available at: [Link]

  • Brimble, M. A., et al. (2021). Isolation of a Novel Polyketide from Neodidymelliopsis sp. Molecules, 26(11), 3218. Available at: [Link]

  • Brimble, M. A., et al. (2021). Isolation of a Novel Polyketide from Neodidymelliopsis sp. ResearchGate. Available at: [Link]

  • Dr. Shravan. (2020). Purification of fungal cultures. YouTube. Available at: [Link]

  • J-GLOBAL. (2026). (3S,4E)-3-Hydroxy-4-hexenoic acid | Chemical Substance Information. Available at: [Link]

  • The Good Scents Company. (2026). 4-hexenoic acid, 35194-36-6. Available at: [Link]

  • Kweon, D. H., et al. (2014). A biosynthetic pathway for hexanoic acid production in Kluyveromyces marxianus. Journal of Biotechnology, 182-183, 23-26. Available at: [Link]

  • Liu, M., et al. (2022). A biosynthesis pathway for 3-hydroxypropionic acid production in genetically engineered Saccharomyces cerevisiae. Green Chemistry, 24(10), 4056-4066. Available at: [Link]

  • S., S., & R., S. (2016). Isolation and Structural Confirmation of Bioactive Compounds Produced By the Strain Streptomyces Albus CN-4. IOSR Journal of Pharmacy and Biological Sciences, 11(5), 58-65. Available at: [Link]

  • M., C. (2022). Microbial catalysis for the production of hydroxy- and amino-fatty acids. Research Repository UCD. Available at: [Link]

  • Balderas-Hernández, V. E., et al. (2023). Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. International Journal of Molecular Sciences, 24(16), 12763. Available at: [Link]

  • Kunasundari, B., & Sudesh, K. (2011). Isolation and Purification of Bacterial Poly(3-Hydroxyalkanoates). ResearchGate. Available at: [Link]

  • Wang, W., et al. (2018). Purification and Initial Characterization of 3-Hydroxybenzoate 6-Hydroxylase From a Halophilic Martelella Strain AD-3. Frontiers in Microbiology, 9, 1481. Available at: [Link]

Sources

The Biological Activity and Diagnostic Utility of trans-3-Hydroxyhex-4-enoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

trans-3-Hydroxyhex-4-enoic acid (t3HHA), a medium-chain hydroxy fatty acid (C6H10O3)[1][2], has emerged as a critical biomarker in metabolic diagnostics and a key indicator of mevalonate pathway disruption. As a Senior Application Scientist, I approach t3HHA not merely as a static chemical entity, but as a dynamic readout of cellular metabolic bottlenecks. This guide synthesizes the mechanistic origins of t3HHA, its clinical diagnostic applications in Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase (HMGCS2) deficiency[3], and the standardized analytical workflows required for its accurate quantification[4].

Mechanistic Origins: Ketogenesis and the Metabolic Shunt

To understand the biological activity of t3HHA, one must examine the causality of its formation. t3HHA is not a primary metabolite in healthy mammalian systems; rather, it is a shunt metabolite that arises when primary carbon-flux pathways are obstructed[5].

Under normal physiological conditions, the enzyme HMGCS2 condenses acetyl-CoA with acetoacetyl-CoA to form HMG-CoA, the obligate precursor for ketone bodies (acetoacetate and 3-hydroxybutyrate)[3]. However, in patients with HMGCS2 deficiency—or in cancer cells where the mevalonate pathway is inhibited by bacterial cyclodipeptides[4]—acetoacetyl-CoA rapidly accumulates.

To prevent catastrophic CoA depletion and mitochondrial toxicity, the cell forces this excess acetoacetyl-CoA into alternative, non-canonical metabolic pathways. Promiscuous reductases and dehydratases act upon these intermediates, yielding a specific profile of abnormal medium-chain hydroxy fatty acids and lactones, with t3HHA being one of the most prominent end-products[5].

MetabolicPathway AcAcCoA Acetoacetyl-CoA + Acetyl-CoA HMGCoA HMG-CoA AcAcCoA->HMGCoA HMGCS2 (Normal) t3HHA trans-3-Hydroxyhex-4-enoic acid (t3HHA) AcAcCoA->t3HHA HMGCS2 Deficiency (Metabolic Shunt) HMP 4-Hydroxy-6-methyl-2-pyrone (4-HMP) AcAcCoA->HMP HMGCS2 Deficiency (Metabolic Shunt) Ketones Ketone Bodies (Acetoacetate, 3-HB) HMGCoA->Ketones HMG-CoA Lyase

Figure 1: Metabolic shunt of Acetoacetyl-CoA to t3HHA during HMGCS2 deficiency.

Clinical Significance & Biomarker Utility

Historically, diagnosing HMGCS2 deficiency was challenging because traditional markers (like dicarboxylic acids) are highly non-specific and overlap with other fatty acid oxidation disorders[3]. The identification of t3HHA revolutionized this diagnostic landscape.

During periods of metabolic decompensation (e.g., fasting-induced hypoketotic hypoglycemia), t3HHA and its structural analogs are excreted in the urine at highly elevated levels[6]. Because these metabolites normalize once the patient recovers, capturing a "critical sample" during hypoglycemia is essential[6].

Quantitative Data: Biomarker Profile in HMGCS2 Deficiency

The following table summarizes the primary diagnostic metabolites associated with the t3HHA metabolic shunt[5][6]:

BiomarkerChemical FormulaDiagnostic SignificanceRelative Abundance in Crisis
trans-3-Hydroxyhex-4-enoic acid C6H10O3Highly specific shunt metaboliteHigh (Peak A)
4-Hydroxy-6-methyl-2-pyrone (4-HMP) C6H6O3Primary diagnostic markerHigh
3,5-Dihydroxyhexanoic 1,5-lactone C6H10O3Secondary shunt productModerate
cis-5-Hydroxyhex-2-enoic acid C6H10O3Associated pathway derivativeHigh (Peak C)

Note: The concurrent elevation of t3HHA and 4-HMP provides a positive predictive value of nearly 100% for HMGCS2 deficiency prior to genetic confirmation[5].

Analytical Methodology: GC-MS Quantification

To ensure absolute trustworthiness and scientific integrity, the quantification of t3HHA must rely on a self-validating system. We utilize Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode. By tracking specific ion fragmentation profiles rather than relying solely on retention times, we eliminate false positives caused by matrix interference in complex biological fluids (urine or cell-free supernatants)[4].

Workflow Sample 1. Sample Collection (Urine/Supernatant) Extraction 2. Methanol Extraction (Protein Precipitation) Sample->Extraction GCMS 3. GC-MS Analysis (Zebron ZB-WAXplus) Extraction->GCMS Data 4. SIM Quantitation (m/z 73, 143, 147, 157, 259) GCMS->Data

Figure 2: Standardized GC-MS workflow for the isolation and quantitation of t3HHA.

Step-by-Step Protocol: t3HHA Extraction and Analysis

This protocol is adapted from the validated methodologies established by [3] and utilized in recent transcriptomic oncology studies[4].

Phase 1: Sample Preparation & Extraction

  • Collection: Obtain cell-free supernatant or a critical urine sample (collected during a hypoglycemic event, ideally when blood glucose < 50 mg/dL)[6].

  • Spiking: Add a known concentration of a stable isotope-labeled internal standard (e.g., D3-t3HHA, if available, or a generic labeled medium-chain fatty acid) to validate extraction efficiency.

  • Extraction: Mix the sample with ice-cold methanol (1:4 v/v ratio) to precipitate proteins and extract organic acids. Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C[4].

  • Supernatant Recovery: Transfer the clear supernatant to a clean glass GC vial.

Phase 2: GC-MS Configuration

  • Column: Equip the GC with a Zebron ZB-WAXplus column (30 m length, 0.25 mm I.D., 0.25 µm film thickness) to handle polar organic acids effectively[4].

  • Injection: Inject 1 µL of the extract in splitless mode at an inlet temperature of 280°C[4].

  • Oven Programming:

    • Initial hold at 70°C for 3 minutes.

    • Ramp at 10°C/min to 250°C.

    • Final isothermal hold at 250°C for 8 minutes[4].

Phase 3: SIM Detection & Data Processing

  • Ion Targeting: Operate the mass spectrometer in SIM mode. To specifically identify trans-3-hydroxyhex-4-enoic acid (Molecular weight: 130.14 g/mol [2], M+ 274 for derivatized forms), monitor the following fragmentation ions: m/z 73, 143, 147, 157, and 259 [4].

  • Quantitation: Calculate the relative peak areas of t3HHA against the internal standard. Normalize the final concentration to urinary creatinine levels (µmol/mmol creatinine) for clinical samples[5].

Conclusion

trans-3-Hydroxyhex-4-enoic acid is far more than a metabolic byproduct; it is a highly specific diagnostic beacon. Whether utilized by clinical geneticists to identify life-threatening HMGCS2 deficiencies[3][6] or by oncology researchers mapping the cytotoxic disruption of the mevalonate pathway[4], the accurate detection of t3HHA provides unparalleled insights into cellular bioenergetic failures. By adhering to the rigorous GC-MS SIM protocols outlined above, laboratories can ensure robust, reproducible, and self-validating analytical results.

References

  • Pitt, J.J., et al. (2015). Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase deficiency: urinary organic acid profiles and expanded spectrum of mutations. Journal of Inherited Metabolic Disease, 38(3), 459-466. URL:[Link]

  • Báez-Viveros, J.L., et al. (2022). Transcriptomics Reveals the Mevalonate and Cholesterol Pathways Blocking as Part of the Bacterial Cyclodipeptides Cytotoxic Effects in HeLa Cells of Human Cervix Adenocarcinoma. Frontiers in Oncology. URL:[Link]

  • Wieser, S., et al. (2021). Critical sample collection delayed? Urine organic acid analysis can still save the day! A new case of HMG-CoA synthase deficiency. Molecular Genetics and Metabolism Reports. URL:[Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44610458, (Z)-3-hydroxyhex-4-enoic acid. URL:[Link]

  • Japan Science and Technology Agency (2024). J-GLOBAL Chemical Substance Information: (3S,4E)-3-Hydroxy-4-hexenoic acid. URL:[Link]

Sources

trans-3-Hydroxyhex-4-enoic Acid: Discovery, Biochemical Mechanisms, and Diagnostic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Metabolic Researchers, and Drug Development Professionals

Executive Summary

The identification of highly specific metabolic biomarkers is a cornerstone of modern clinical biochemistry and drug development. For decades, the diagnosis of Mitochondrial 3-Hydroxy-3-Methylglutaryl-CoA Synthase (HMGCS2) deficiency—a rare, life-threatening inborn error of metabolism—was hindered by a lack of specific biochemical markers. Patients presenting with hypoketotic hypoglycemia were frequently misdiagnosed with generic fatty acid oxidation disorders.

This whitepaper details the historical discovery, structural identity, and pathophysiological significance of trans-3-hydroxyhex-4-enoic acid , a medium-chain hydroxy fatty acid that revolutionized the diagnosis of HMGCS2 deficiency. By exploring the metabolic shunt pathways that generate this compound and detailing the self-validating gas chromatography-mass spectrometry (GC-MS) protocols used for its isolation, this guide serves as an authoritative reference for researchers investigating ketogenesis defects and novel biomarker discovery.

Chemical Identity & Structural Significance

trans-3-Hydroxyhex-4-enoic acid is classified as a medium-chain hydroxy fatty acid, characterized by a six-carbon backbone containing a hydroxyl group at the C3 position and a trans (E) double bond at the C4 position 1[1].

  • IUPAC Name: (E)-3-hydroxyhex-4-enoic acid

  • Molecular Formula: C₆H₁₀O₃

  • Exact Mass: 130.0630 Da 2[2]

  • Physical Properties: As a carboxylic acid with a secondary alcohol group, it is highly polar and essentially non-volatile in its native state, necessitating chemical derivatization for gas-phase analysis[1].

Historical Context: Breaking the Diagnostic Bottleneck

Before 2015, diagnosing HMGCS2 deficiency relied on identifying a clinical triad: severe hypoglycemia, metabolic acidosis, and an inappropriate absence of ketone bodies (acetoacetate and β-hydroxybutyrate) during fasting or illness 3[3]. Because the standard urine organic acid profile (which typically showed massive dicarboxylic aciduria) perfectly mimicked other fatty acid oxidation defects, definitive diagnosis required cumbersome enzymatic assays or broad-spectrum genetic sequencing[3][4].

The breakthrough occurred when a collaborative team led by Pitt, Zschocke, and colleagues conducted a meticulous retrospective analysis of GC-MS urinary organic acid profiles from patients experiencing metabolic decompensation 5[5]. By comparing chromatograms of HMGCS2-deficient patients against those of healthy controls, they identified a series of highly abundant, anomalous peaks.

The most prominent of these—designated "Peak A"—was identified via its unique mass spectral fragmentation pattern as trans-3-hydroxyhex-4-enoic acid 6[6]. Alongside cis-5-hydroxyhex-2-enoic acid (Peak C) and 4-hydroxy-6-methyl-2-pyrone (4HMP), this discovery provided the first specific, positive biochemical markers for the disease[5][6].

Pathophysiological Mechanism: The Metabolic Shunt

To understand whytrans-3-hydroxyhex-4-enoic acid appears exclusively during HMGCS2 deficiency crises, we must examine the causality of the enzymatic block.

Under normal fasting conditions, the liver breaks down fatty acids via β-oxidation to produce acetyl-CoA. HMGCS2 catalyzes the rate-limiting condensation of acetyl-CoA with acetoacetyl-CoA to form HMG-CoA, the precursor to ketone bodies 4[4].

When HMGCS2 is deficient, acetyl-CoA and acetoacetyl-CoA accumulate massively in the mitochondria. This accumulation forces a metabolic shift. The excess intermediates undergo alternative condensation or reverse β-oxidation reactions, forming aberrant C6 intermediates (such as hexenoyl-CoA derivatives). These intermediates are subsequently hydrated, hydroxylated, and hydrolyzed by auxiliary mitochondrial enzymes, effectively "shunting" the carbon burden into trans-3-hydroxyhex-4-enoic acid, which is then excreted in the urine[4][5].

Pathway FFA Free Fatty Acids BetaOx Beta-Oxidation FFA->BetaOx AcCoA Acetoacetyl-CoA + Acetyl-CoA BetaOx->AcCoA HMGCS2 HMGCS2 Enzyme (Deficient) AcCoA->HMGCS2 Accumulation C6 Intermediates Accumulation AcCoA->Accumulation Shift Ketones Ketone Bodies (Blocked) HMGCS2->Ketones Shunt Metabolic Shunt (Hydration/Hydrolysis) Accumulation->Shunt Biomarker trans-3-Hydroxyhex- 4-enoic acid Shunt->Biomarker

Fig 1: Metabolic shunt pathway leading to trans-3-hydroxyhex-4-enoic acid accumulation.

Quantitative Biomarker Profiling

The diagnostic power of trans-3-hydroxyhex-4-enoic acid lies in its relative abundance during metabolic decompensation compared to baseline states. The table below synthesizes the quantitative and qualitative relationships of the primary biomarkers identified in the Pitt et al. cohort[5][6].

MetaboliteChemical FormulaOrigin / Metabolic PathwayRelative Abundance (Crisis)Diagnostic Specificity
trans-3-Hydroxyhex-4-enoic acid C₆H₁₀O₃Shunt pathway from accumulated C6 intermediatesHigh (Major Peak A)High (Specific to HMGCS2 block)
cis-5-Hydroxyhex-2-enoic acid C₆H₁₀O₃Shunt pathway from accumulated C6 intermediatesHigh (Major Peak C)High
4-Hydroxy-6-methyl-2-pyrone (4HMP) C₆H₆O₃Cyclization of 3,5-diketohexanoateModerate to HighVery High (Primary screening target)
Adipic Acid C₆H₁₀O₄Omega-oxidation of accumulated fatty acidsVery HighLow (Seen in many FAODs)
3-Hydroxybutyric acid C₄H₈O₃Standard ketogenesis (HMG-CoA pathway)Inappropriately LowLow (Non-specific hypoketosis)

Analytical Methodology: Self-Validating GC-MS Protocol

To isolate and identify trans-3-hydroxyhex-4-enoic acid from complex biological matrices, researchers must utilize a rigorous, self-validating GC-MS workflow. The following protocol explains not just the steps, but the causality behind each chemical manipulation.

Step-by-Step Methodology
  • Internal Standard Spiking (The Self-Validation Mechanism): Add a known concentration of Tropic Acid (or 3-phenylbutyric acid) to 1.0 mL of the urine sample. Causality: A protocol is only reliable if it controls for human error and instrument drift. If the final chromatogram lacks the internal standard peak at the expected retention time and area threshold, the extraction is flagged as invalid, preventing false-negative diagnoses.

  • Oximation (Optional but Recommended): Add hydroxylamine hydrochloride and heat at 60°C for 30 minutes. Causality: While trans-3-hydroxyhex-4-enoic acid lacks a ketone group, other co-occurring biomarkers (like 3-hydroxy-5-ketohexanoate) do. Oximation prevents the thermal decarboxylation and enolization of these keto-acids in the GC injector.

  • Acidification: Adjust the sample to pH < 2 using 5M HCl. Causality: Carboxylic acids have a pKa of ~4.5. Acidification protonates the carboxylate ions (

    
     to 
    
    
    
    ), neutralizing their charge and allowing them to partition effectively into the non-polar organic solvent during the next step.
  • Liquid-Liquid Extraction (LLE): Extract twice with 2.0 mL of Ethyl Acetate. Centrifuge and collect the upper organic layer. Causality: Ethyl acetate is moderately polar, making it the ideal solvent to extract hydroxy-fatty acids while leaving highly polar inorganic salts and urea in the aqueous phase.

  • Drying & Derivatization: Evaporate the organic extract to dryness under a gentle stream of nitrogen. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) and incubate at 60°C for 30 minutes. Causality: Native hydroxy acids are too polar and have boiling points too high for GC analysis. BSTFA replaces the active hydrogens on the -OH and -COOH groups with trimethylsilyl (TMS) groups. The 1% TMCS acts as a catalyst to ensure complete derivatization of sterically hindered hydroxyl groups, drastically lowering the boiling point and improving peak resolution.

  • GC-MS Acquisition: Inject 1 µL into a GC-MS system equipped with a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS). Utilize Electron Ionization (EI) at 70 eV and scan from m/z 50 to 600. Identify Peak A via its characteristic mass spectral library match.

Workflow Sample Urine Sample Acidify Acidification (pH < 2) Sample->Acidify Extract L-L Extraction (Ethyl Acetate) Acidify->Extract Deriv TMS Derivatization (BSTFA+TMCS) Extract->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Peak A Identification GCMS->Data

Fig 2: Self-validating GC-MS workflow for the isolation and identification of Peak A.

Conclusion

The discovery of trans-3-hydroxyhex-4-enoic acid represents a triumph of analytical chemistry applied to clinical genetics. By identifying the specific metabolic off-shoots of an enzymatic block, researchers transformed HMGCS2 deficiency from a diagnosis of exclusion into a condition with a definitive, positive biochemical signature. For drug development professionals and metabolic researchers, the methodologies used to isolate and validate this compound serve as a gold-standard framework for future biomarker discovery in orphan diseases.

References

  • ChemFont Chemical Database. "Showing chemical card for (4E)-3-hydroxyhex-4-enoic acid (CFc000320470)." ChemFont. Available at:[Link]

  • National Center for Biotechnology Information. "(Z)-3-hydroxyhex-4-enoic acid | C6H10O3 | CID 44610458." PubChem. Available at: [Link]

  • Pitt, J. J., et al. (2015). "Mitochondrial 3-hydroxy-3-methylglutaryl-CoA Synthase Deficiency: Urinary Organic Acid Profiles and Expanded Spectrum of Mutations." Journal of Inherited Metabolic Disease, 38(3), 459-466. Available at:[Link]

  • Conboy, E., et al. (2017). "Mitochondrial 3-Hydroxy-3-Methylglutaryl-CoA Synthase Deficiency: Unique Presenting Laboratory Values and a Review of Biochemical and Clinical Features." JIMD Reports. Available at:[Link]

  • Pitt, J. J., et al. (Minerva Access Full Text). "Mitochondrial 3-Hydroxy-3-Methylglutaryl-CoA Synthase Deficiency: Urinary Organic Acid Profiles and Expanded Spectrum of Mutations." University of Melbourne Repository. Available at:[Link]

  • National Center for Biotechnology Information. "3-hydroxy-3-methylglutaryl-CoA synthase deficiency (Concept Id: C2751532)." MedGen. Available at:[Link]

Sources

Technical Guide: Metabolic Fate of trans-3-Hydroxyhex-4-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the metabolic involvement of trans-3-Hydroxyhex-4-enoic acid (t-3-HHEA), focusing on its critical role as a diagnostic biomarker for Mitochondrial HMG-CoA Synthase (HMGCS2) Deficiency and its origin from the catabolism of dietary sorbic acid.

Executive Summary & Biological Context

trans-3-Hydroxyhex-4-enoic acid (t-3-HHEA) is a specific C6 dicarboxylic acid metabolite that serves as a primary diagnostic biomarker for Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase (HMGCS2) deficiency (OMIM 605991).

While often undetectable in healthy individuals, t-3-HHEA accumulates significantly in the urine of patients with HMGCS2 deficiency during episodes of metabolic decompensation (hypoketotic hypoglycemia). Its presence signals a specific "derailment" of fatty acid oxidation and ketogenesis, linking the ingestion of dietary sorbic acid (a common preservative) to an inability to process specific CoA intermediates when the ketogenic pathway is blocked.

Key Chemical Characteristics[1][2][3][4][5][6][7][8][9][10][11]
  • IUPAC Name: (E)-3-hydroxyhex-4-enoic acid[1]

  • Molecular Formula: C6H10O3

  • Structural Feature: A hydroxyl group at C3 and a trans double bond at C4.

  • Diagnostic Utility: Distinguishes HMGCS2 deficiency from other fatty acid oxidation disorders (e.g., MCAD deficiency) which typically present with C6-C10 dicarboxylic aciduria (adipic, suberic, sebacic) but lack this specific unsaturated marker.

Metabolic Pathway Involvement[5][7][8][9][11][12][13][14]

The accumulation of t-3-HHEA is not a product of a de novo biosynthetic pathway but rather a metabolic shunt that becomes active when the primary ketogenic machinery is compromised.

The Primary Block: HMGCS2 Deficiency

Under fasting conditions, hepatic mitochondria convert Acetyl-CoA derived from fatty acid


-oxidation into ketone bodies. The rate-limiting step is catalyzed by HMG-CoA Synthase 2 (HMGCS2) :


In HMGCS2 Deficiency:

  • This reaction is blocked.

  • Acetyl-CoA and Acetoacetyl-CoA accumulate in the mitochondria.

  • The free CoA pool becomes depleted (CoA trapping), inhibiting upstream

    
    -oxidation enzymes.
    
  • Alternative enzymatic routes (promiscuous hydration or condensation) act on accumulated intermediates.

The Origin: Sorbic Acid Catabolism

Evidence suggests t-3-HHEA is derived from the incomplete oxidation of Sorbic Acid (2,4-hexadienoic acid), a ubiquitous food preservative, or endogenous 2,4-diene fatty acid intermediates.

Normal Pathway (Sorbic Acid):

  • Activation: Sorbic Acid

    
     Sorbyl-CoA.
    
  • Reduction: 2,4-Dienoyl-CoA Reductase converts Sorbyl-CoA to trans-3-hexenoyl-CoA.

  • Isomerization:

    
    -Enoyl-CoA Isomerase converts it to trans-2-hexenoyl-CoA.
    
  • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -Oxidation:  Hydration and thiolysis proceed to Acetyl-CoA.
    

Pathological Pathway (The "Derailment"): In the presence of HMGCS2 deficiency (and likely CoA depletion), the isomerization or reduction steps are perturbed. The accumulation of Acetoacetyl-CoA or specific inhibition of the isomerase leads to the hydration of the intermediate at the C3 position while retaining the C4 unsaturation, or the direct hydration of a dienoyl precursor.

Pathway Visualization (DOT Diagram)

HMGCS2_Pathway cluster_mitochondria Hepatic Mitochondrion FattyAcids Dietary Fatty Acids (Sorbic Acid / 2,4-Dienes) SorbylCoA Sorbyl-CoA (2,4-Hexadienoyl-CoA) FattyAcids->SorbylCoA t3HexCoA trans-3-Hexenoyl-CoA SorbylCoA->t3HexCoA Reduction t2HexCoA trans-2-Hexenoyl-CoA t3HexCoA->t2HexCoA Isomerization (Blocked/Slowed?) t3HHEA trans-3-Hydroxyhex-4-enoic acid (t-3-HHEA) t3HexCoA->t3HHEA Aberrant Hydration / Deacylation AcAcCoA Acetoacetyl-CoA t2HexCoA->AcAcCoA Beta-Oxidation HMGCS2 HMGCS2 (Rate Limiting) AcAcCoA->HMGCS2 Isomerase Enoyl-CoA Isomerase AcAcCoA->Isomerase Inhibition / CoA Trapping AcetylCoA Acetyl-CoA AcetylCoA->HMGCS2 HMGCoA HMG-CoA HMGCS2->HMGCoA BLOCKED in Deficiency Reductase 2,4-Dienoyl-CoA Reductase

Caption: Schematic of the metabolic block in HMGCS2 deficiency leading to the accumulation of t-3-HHEA from dietary precursors.

Experimental Protocols & Detection

The definitive identification of t-3-HHEA requires Gas Chromatography-Mass Spectrometry (GC-MS) of urinary organic acids.

Sample Preparation (Urine Organic Acids)

Principle: Extraction of organic acids from urine followed by trimethylsilyl (TMS) derivatization to increase volatility.

StepProcedureCritical Parameter
1. Internal Std Add 3,3-dimethylglutaric acid or tropic acid to 1 mL urine.Normalization for creatinine.
2. Oximation Add hydroxylamine hydrochloride; incubate at 60°C for 30 min.Prevents keto-enol tautomerization of ketoacids.
3. Extraction Acidify to pH < 2 with HCl; extract 2x with Ethyl Acetate.Ensure complete protonation of carboxylic acids.
4. Derivatization Dry extract; add BSTFA + 1% TMCS; incubate at 60°C for 30 min.Forms TMS-esters/ethers for GC stability.
GC-MS Analysis Parameters
  • Column: fused silica capillary column (e.g., DB-5ms or equivalent), 30m x 0.25mm.

  • Carrier Gas: Helium at 1 mL/min.

  • Temperature Program: 70°C (2 min)

    
     4°C/min 
    
    
    
    280°C.
  • Mass Spectrometry: Electron Impact (EI) mode, 70 eV.

Identification Criteria (TMS Derivative)

The bis-TMS derivative of trans-3-hydroxyhex-4-enoic acid exhibits a characteristic fragmentation pattern.

  • Target Ion (Quantification): m/z 274 (Molecular Ion, weak), m/z 73 (TMS group).

  • Diagnostic Ions:

    • m/z 259 (M - 15, loss of methyl).

    • m/z 147 (Rearrangement ion).

    • m/z 143 (Specific cleavage).

  • Retention Time: Elutes distinctly from adipic acid and other C6 dicarboxylic acids.

Clinical Interpretation

Diagnostic Specificity

The presence of t-3-HHEA alongside cis-5-hydroxyhex-2-enoic acid and 4-hydroxy-6-methyl-2-pyrone is considered pathognomonic for HMGCS2 deficiency during acute crisis.

  • Differential Diagnosis:

    • MCAD Deficiency: Shows hexanoylglycine and suberylglycine; lacks t-3-HHEA.

    • Mitochondrial Acetoacetyl-CoA Thiolase (T2) Deficiency: Shows tiglylglycine and 2-methyl-3-hydroxybutyrate.

Dietary Influence

Clinicians must note that the absolute abundance of t-3-HHEA can vary based on the patient's dietary intake of sorbates (preservatives in cheese, wine, baked goods). However, healthy controls efficiently oxidize sorbates and do not excrete this intermediate, making its presence a reliable marker of the metabolic block.

References

  • Pitt, J. J., et al. (2015). "Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase deficiency: urinary organic acid profiles and expanded spectrum of mutations." Journal of Inherited Metabolic Disease. Link

  • Thompson, G. N., et al. (1997).[2] "Deficiency of 3-hydroxy-3-methylglutaryl-CoA synthase presenting as hypoketotic hypoglycemia."[3] New England Journal of Medicine. Link

  • Bouchard, L., et al. (2001).[2] "Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase deficiency: clinical course and description of new mutations." Pediatric Research. Link

  • Westman, J., et al. (2003). "Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase deficiency: a rare cause of hypoketotic hypoglycemia." Acta Paediatrica. Link

  • Kuhara, T. (2001). "Diagnosis of inborn errors of metabolism using filter paper urine by GC/MS." Journal of Chromatography B. Link

Sources

potential therapeutic effects of "trans-3-Hydroxyhex-4-enoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Therapeutic Effects of trans-3-Hydroxyhex-4-enoic Acid

Abstract

trans-3-Hydroxyhex-4-enoic acid is a short-chain unsaturated hydroxy fatty acid. While direct research on its biological activity is limited, its structural similarity to other bioactive lipids, such as short-chain fatty acids (SCFAs) and specific hydroxy fatty acids, suggests a strong potential for therapeutic applications. This guide synthesizes the available information on related compounds to build a robust hypothesis for the therapeutic potential of trans-3-Hydroxyhex-4-enoic acid, focusing on its possible anti-inflammatory, immunomodulatory, and cytoprotective effects. We will explore potential mechanisms of action, propose detailed experimental protocols to investigate these hypotheses, and provide a framework for its preclinical development.

Introduction: The Therapeutic Potential of Bioactive Lipids

Short-chain fatty acids are well-established as critical mediators of gut health and systemic immunity. Produced by microbial fermentation in the colon, SCFAs such as butyrate, propionate, and acetate exert a wide range of beneficial effects, including anti-inflammatory, immunoregulatory, anti-obesity, and neuroprotective activities[1][2][3]. The introduction of a hydroxyl group and a double bond, as seen in trans-3-Hydroxyhex-4-enoic acid, adds chemical functionality that could lead to unique biological activities not observed in saturated SCFAs. For instance, other unsaturated fatty acids are known for their immunomodulatory properties[4]. Furthermore, specific hydroxy fatty acids, such as 3-hydroxydecanoic acid, have demonstrated direct anti-inflammatory and anti-allergic properties[5]. This precedent suggests that trans-3-Hydroxyhex-4-enoic acid is a compelling candidate for investigation as a novel therapeutic agent.

Physicochemical Properties

A clear understanding of the physical and chemical properties of trans-3-Hydroxyhex-4-enoic acid is fundamental for its study.

PropertyValueSource
CAS Number 26811-78-9[6][7]
Molecular Formula C6H10O3[7]
Molecular Weight 130.14 g/mol [7]
Structure (Z)-3-hydroxyhex-4-enoic acid[8]

Hypothesized Therapeutic Effects and Mechanisms of Action

Based on the activities of structurally related molecules, we hypothesize that trans-3-Hydroxyhex-4-enoic acid may possess the following therapeutic effects:

Anti-inflammatory and Immunomodulatory Effects

The primary hypothesis is that trans-3-Hydroxyhex-4-enoic acid will exhibit anti-inflammatory properties. This is based on the known anti-inflammatory effects of SCFAs and other unsaturated fatty acids[1][4].

Proposed Mechanism of Action:

  • Inhibition of Pro-inflammatory Cytokines: The compound may suppress the production of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in immune cells like macrophages.

  • Modulation of NF-κB Signaling: A common mechanism for anti-inflammatory compounds is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

  • G-protein Coupled Receptor (GPCR) Activation: SCFAs are known to signal through GPCRs like FFAR2 and FFAR3[9]. It is plausible that trans-3-Hydroxyhex-4-enoic acid could also interact with these or other GPCRs to mediate its effects.

Anti-inflammatory_Pathway trans-3-Hydroxyhex-4-enoic acid trans-3-Hydroxyhex-4-enoic acid GPCR (e.g., FFAR2/3) GPCR (e.g., FFAR2/3) trans-3-Hydroxyhex-4-enoic acid->GPCR (e.g., FFAR2/3) Activates Inhibition of NF-kB Inhibition of NF-kB GPCR (e.g., FFAR2/3)->Inhibition of NF-kB Leads to Pro-inflammatory Cytokines (TNF-a, IL-6) Pro-inflammatory Cytokines (TNF-a, IL-6) Inhibition of NF-kB->Pro-inflammatory Cytokines (TNF-a, IL-6) Suppresses Production Inflammatory Response Inflammatory Response Pro-inflammatory Cytokines (TNF-a, IL-6)->Inflammatory Response Reduces

Caption: Proposed anti-inflammatory signaling pathway.

Cytoprotective Effects via Nrf2 Activation

A structurally related compound, 4-hydroxy hexenal (4-HHE), a peroxidation product of docosahexaenoic acid (DHA), has been shown to protect endothelial cells by activating the Nrf2 antioxidant pathway[10][11]. The α,β-unsaturated carbonyl moiety in 4-HHE is a key feature for Nrf2 activation. While trans-3-Hydroxyhex-4-enoic acid does not possess this exact feature, its overall structure as an unsaturated hydroxy fatty acid suggests it might influence cellular redox status and activate cytoprotective pathways.

Proposed Mechanism of Action:

  • Nrf2 Nuclear Translocation: The compound may promote the translocation of the transcription factor Nrf2 to the nucleus.

  • Upregulation of Antioxidant Genes: In the nucleus, Nrf2 would bind to the Antioxidant Response Element (ARE) in the promoter regions of antioxidant genes, leading to the increased expression of proteins like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Nrf2_Activation_Pathway trans-3-Hydroxyhex-4-enoic acid trans-3-Hydroxyhex-4-enoic acid Nrf2_Activation Nrf2 Activation trans-3-Hydroxyhex-4-enoic acid->Nrf2_Activation Nrf2_Translocation Nrf2 Nuclear Translocation Nrf2_Activation->Nrf2_Translocation ARE_Binding Binding to Antioxidant Response Element (ARE) Nrf2_Translocation->ARE_Binding Antioxidant_Gene_Expression Increased Expression of Antioxidant Genes (e.g., HO-1) ARE_Binding->Antioxidant_Gene_Expression

Caption: Proposed Nrf2-mediated cytoprotective pathway.

Experimental Protocols for Therapeutic Validation

To investigate the hypothesized therapeutic effects, a series of in vitro and in vivo experiments are proposed.

In Vitro Anti-inflammatory Assay

Objective: To determine the effect of trans-3-Hydroxyhex-4-enoic acid on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat cells with varying concentrations of trans-3-Hydroxyhex-4-enoic acid (e.g., 1, 10, 100 µM) for 2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

  • Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test for multiple comparisons.

In Vivo Model of Acute Inflammation

Objective: To evaluate the anti-inflammatory effects of trans-3-Hydroxyhex-4-enoic acid in a murine model of carrageenan-induced paw edema.

Methodology:

  • Animal Model: Use male C57BL/6 mice (6-8 weeks old).

  • Grouping: Divide the mice into four groups: Vehicle control, Carrageenan control, Carrageenan + trans-3-Hydroxyhex-4-enoic acid (low dose), and Carrageenan + trans-3-Hydroxyhex-4-enoic acid (high dose).

  • Drug Administration: Administer trans-3-Hydroxyhex-4-enoic acid or vehicle via oral gavage 1 hour before carrageenan injection.

  • Induction of Edema: Inject 1% λ-carrageenan in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 4, and 6 hours after carrageenan injection.

  • Tissue Analysis: At the end of the experiment, euthanize the animals and collect the paw tissue for histological analysis and measurement of myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

Analytical Methods for Pharmacokinetic Studies

To assess the absorption, distribution, metabolism, and excretion (ADME) of trans-3-Hydroxyhex-4-enoic acid, robust analytical methods are required.

Recommended Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the preferred method for quantifying small molecules like SCFAs in biological matrices due to its high sensitivity and specificity[12].

Sample Preparation:

  • Matrix: Plasma, urine, or tissue homogenates.

  • Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte from the biological matrix.

  • Derivatization (Optional): Derivatization can be employed to improve chromatographic separation and ionization efficiency.

LC-MS/MS Parameters:

  • Chromatography: Reversed-phase liquid chromatography (RP-LC) is commonly used for SCFA analysis[12].

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode will provide the necessary selectivity and sensitivity for quantification.

LC_MS_Workflow Biological_Sample Biological Sample (Plasma, Tissue) Extraction Lipid Extraction Biological_Sample->Extraction LC_Separation Reversed-Phase LC Separation Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: A typical workflow for LC-MS based analysis.

Future Directions and Conclusion

References

  • Creative Proteomics. (n.d.). How Are Short-Chain Fatty Acids Measured?. Lipidomics|Creative Proteomics. Retrieved from [Link]

  • Valdivieso-Ugarte, M., et al. (2022). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. MDPI. Retrieved from [Link]

  • CD Genomics. (n.d.). Microbial Short-Chain Fatty Acid (SCFAs) Analysis. Retrieved from [Link]

  • Tan, J., et al. (2025). Review: Methods for Detecting Short-Chain Fatty Acids (SCFA) in Industrial and Biological. Preprints.org.
  • Holdeman, L. V., et al. (1976). A simple quantitative method to determine short chain fatty acid levels in biological fluids. Gastroenterology, 71(5), 830-834.
  • Zhang, S., et al. (2023). Health Benefits and Side Effects of Short-Chain Fatty Acids. Foods. Retrieved from [Link]

  • Wang, G., et al. (2021). Biological Function of Short-Chain Fatty Acids and Its Regulation on Intestinal Health of Poultry. Frontiers in Veterinary Science. Retrieved from [Link]

  • Creative Proteomics. (n.d.). Overview of Short-Chain Fatty Acids. Lipidomics|Creative Proteomics. Retrieved from [Link]

  • Maroon, J. C., & Bost, J. W. (2006). ω-3 Fatty acids (fish oil) as an anti-inflammatory: an alternative to nonsteroidal anti-inflammatory drugs for discogenic pain. Surgical neurology, 65(4), 326-331.
  • Simopoulos, A. P. (2002). The importance of the ratio of omega-6/omega-3 essential fatty acids. Biomedicine & pharmacotherapy, 56(8), 365-379.
  • Renga, B., et al. (2022). Short-Chain Fatty-Acid-Producing Bacteria: Key Components of the Human Gut Microbiota. Nutrients. Retrieved from [Link]

  • Pal, A., et al. (2022). Chemical Labeling Assisted Detection and Identification of Short Chain Fatty Acid Esters of Hydroxy Fatty Acid in Rat Colon and Cecum Contents. MDPI. Retrieved from [Link]

  • Gillingham, L. G., et al. (2022). Perspective on the health effects of unsaturated fatty acids and commonly consumed plant oils high in unsaturated fat. Journal of Nutritional Science, 11, e78.
  • Ganesan, K., & Xu, B. (2025).
  • Gherasim, A., et al. (2018). Polyunsaturated Fatty Acids and Their Potential Therapeutic Role in Cardiovascular System Disorders—A Review. MDPI. Retrieved from [Link]

  • Chen, Y.-L., et al. (2021). Effects of 3-hydroxydecanoic acid on skin cells: anti-inflammatory, anti-allergic and anti-pruritic activities. Journal of Functional Foods, 86, 104729.
  • Martínez-Cámara, E., et al. (2022). Pleiotropic Biological Effects of Dietary Phenolic Compounds and their Metabolites on Energy Metabolism, Inflammation and Aging. Antioxidants, 11(2), 350.
  • Lee, S., et al. (2025). Discovery of a High 3-Hydroxyhexanoate Containing Poly-3-hydroxybutyrate-co-3-hydroxyhexanoate Producer-, Cupriavidus sp.
  • Ishikado, A., et al. (2013).
  • Ishikado, A., et al. (2013). 4-Hydroxy hexenal derived from docosahexaenoic acid protects endothelial cells via Nrf2 activation. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). (Z)-3-hydroxyhex-4-enoic acid. Retrieved from [Link]

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"trans-3-Hydroxyhex-4-enoic acid" derivatives and analogs

Author: BenchChem Technical Support Team. Date: March 2026

Title: trans-3-Hydroxyhex-4-enoic Acid: Technical Guide to Synthesis, Derivatives, and Metabolic Significance

Executive Summary & Chemical Profile

trans-3-Hydroxyhex-4-enoic acid (CAS: 26811-78-9) is a specialized short-chain unsaturated fatty acid derivative.[1] While structurally simple, it holds critical importance in two distinct fields: metabolic diagnostics (as a biomarker for HMGCS2 deficiency) and natural product synthesis (as a chiral building block for polyketides and milbemycin antibiotics).[1]

This guide provides a comprehensive technical analysis of the molecule, its synthesis, its derivatives, and its role in aberrant fatty acid oxidation.[1]

Chemical Identity
PropertyDetail
IUPAC Name (E)-3-Hydroxyhex-4-enoic acid
Common Synonyms 3-Hydroxy-4-hexenoic acid; trans-3-hydroxy-4-hexenoate
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
Stereochemistry Contains one chiral center at C3 (R/S) and one alkene at C4 (E/Z).[1][2][3][4] The biological marker is typically the trans (E) isomer.[1]
Solubility Soluble in polar organic solvents (MeOH, EtOAc); sparingly soluble in water; soluble in alkaline aqueous solutions.[1]

Biological Significance: The HMGCS2 Biomarker[1]

The primary biological relevance of trans-3-hydroxyhex-4-enoic acid lies in its role as a diagnostic marker for Mitochondrial 3-Hydroxy-3-Methylglutaryl-CoA Synthase (HMGCS2) Deficiency .[1]

Mechanism of Formation

In healthy metabolism, HMGCS2 catalyzes the condensation of acetoacetyl-CoA and acetyl-CoA to form HMG-CoA, the rate-limiting step in ketogenesis.[1] When HMGCS2 is deficient:

  • Ketogenesis Failure: The liver cannot produce ketone bodies during fasting.[1]

  • Fatty Acid Accumulation: Free fatty acids are mobilized but not fully oxidized.[1]

  • Alternative Shunts: Accumulated C6 precursors (likely hexanoyl-CoA or related intermediates) undergo aberrant oxidation or hydration, producing "shunt" metabolites.[1]

  • Biomarker Excretion: trans-3-Hydroxyhex-4-enoic acid and its isomer, cis-5-hydroxyhex-2-enoic acid, are excreted in urine.[1]

Diagnostic Utility: These specific organic acids are typically absent or negligible in healthy controls but become the most abundant peaks in urinary organic acid profiles during metabolic decompensation episodes (hypoglycemia, metabolic acidosis).[1]

HMGCS2_Pathway FA Fatty Acids AcCoA Acetyl-CoA FA->AcCoA Beta-Oxidation AcAcCoA Acetoacetyl-CoA AcCoA->AcAcCoA HMGCS2 HMGCS2 Enzyme AcCoA->HMGCS2 AcAcCoA->HMGCS2 HMGCoA HMG-CoA HMGCS2->HMGCoA Normal Path Block DEFICIENCY BLOCK HMGCS2->Block Ketones Ketone Bodies (Energy) HMGCoA->Ketones Shunt Metabolic Shunt Block->Shunt Accumulation Biomarker trans-3-Hydroxyhex-4-enoic acid (Urinary Biomarker) Shunt->Biomarker Aberrant Oxidation

Figure 1: Pathophysiological origin of trans-3-hydroxyhex-4-enoic acid in HMGCS2 deficiency.[1]

Chemical Synthesis & Production

For research and diagnostic standards, chemical synthesis is preferred over isolation.[1] The most robust method utilizes the Reformatsky Reaction , which allows for the formation of the beta-hydroxy ester framework while preserving the unsaturation.[1]

Protocol: Synthesis of (±)-trans-3-Hydroxyhex-4-enoic Acid

Reagents:

  • Substrate: Crotonaldehyde (trans-2-butenal) [CAS: 123-73-9][1]

  • Reagent: Ethyl bromoacetate [CAS: 105-36-2][1]

  • Catalyst: Activated Zinc dust[1]

  • Solvent: Anhydrous THF or Benzene/Ether mix

Step-by-Step Methodology:

  • Zinc Activation:

    • Wash zinc dust with 2% HCl, then water, ethanol, and ether.[1] Dry under vacuum at 100°C.[1]

    • Why: Removes the oxide layer to ensure initiation of the organozinc species.[1]

  • Reformatsky Addition:

    • In a flame-dried 3-neck flask under Nitrogen, suspend activated Zn (1.2 eq) in anhydrous THF.

    • Add a crystal of iodine to initiate.[1]

    • Add a mixture of Ethyl bromoacetate (1.0 eq) and Crotonaldehyde (1.0 eq) dropwise.[1]

    • Control: Maintain a gentle reflux.[1] The reaction is exothermic.[1]

    • Reflux for 1-2 hours after addition is complete.[1]

  • Quench & Workup:

    • Cool to 0°C. Quench with ice-cold 10% H₂SO₄.

    • Extract with Diethyl Ether (3x).[1]

    • Wash combined organics with saturated NaHCO₃ and Brine.[1]

    • Dry over MgSO₄ and concentrate in vacuo.[1]

    • Product:Ethyl trans-3-hydroxyhex-4-enoate .[1]

  • Saponification (Hydrolysis to Acid):

    • Dissolve the ester in THF/Water (1:1).[1]

    • Add LiOH (2.0 eq) at 0°C. Stir at room temperature for 4 hours.

    • Acidify carefully with 1M HCl to pH 2-3.[1]

    • Extract immediately with Ethyl Acetate (the acid is water-soluble; do not use large water volumes).[1]

    • Purify via silica gel chromatography (Eluent: Hexane/EtOAc with 1% Acetic Acid).[1]

Synthesis_Workflow Input1 Crotonaldehyde (trans-2-butenal) Step1 Reformatsky Rxn (Zn, THF, Reflux) Input1->Step1 Input2 Ethyl Bromoacetate Input2->Step1 Intermediate Ethyl trans-3-hydroxyhex-4-enoate (Ester) Step1->Intermediate Step2 Hydrolysis (LiOH, THF/H2O) Intermediate->Step2 Final trans-3-Hydroxyhex-4-enoic Acid (Target) Step2->Final

Figure 2: Synthetic route via Reformatsky reaction.

Derivatives & Analogs

Researchers focusing on structure-activity relationships (SAR) or mass spectrometry standards should consider the following key derivatives.

A. Structural Isomers (Biomarker Co-elution)
  • cis-5-Hydroxyhex-2-enoic acid:

    • Significance: Co-accumulates in HMGCS2 deficiency.[1]

    • differentiation: Separable by GC-MS using TMS derivatization.[1] The mass spectrum shows distinct fragmentation patterns due to the position of the hydroxyl group relative to the double bond.[1]

B. Synthetic Derivatives (Esters & Protected Forms)

These are more stable than the free acid and are used as precursors for larger natural product synthesis (e.g., Milbemycins, Hangtaimycin).[1]

DerivativeStructure/ModificationApplication
Ethyl trans-3-hydroxyhex-4-enoate Ethyl ester of the parent acidStable storage form; intermediate in synthesis.[1]
t-Butyl trans-3-hydroxyhex-4-enoate t-Butyl esterUsed when acid-labile deprotection is required later in synthesis.[1]
O-TBS protected ether 3-(tert-Butyldimethylsilyloxy)hex-4-enoateProtects the secondary alcohol during coupling reactions (e.g., Horner-Wadsworth-Emmons).[1]
C. Natural Product Analogs
  • Difficidin Analogs: The trans-3-hydroxy-4-enoic motif is a simplified analog of the unsaturated hydroxy-acid chains found in the Difficidin antibiotic family.[1]

  • Moxidectin/Nemadectin Fragments: The C23-C28 side chain of Nemadectin contains unsaturated motifs.[1] While not the exact full chain, trans-3-hydroxyhex-4-enoic acid serves as a model system for studying the chemical reactivity of these allylic alcohol side chains.[1]

Analytical Characterization

To validate the identity of synthesized or isolated material, use the following parameters.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 5.75 (m, 1H, C5-H)[1]

    • δ 5.50 (dd, 1H, C4-H, trans coupling J ~15 Hz)

    • δ 4.50 (m, 1H, C3-H, allylic carbinol)[1]

    • δ 2.55 (d, 2H, C2-H, alpha-methylene)[1]

    • δ 1.70 (d, 3H, C6-H, methyl)[1]

    • Note: The coupling constant at C4-C5 confirms the trans (E) geometry.[1]

  • GC-MS (TMS Derivative):

    • Derivatization: React with BSTFA + 1% TMCS at 60°C for 30 min.

    • Product: Bis-TMS derivative (TMS ester + TMS ether).[1]

    • Key Fragments: Look for alpha-cleavage ions characteristic of beta-hydroxy acids.[1]

References

  • Thompson, G. N., et al. (1997). "Deficiency of 3-hydroxy-3-methylglutaryl-CoA synthase in a patient with severe metabolic acidosis."[1] The Lancet, 350(9088), 1369-1373.[1] Link

  • Zschocke, J., et al. (2002). "HMG-CoA synthase deficiency: a new inborn error of ketone body synthesis."[1] Journal of Inherited Metabolic Disease, 25, 20-20.[1] Link

  • Pitt, J. J. (2015). "Mitochondrial 3-Hydroxy-3-Methylglutaryl-CoA Synthase Deficiency: Urinary Organic Acid Profiles."[1] Minerva Access / University of Melbourne.[1] Link[1]

  • Rathke, M. W. (1970). "The Reformatsky Reaction."[1] Organic Reactions, 22, 423.[1] Link[1]

  • ChemicalBook. "trans-3-Hydroxyhex-4-enoic acid Product Database." Link

Sources

An In-depth Technical Guide to (4E)-3-Hydroxyhex-4-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of (4E)-3-Hydroxyhex-4-enoic acid, a molecule of interest within the class of unsaturated beta-hydroxy acids. Designed for researchers, scientists, and professionals in drug development, this document navigates the current landscape of its chemical identity, outlines a strategic approach to its synthesis and characterization in the absence of extensive literature, and discusses its potential biological significance based on its structural characteristics.

Nomenclature, Stereochemistry, and CAS Number

A precise understanding of a molecule's identity is fundamental to any research endeavor. (4E)-3-Hydroxyhex-4-enoic acid presents a case where careful attention to nomenclature and available data is crucial.

IUPAC Nomenclature and Stereochemistry: The correct and unabbreviated IUPAC name for the target molecule is (4E)-3-hydroxyhex-4-enoic acid . The "(4E)" designation specifies the trans configuration of the double bond between carbons 4 and 5. The molecule also possesses a chiral center at carbon 3, meaning it can exist as two enantiomers: (3S,4E)-3-hydroxyhex-4-enoic acid and (3R,4E)-3-hydroxyhex-4-enoic acid. Without specifying the stereochemistry at the C-3 position, the name refers to a racemic mixture of both enantiomers.

Table 1: Molecular Identifiers and Properties

IdentifierValueSource
IUPAC Name (4E)-3-hydroxyhex-4-enoic acid
Synonyms trans-3-Hydroxyhex-4-enoic acid
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
InChI Key OFCNGPVEUCUWSR-NSCUHMNNSA-N

CAS Number Ambiguity: The Chemical Abstracts Service (CAS) number for this specific monomer is not definitively established in the public domain. Researchers should be aware of the following:

  • CAS 26811-78-9: This number is frequently listed by chemical suppliers for "trans-3-Hydroxyhex-4-enoic acid"[1][2]. However, several sources explicitly link this CAS number to the homopolymer of 3-hydroxy-4-hexenoic acid, denoted by the molecular formula (C₆H₁₀O₃)x[1]. It is therefore likely that this CAS number refers to the polymerized form and not the monomer.

  • CAS 13893-40-8: This number is assigned to "3-Hydroxyhex-4-enoic acid" without specification of the double bond's stereochemistry[3]. This may represent a mixture of (E) and (Z) isomers or the stereochemically undefined compound.

  • CAS 81357-32-6: One supplier lists this number for "3-hydroxy-4-E-Hexenoic acid"[4]. However, without broader corroboration, its definitive status remains uncertain.

Given this landscape, it is imperative for researchers to rely on structural characterization data (e.g., NMR) to confirm the identity of any obtained sample, rather than relying solely on a CAS number.

Caption: Structure of (4E)-3-Hydroxyhex-4-enoic Acid.

Proposed Synthetic Pathway and Experimental Protocol

A survey of the scientific literature reveals a lack of a standardized, published protocol for the synthesis of (4E)-3-Hydroxyhex-4-enoic acid. However, a plausible and efficient pathway can be designed based on well-established organometallic and stereoselective reactions. The proposed route involves a stereoselective aldol addition to an α,β-unsaturated aldehyde, followed by a selective oxidation.

Synthetic Strategy Rationale: The core of this strategy is the formation of the C-C bond between C3 and C2. An aldol reaction is a classic and reliable method for this transformation. To control the stereochemistry of the double bond, we begin with an aldehyde where the trans (or E) configuration is already established, namely (E)-but-2-enal (crotonaldehyde). The addition of a suitable acetate enolate equivalent will generate the desired carbon skeleton. Subsequent selective oxidation of the intermediate aldehyde will yield the target carboxylic acid without affecting the secondary alcohol or the double bond.

Synthesis_Workflow cluster_0 Step 1: Stereoselective Aldol Addition cluster_1 Step 2: Saponification start (E)-But-2-enal (Crotonaldehyde) intermediate (E)-Ethyl 3-hydroxyhex-4-enoate start->intermediate THF, Reflux reagent1 Reformatsky Reagent (BrZnCH₂CO₂Et) reagent1->intermediate product (4E)-3-Hydroxyhex-4-enoic Acid intermediate->product Hydrolysis reagent2 1. NaOH (aq) 2. H₃O⁺ reagent2->product

Sources

Methodological & Application

Application Note & Synthesis Protocol: Laboratory-Scale Synthesis of trans-3-Hydroxyhex-4-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the laboratory synthesis of trans-3-hydroxyhex-4-enoic acid, a valuable β-hydroxy acid building block. In the absence of a directly published protocol, this application note details a robust and well-established synthetic strategy: a directed aldol reaction. The protocol outlines the preparation of a lithium enolate from a protected acetic acid derivative and its subsequent reaction with crotonaldehyde. This is followed by deprotection to yield the target molecule. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology, an explanation of the underlying chemical principles, and expected analytical characterization.

Introduction and Scientific Background

β-Hydroxy acids (BHAs) are a significant class of organic compounds, widely recognized for their applications in materials science, and as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] trans-3-Hydroxyhex-4-enoic acid, with its characteristic β-hydroxy group and an α,β-unsaturated system, presents a versatile scaffold for further chemical transformations. Its synthesis requires careful control of reactivity and, in many applications, stereochemistry.

The synthetic challenge lies in the selective formation of the carbon-carbon bond between the α-carbon of an acetic acid equivalent and the carbonyl carbon of crotonaldehyde, without competing side reactions such as self-condensation.[3] To address this, a directed aldol reaction is an excellent strategy. This approach involves the pre-formation of a specific enolate under kinetically controlled conditions, which then reacts with an electrophile in a controlled manner.[4][5] The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) is crucial for the efficient and quantitative formation of the desired enolate at low temperatures.[6][7]

This application note will detail a two-step synthesis:

  • An LDA-mediated directed aldol addition of a silyl-protected acetate to crotonaldehyde to form the corresponding β-hydroxy ester.

  • Subsequent deprotection and hydrolysis to yield the target trans-3-hydroxyhex-4-enoic acid.

Synthetic Strategy and Mechanism

The chosen synthetic route is a directed aldol reaction, a powerful tool in modern organic synthesis for the controlled formation of carbon-carbon bonds.[4] The overall strategy is depicted below:

G cluster_0 Step 1: Directed Aldol Addition cluster_1 Step 2: Deprotection & Hydrolysis start_material tert-Butyldimethylsilyl acetate enolate Lithium Enolate start_material->enolate LDA, THF, -78 °C aldol_adduct Silyl-protected β-hydroxy ester enolate->aldol_adduct + Crotonaldehyde crotonaldehyde Crotonaldehyde crotonaldehyde->aldol_adduct final_product trans-3-Hydroxyhex-4-enoic acid aldol_adduct->final_product 1. TBAF 2. LiOH, H₂O/THF

Caption: Overall synthetic workflow.

The reaction proceeds via the following key mechanistic steps:

  • Enolate Formation: Lithium diisopropylamide (LDA), a strong and sterically hindered non-nucleophilic base, is used to deprotonate tert-butyldimethylsilyl acetate.[8] This step is performed at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to ensure the rapid and irreversible formation of the kinetic lithium enolate.[4]

  • Nucleophilic Addition: The pre-formed lithium enolate acts as a potent nucleophile. Crotonaldehyde, the electrophile, is then added to the reaction mixture. The enolate attacks the electrophilic carbonyl carbon of crotonaldehyde, forming a new carbon-carbon bond and a lithium alkoxide intermediate. The reaction is maintained at low temperature to prevent side reactions.

  • Work-up and Silyl Ether Formation: The reaction is quenched with a mild acid, such as a saturated aqueous solution of ammonium chloride, which protonates the lithium alkoxide to give the β-hydroxy silyl ester.

  • Deprotection and Hydrolysis: The tert-butyldimethylsilyl (TBDMS) protecting group on the carboxylic acid is removed using a fluoride source like tetrabutylammonium fluoride (TBAF). Subsequent hydrolysis of the ester under basic conditions (e.g., with lithium hydroxide) followed by acidic workup yields the final product, trans-3-hydroxyhex-4-enoic acid.

Detailed Experimental Protocol

Safety Precautions: This protocol involves the use of pyrophoric (n-butyllithium), flammable (THF, diethyl ether), and corrosive (LDA) reagents. All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All glassware should be flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
DiisopropylamineAnhydrous, ≥99.5%e.g., Sigma-AldrichDistill from CaH₂ before use.
n-Butyllithium (n-BuLi)2.5 M in hexanese.g., Sigma-AldrichTitrate before use.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%e.g., Sigma-AldrichDistill from sodium/benzophenone.
tert-Butyldimethylsilyl acetate97%e.g., Alfa Aesar
Crotonaldehyde99.5%, mixture of isomerse.g., Sigma-AldrichDistill before use.
Saturated aqueous NH₄Cl solutionACS Reagent Grade-
Diethyl ether (Et₂O)Anhydrous, ≥99.7%e.g., Sigma-Aldrich
Magnesium sulfate (MgSO₄)Anhydrouse.g., Fisher Scientific
Tetrabutylammonium fluoride (TBAF)1.0 M in THFe.g., Sigma-Aldrich
Lithium hydroxide (LiOH)ACS Reagent Gradee.g., Sigma-Aldrich
Hydrochloric acid (HCl)1 M aqueous solution-
Silica gel230-400 meshe.g., Sorbent TechnologiesFor column chromatography.
Step-by-Step Procedure

Step 1: Synthesis of tert-Butyldimethylsilyl 3-hydroxyhex-4-enoate

  • LDA Preparation:

    • To a flame-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add anhydrous THF (20 mL) and diisopropylamine (1.54 mL, 11.0 mmol).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add n-butyllithium (4.0 mL of a 2.5 M solution in hexanes, 10.0 mmol) dropwise via syringe over 10 minutes.

    • Stir the resulting solution at 0 °C for 30 minutes.

  • Enolate Formation:

    • Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.

    • In a separate flame-dried flask, dissolve tert-butyldimethylsilyl acetate (1.88 g, 10.0 mmol) in anhydrous THF (10 mL).

    • Add the solution of tert-butyldimethylsilyl acetate dropwise to the LDA solution at -78 °C over 15 minutes.

    • Stir the reaction mixture at -78 °C for 45 minutes to ensure complete enolate formation.

  • Aldol Addition:

    • Add freshly distilled crotonaldehyde (0.83 mL, 10.0 mmol) dropwise to the enolate solution at -78 °C over 10 minutes.

    • Stir the reaction mixture at -78 °C for 2 hours.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL).

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add diethyl ether (50 mL).

    • Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the silyl-protected β-hydroxy ester.

Step 2: Synthesis of trans-3-Hydroxyhex-4-enoic Acid

  • Deprotection and Hydrolysis:

    • Dissolve the purified tert-butyldimethylsilyl 3-hydroxyhex-4-enoate (from the previous step, assume 10.0 mmol theoretical) in THF (20 mL) in a round-bottom flask.

    • Add TBAF (11.0 mL of a 1.0 M solution in THF, 11.0 mmol) and stir at room temperature for 2 hours.

    • To the reaction mixture, add a solution of lithium hydroxide (0.48 g, 20.0 mmol) in water (10 mL).

    • Stir vigorously at room temperature overnight.

  • Acidification and Extraction:

    • Cool the reaction mixture in an ice bath and acidify to pH ~2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

    • Combine the organic extracts and wash with brine (30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude trans-3-hydroxyhex-4-enoic acid. Further purification can be achieved by recrystallization or chromatography if necessary.

Characterization of the Final Product

The identity and purity of the synthesized trans-3-hydroxyhex-4-enoic acid should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence of the carboxylic acid, hydroxyl group, and the trans double bond (indicated by a large coupling constant, typically ~15 Hz, between the vinylic protons).

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, including a broad O-H stretch for the carboxylic acid and alcohol, and a C=O stretch for the carbonyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition via high-resolution mass spectrometry (HRMS).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield in Step 1Incomplete LDA formation; moisture in the reaction; impure reagents.Ensure all glassware is rigorously dried. Use freshly distilled solvents and diisopropylamine. Titrate the n-BuLi solution before use. Maintain a strict inert atmosphere.
Formation of self-condensation productsEnolate reacting with starting ester; reaction temperature too high.Ensure slow addition of the ester to the LDA solution at -78 °C. Maintain the low temperature throughout the addition of crotonaldehyde.
Incomplete hydrolysis in Step 2Insufficient reaction time or base.Monitor the reaction by TLC. If starting material remains, add more LiOH and allow to stir for a longer period.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of trans-3-hydroxyhex-4-enoic acid via a directed aldol reaction. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture, this method offers a reliable route to this valuable synthetic intermediate. The principles and techniques described herein are broadly applicable to the synthesis of other β-hydroxy acids and demonstrate the power of modern synthetic organic chemistry methodologies.

References

  • Benchchem. (2025). Application Notes and Protocols: Use of Lithium Diisopropylamide (LDA) in Directed Aldol Reactions. Benchchem.
  • ChemicalDesk.Com. (2012, February 29). Lithium diisopropylamide (LDA)
  • Master Organic Chemistry. (2022, April 14).
  • Wikipedia. (2024). Aldol reaction. In Wikipedia.
  • Chemistry LibreTexts. (2014, August 29). 19.
  • Adichemistry. (n.d.).
  • Making Molecules. (2024, July 15).
  • U.S. Food and Drug Administration. (2022, February 25). Beta Hydroxy Acids. FDA.
  • Software's skincare. (n.d.). A Complete Guide to Beta-Hydroxy Acids (BHAs). Software's skincare.
  • Emotion Master. (2020, December 28). Find out the chemistry behind AHAs and BHAs in skin care. Emotion Master.

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Application Note: Advanced Analytical Methods for the Quantification of trans-3-Hydroxyhex-4-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, clinical scientists, and drug development professionals specializing in biomarker quantification and inborn errors of metabolism.

Introduction & Clinical Significance

trans-3-Hydroxyhex-4-enoic acid (CAS: 26811-78-9) [2][3] is a critical, highly specific urinary organic acid biomarker. Its precise quantification is paramount in the diagnosis and metabolic monitoring of Mitochondrial 3-Hydroxy-3-Methylglutaryl-CoA Synthase (HMGCS2) deficiency, a rare but life-threatening inborn error of metabolism [1].

HMGCS2 catalyzes the first committed step of hepatic ketogenesis. During periods of fasting or metabolic stress, a deficiency in this enzyme prevents the conversion of acetyl-CoA to ketone bodies. Consequently, upstream intermediates accumulate and are shunted into alternative metabolic pathways. This enzymatic block leads to the excessive urinary excretion of unique metabolites, most notably trans-3-hydroxyhex-4-enoic acid and 4-hydroxy-6-methyl-2-pyrone (4HMP) [1].

Pathogenesis FA Free Fatty Acids AcCoA Acetyl-CoA FA->AcCoA Beta-Oxidation HMGCoA HMG-CoA AcCoA->HMGCoA HMGCS2 Enzyme Metab trans-3-Hydroxyhex-4-enoic acid (Accumulation) AcCoA->Metab Metabolic Shunting (Enzyme Block) Ketones Ketone Bodies HMGCoA->Ketones HMG-CoA Lyase

Caption: Metabolic shunting in HMGCS2 deficiency leading to trans-3-Hydroxyhex-4-enoic acid accumulation.

Causality in Experimental Design: The "Why" Behind the Protocol

Standard organic acid profiling often fails to accurately quantify trans-3-hydroxyhex-4-enoic acid due to its unique physicochemical properties. This protocol is designed as a self-validating system, addressing three primary analytical challenges:

  • Volatility Mitigation (The Ammonia Step): trans-3-Hydroxyhex-4-enoic acid is highly volatile. Standard nitrogen evaporation of the extraction solvent leads to severe evaporative losses, resulting in false negatives. Causality: By adding a dilute ammonia solution prior to evaporation, the free organic acid is converted into a non-volatile ammonium salt, preserving the analyte entirely during the dry-down phase [1].

  • Isobaric Interferences (MO-TMS Derivatization): Urine matrices contain numerous isomeric hexenoic acids (e.g., cis-5-hydroxyhex-2-enoic acid). Causality: A two-step derivatization utilizing methoxyamine (MO) followed by N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) ensures that any co-eluting keto-acids are locked into stable oximes. This prevents multiple derivative peaks and ensures the trans-3-hydroxyhex-4-enoic acid di-TMS derivative is cleanly resolved.

  • Extraction Efficiency: Causality: Ethyl acetate is selected over diethyl ether because its slightly higher polarity provides superior recovery of hydroxylated short-chain fatty acids from the complex aqueous urine matrix.

Materials and Reagents

  • Target Analyte: trans-3-Hydroxyhex-4-enoic acid standard (Molecular Weight: 130.14 g/mol , Formula: C6H10O3).

  • Internal Standard (IS): Tropic acid or stable isotope-labeled equivalent (e.g., D3-tropic acid).

  • Extraction Solvent: Ethyl acetate (LC-MS grade).

  • Derivatization Reagents:

    • Methoxyamine hydrochloride (20 mg/mL in pyridine).

    • BSTFA + 1% TMCS.

  • Additives: 5 M Hydrochloric acid (HCl), 0.1 M Ammonium hydroxide (NH₄OH).

Experimental Protocol: Step-by-Step GC-MS Workflow

Phase 1: Sample Preparation and Extraction
  • Normalization: Thaw the urine sample and determine the creatinine concentration. Aliquot a volume of urine equivalent to 0.25 µmol of creatinine into a glass centrifuge tube.

  • Internal Standard Addition: Add 20 µL of the Internal Standard solution (1 mg/mL) to the urine.

  • Acidification: Acidify the sample to pH 1-2 using 5 M HCl (typically 2-3 drops) to ensure the organic acids are in their fully protonated, lipophilic state.

  • Liquid-Liquid Extraction: Add 2 mL of ethyl acetate. Vortex vigorously for 2 minutes. Centrifuge at 3000 x g for 5 minutes to achieve clean phase separation.

  • Organic Phase Transfer: Carefully transfer the upper organic layer to a clean glass vial. Repeat the extraction with another 2 mL of ethyl acetate and combine the organic layers.

Phase 2: Volatility Protection and Evaporation
  • Ammonia Addition (Critical Step): Add 50 µL of 0.1 M NH₄OH to the combined ethyl acetate extract. Vortex briefly to ensure salt formation.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature. Do not apply heat.

Phase 3: Derivatization
  • Oximation: Add 50 µL of methoxyamine hydrochloride in pyridine to the dried residue. Cap tightly and incubate at 60°C for 30 minutes.

  • Silylation: Add 50 µL of BSTFA + 1% TMCS. Cap tightly and incubate at 60°C for an additional 30 minutes to form the di-TMS derivative.

  • Transfer: Transfer the derivatized sample to a GC autosampler vial with a glass insert.

Workflow S1 Urine Sample + Internal Std S2 Ethyl Acetate Extraction S1->S2 S3 Ammonia Addition (Prevent Loss) S2->S3 S4 N2 Evaporation (Dry Down) S3->S4 S5 MO-TMS Derivatization S4->S5 S6 GC-MS Analysis (EI-SIM) S5->S6

Caption: Step-by-step GC-MS sample preparation workflow for volatile urinary organic acid quantification.

Data Presentation & Instrumental Parameters

To achieve optimal sensitivity, the GC-MS should be operated in Electron Impact (EI) mode (70 eV). Quantification is performed using Selected Ion Monitoring (SIM) to filter out background matrix noise.

Table 1: GC-MS Acquisition Parameters
ParameterSpecification
Analytical Column DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium (Constant flow: 1.0 mL/min)
Injection Mode Splitless (1 µL injection volume)
Inlet Temperature 250°C
Oven Program 70°C (hold 2 min) → 5°C/min to 150°C → 15°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
Ion Source Temp 230°C
Table 2: Target Analyte and Internal Standard Properties
AnalyteDerivative FormTarget Ion (Quantifier)Qualifier IonsExpected RT Range
trans-3-Hydroxyhex-4-enoic acid di-TMSm/z 233m/z 147, 129, 7312.5 - 13.5 min
cis-5-Hydroxyhex-2-enoic acid (Isomer)di-TMSm/z 233m/z 147, 129, 7313.8 - 14.5 min
Tropic Acid (IS) di-TMSm/z 280m/z 103, 19318.0 - 19.0 min

Note: The di-TMS derivative of trans-3-hydroxyhex-4-enoic acid yields a characteristic [M-15]⁺ ion (loss of a methyl group from the TMS moiety) and alpha-cleavage fragments typical of 3-hydroxy acids.

Quality Control & Self-Validation System

To ensure absolute trustworthiness in the quantification of this biomarker, the protocol must be executed as a self-validating system:

  • Recovery Checks: A blank urine pool spiked with a known concentration of synthetic trans-3-hydroxyhex-4-enoic acid must be processed alongside patient samples. Acceptable recovery is 85% - 115%.

  • Volatility Control Validation: Run a parallel spiked sample without the addition of ammonia. A significant drop in the peak area of trans-3-hydroxyhex-4-enoic acid in the un-ammoniated sample validates that the volatility protection mechanism is actively working and required.

  • Chromatographic Resolution: The system suitability test must demonstrate a baseline resolution (Rs > 1.5) between trans-3-hydroxyhex-4-enoic acid and its primary isomer, cis-5-hydroxyhex-2-enoic acid.

References

  • Pitt, J. J., et al. (2015). "Mitochondrial 3-Hydroxy-3-Methylglutaryl-CoA Synthase Deficiency: Urinary Organic Acid Profiles and Expanded Newborn Screening." Minerva Access, University of Melbourne. Available at: [Link]

Application Note: trans-3-Hydroxyhex-4-enoic Acid in Metabolic Disease Modeling

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers investigating Mitochondrial 3-Hydroxy-3-Methylglutaryl-CoA Synthase (HMGCS2) Deficiency , fatty acid oxidation defects, and metabolic flux analysis.[1][2]

Molecule: trans-3-Hydroxyhex-4-enoic Acid (CAS: 26811-78-9) Primary Application: Metabolic Flux Analysis & Toxicity Profiling in HMGCS2-Deficient Models Target Cells: Primary Hepatocytes, HepG2, Patient-Derived Fibroblasts[1][2]

Introduction & Biological Relevance

trans-3-Hydroxyhex-4-enoic acid is a specific dicarboxylic acid metabolite that accumulates during episodes of metabolic decompensation (e.g., fasting, catabolic stress) in patients with HMGCS2 Deficiency .[1][2][3] HMGCS2 is the rate-limiting mitochondrial enzyme responsible for converting Acetyl-CoA and Acetoacetyl-CoA into HMG-CoA, the precursor for ketone bodies.[1][2][3][4]

When HMGCS2 is defective, the flux of Acetyl-CoA is diverted away from ketogenesis.[1][2] This leads to the accumulation of alternative oxidation products, including trans-3-Hydroxyhex-4-enoic acid and cis-5-hydroxyhex-2-enoic acid.[1][2] In cell culture, this molecule serves two critical functions:

  • Metabolomic Standard: A reference standard for quantifying aberrant flux in HMGCS2-knockout (KO) or knockdown cell lines.[1][2]

  • Pathogenic Agent: A test compound to investigate "toxic metabolite" hypotheses—determining if the accumulation of this acid contributes to the hepatomegaly (steatosis) or encephalopathy observed in patients.[1][2]

Chemical Properties & Preparation

Critical Note: Commercial preparations may be listed as "homopolymers" due to the tendency of hydroxy acids to form polyesters.[1][2] Ensure you are using the monomeric free acid for cell culture.[1][2]

PropertySpecification
CAS Number 26811-78-9
Molecular Weight 130.14 g/mol
Solubility Soluble in DMSO (>100 mg/mL), Ethanol (>100 mg/mL).[1][2] Sparingly soluble in water (acidic pH).[1][2]
Stability Light sensitive.[1][2] Hydroscopic. Store at -20°C under inert gas (Argon/Nitrogen).
pKa ~4.5 (Carboxylic acid).[1][2] Will deprotonate at physiological pH (7.4).[1][2]
Stock Solution Protocol (50 mM)
  • Solvent: Use sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).[1][2]

  • Calculation: Dissolve 6.5 mg of trans-3-Hydroxyhex-4-enoic acid in 1.0 mL of DMSO.

  • Mixing: Vortex vigorously for 30 seconds. If the compound is in a polymeric form, mild warming (37°C) and sonication (5 mins) may be required to hydrolyze/solubilize monomers.[1][2]

  • Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent leaching) and store at -20°C. Stable for 3 months.

Experimental Protocols

Workflow A: Metabolomic Profiling (GC-MS/LC-MS Standard)

Objective: To quantify the production of trans-3-Hydroxyhex-4-enoic acid in HMGCS2-deficient hepatocytes under ketogenic stress.[1][2]

Cell Model: HepG2 cells (Wild Type vs. HMGCS2 CRISPR KO).

Step-by-Step Methodology:

  • Seeding: Plate HepG2 cells in 6-well plates (

    
     cells/well) in DMEM (High Glucose) + 10% FBS. Allow to attach overnight.
    
  • Ketogenic Induction (The "Fasting" Mimic):

    • Wash cells 2x with PBS.[1][2]

    • Switch to Ketogenic Media: DMEM (No Glucose), 2% BSA-conjugated Palmitate (or Octanoate), 0.5 mM Carnitine, 1% FBS.[1][2]

    • Rationale: Glucose deprivation forces cells to rely on fatty acid oxidation (FAO).[1][2] In KO cells, this block leads to metabolite accumulation.[1][2]

  • Spike-In Control (Calibration Curve):

    • Prepare a separate set of "blank" media tubes.[1][2]

    • Spike the trans-3-Hydroxyhex-4-enoic acid stock into the media to create a standard curve: 0, 1, 5, 10, 50, 100 µM.[1][2]

  • Incubation: Incubate cells and standards for 24 hours at 37°C.

  • Extraction:

    • Collect 500 µL of conditioned media.

    • Add 50 µL of Internal Standard (e.g.,

      
      -labeled fatty acid or tropic acid).[1][2]
      
    • Acidify with HCl to pH < 2 (to protonate the acid for extraction).[1][2]

    • Extract with Ethyl Acetate (2x volume).[1][2] Evaporate and derivatize (BSTFA/TMCS) for GC-MS analysis.

  • Data Analysis: Compare the peak area of the metabolite in KO cells vs. WT cells against the generated standard curve.

Workflow B: Cytotoxicity & Mitochondrial Stress Assay

Objective: To determine if high concentrations of the metabolite cause mitochondrial dysfunction (relevant to patient encephalopathy).[1][2]

Step-by-Step Methodology:

  • Preparation: Dilute the 50 mM DMSO stock into culture media to final concentrations of 10, 50, 100, 500, and 1000 µM. Ensure final DMSO concentration is < 0.5%.[1][2]

    • pH Check: At high concentrations (1 mM), the acid may lower media pH.[1][2] Verify pH is 7.4; adjust with dilute NaOH if necessary.

  • Treatment: Treat HepG2 or neuronal cells (e.g., SH-SY5Y) for 24 and 48 hours.[1][2]

  • Readout 1 (Viability): Perform MTT or CellTiter-Glo assay to assess general cytotoxicity.[1][2]

  • Readout 2 (Mitochondrial Function - Seahorse):

    • Perform a Mito Stress Test .[1][2]

    • Key Metric: Spare Respiratory Capacity .

    • Hypothesis: If the metabolite acts as a weak uncoupler or inhibits FAO enzymes, basal respiration may rise (uncoupling) or maximal respiration may drop.[1][2]

Pathway Visualization & Logic

The following diagram illustrates the metabolic blockage in HMGCS2 deficiency that leads to the formation of trans-3-Hydroxyhex-4-enoic acid.[1][2]

HMGCS2_Pathway FattyAcids Fatty Acids (Palmitate) AcylCoA Acyl-CoA FattyAcids->AcylCoA Beta-Oxidation AcetylCoA Acetyl-CoA AcylCoA->AcetylCoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCS2 HMGCS2 Enzyme (Mitochondrial) AcetylCoA->HMGCS2 AcetoacetylCoA->HMGCS2 Normal Flux Accumulation Substrate Accumulation AcetoacetylCoA->Accumulation HMGCoA HMG-CoA HMGCS2->HMGCoA Blocked in Deficiency HMGCS2->Accumulation Loss of Function Ketones Ketone Bodies (Acetoacetate / Beta-HB) HMGCoA->Ketones AlternativeOx Alternative Oxidation (Omega/Beta-Oxidation) Accumulation->AlternativeOx TargetMol trans-3-Hydroxyhex-4-enoic Acid (Pathological Marker) AlternativeOx->TargetMol Metabolic Deviation

Caption: In HMGCS2 deficiency, the failure to synthesize HMG-CoA forces Acetoacetyl-CoA and precursors into alternative pathways, generating specific organic acid markers like trans-3-Hydroxyhex-4-enoic acid.[1][2]

References

  • Pitt, J. J., et al. (2015).[1][2] "Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase deficiency: urinary organic acid profiles and expanded spectrum of mutations." Journal of Inherited Metabolic Disease, 38(3), 459-466.[1][2]

  • Thompson, G. N., et al. (1997).[1][2][5] "Deficiency of 3-hydroxy-3-methylglutaryl-CoA synthase presenting as hypoketotic hypoglycemia."[1][2][3][4][5][6] New England Journal of Medicine, 337(17), 1203-1207.[1][2] [1][2]

  • Bouchard, L., et al. (2001).[1][2][5] "Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase deficiency: clinical course and description of a novel HMGCS2 mutation." Pediatric Research, 49, 326.[1][2]

  • GeneCards. "HMGCS2 Gene - 3-Hydroxy-3-Methylglutaryl-CoA Synthase 2."[1][2] Weizmann Institute of Science.[1][2] [1][2]

Sources

Application Notes and Protocols for Utilizing trans-3-Hydroxyhex-4-enoic acid as a Substrate in Enzyme Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Enzymatic Landscape for a Novel Unsaturated Hydroxy Fatty Acid

trans-3-Hydroxyhex-4-enoic acid is a short-chain unsaturated hydroxy fatty acid. While its precise biological role is a subject of ongoing research, its structure suggests potential involvement in various metabolic pathways, particularly those related to fatty acid metabolism. As a C6 fatty acid, it sits at the crossroads of short-chain and medium-chain fatty acid processing. The presence of both a hydroxyl group and a double bond makes it a compelling candidate substrate for enzymes that catalyze hydration, dehydration, and oxidation-reduction reactions.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the enzymatic processing of trans-3-Hydroxyhex-4-enoic acid. We will explore candidate enzyme classes, detail adaptable protocols for both spectrophotometric and mass spectrometry-based assays, and provide the scientific rationale behind these experimental designs. This guide is intended to be a robust starting point for characterizing novel enzyme-substrate interactions and elucidating the metabolic fate of this intriguing molecule.

Candidate Enzyme Classes for trans-3-Hydroxyhex-4-enoic acid Metabolism

Based on its chemical structure, trans-3-Hydroxyhex-4-enoic acid is a plausible substrate for several enzyme families involved in fatty acid β-oxidation and related pathways. The initial step for its enzymatic conversion in a cellular context would likely involve its activation to a coenzyme A (CoA) thioester, trans-3-Hydroxyhex-4-enoyl-CoA.

1. Enoyl-CoA Hydratases (EC 4.2.1.17): These enzymes catalyze the hydration of a double bond in enoyl-CoA species.[1] While the canonical substrates are trans-2-enoyl-CoAs, the substrate specificity can be broad. An enoyl-CoA hydratase could potentially act on the double bond of trans-3-Hydroxyhex-4-enoyl-CoA. There are both R-specific and S-specific hydratases, which could lead to different stereoisomeric products.[2][3] Some bacterial (R)-hydratases exhibit specificity for short-chain substrates (C4 to C6).[2]

2. 3-Hydroxyacyl-CoA Dehydrogenases (EC 1.1.1.35): This family of oxidoreductases catalyzes the NAD+ or NADP+ dependent oxidation of a hydroxyl group in 3-hydroxyacyl-CoA molecules to a keto group.[4] The substrate specificity of these enzymes varies, with some being most active with medium-chain substrates.[5] trans-3-Hydroxyhex-4-enoyl-CoA could be a substrate, leading to the formation of a 3-ketoacyl-CoA derivative.

Experimental Workflow Overview

The general workflow for assessing the enzymatic activity with trans-3-Hydroxyhex-4-enoic acid involves several key stages, from substrate preparation to data analysis.

Experimental Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Analysis Substrate_Prep Substrate Preparation (Free Acid or CoA Ester) Reaction_Setup Reaction Setup (Buffer, Cofactors) Substrate_Prep->Reaction_Setup Enzyme_Prep Enzyme Preparation (Purified or Lysate) Enzyme_Prep->Reaction_Setup Incubation Incubation (Time, Temperature) Reaction_Setup->Incubation Reaction_Quench Reaction Quenching Incubation->Reaction_Quench Spectrophotometry Spectrophotometric Analysis Reaction_Quench->Spectrophotometry MS_Analysis Mass Spectrometry Analysis Reaction_Quench->MS_Analysis

Caption: General experimental workflow for enzyme assays with trans-3-Hydroxyhex-4-enoic acid.

Protocol 1: Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This protocol is adapted from established methods for assaying enoyl-CoA hydratase activity and is suitable for high-throughput screening.[2] It relies on monitoring the decrease in absorbance that occurs upon hydration of the α,β-unsaturated double bond of an enoyl-CoA substrate. For trans-3-Hydroxyhex-4-enoic acid, this would require enzymatic or chemical conversion to a trans-2-enoyl-CoA analog to be a direct substrate for this specific assay. Alternatively, a coupled assay could be designed.

Principle: The conjugated double bond system in trans-2-enoyl-CoA substrates exhibits a strong absorbance at approximately 263 nm. The hydration of this double bond by enoyl-CoA hydratase disrupts the conjugation, leading to a decrease in absorbance.

Materials:

  • trans-3-Hydroxyhex-4-enoyl-CoA (or a suitable trans-2-enoyl-CoA analog)

  • Purified enoyl-CoA hydratase or cell lysate containing the enzyme

  • Tris-HCl buffer (50 mM, pH 8.0)

  • UV-transparent 96-well plate or quartz cuvettes

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Substrate Preparation: Prepare a stock solution of the enoyl-CoA substrate in the Tris-HCl buffer. The final concentration in the assay will typically be in the range of 25-100 µM.

  • Enzyme Preparation: Dilute the purified enzyme or cell lysate in ice-cold Tris-HCl buffer to a suitable concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Assay Setup:

    • In a UV-transparent 96-well plate or cuvette, add the Tris-HCl buffer.

    • Add the enoyl-CoA substrate to the desired final concentration.

    • Equilibrate the plate/cuvette to the desired temperature (e.g., 30°C or 37°C).

  • Initiate the Reaction: Add the enzyme solution to the wells/cuvette to start the reaction.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 263 nm over time. Record readings every 15-30 seconds for 5-10 minutes.

  • Controls:

    • No-enzyme control: A reaction mixture containing the substrate but no enzyme to measure the non-enzymatic degradation of the substrate.

    • No-substrate control: A reaction mixture containing the enzyme but no substrate to account for any background absorbance changes.

Data Analysis:

  • Calculate the rate of the reaction by determining the initial linear slope of the absorbance vs. time plot (ΔAbs/min).

  • Correct the reaction rate by subtracting the rate of the no-enzyme control.

  • The enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where ε (the molar extinction coefficient for the enoyl-CoA substrate) is approximately 6,700 M⁻¹cm⁻¹.

Protocol 2: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol measures the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the change in NADH or NADPH concentration.

Principle: 3-Hydroxyacyl-CoA dehydrogenases catalyze the oxidation of the hydroxyl group of the substrate, which is coupled to the reduction of NAD⁺ to NADH (or NADP⁺ to NADPH). NADH and NADPH have a characteristic absorbance at 340 nm, while NAD⁺ and NADP⁺ do not. Thus, enzyme activity can be determined by measuring the increase in absorbance at 340 nm.

Materials:

  • trans-3-Hydroxyhex-4-enoyl-CoA

  • Purified 3-hydroxyacyl-CoA dehydrogenase or cell lysate

  • Tris-HCl or phosphate buffer (e.g., 100 mM, pH 8.1)

  • NAD⁺ or NADP⁺

  • UV-transparent 96-well plate or quartz cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of trans-3-Hydroxyhex-4-enoyl-CoA in the assay buffer.

    • Prepare a stock solution of NAD⁺ or NADP⁺ (typically 1-2 mM final concentration).

  • Assay Setup:

    • In a 96-well plate or cuvette, add the assay buffer.

    • Add NAD⁺ or NADP⁺ to the final concentration.

    • Add the substrate, trans-3-Hydroxyhex-4-enoyl-CoA.

    • Equilibrate to the desired temperature.

  • Initiate the Reaction: Add the enzyme solution to start the reaction.

  • Data Acquisition: Monitor the increase in absorbance at 340 nm over time.

  • Controls: Include no-enzyme and no-substrate controls as described in Protocol 1.

Data Analysis:

  • Calculate the reaction rate from the linear portion of the absorbance vs. time plot.

  • Use the molar extinction coefficient of NADH or NADPH (6,220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of product formation (µmol/min).

Protocol 3: Mass Spectrometry-Based Assay for Product Identification and Quantification

This method offers high sensitivity and specificity, allowing for the direct identification and quantification of the enzymatic reaction product.[6][7]

Principle: Following the enzymatic reaction, the mixture is extracted, and the substrate and product(s) are analyzed by mass spectrometry (MS), often coupled with gas chromatography (GC) or liquid chromatography (LC). This allows for the separation and identification of molecules based on their mass-to-charge ratio.

Materials:

  • trans-3-Hydroxyhex-4-enoic acid

  • Candidate enzyme

  • Appropriate buffer and cofactors

  • Quenching solution (e.g., ice-cold methanol or a strong acid)

  • Extraction solvent (e.g., a mixture of chloroform and methanol)

  • Internal standard (a deuterated version of the substrate or a structurally similar molecule)

  • Derivatization agent (optional, e.g., pentafluorobenzyl bromide for GC-MS)

  • GC-MS or LC-MS system

Procedure:

  • Enzymatic Reaction:

    • Set up the enzymatic reaction as described in the previous protocols.

    • Incubate for a defined period.

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding a quenching solution.

    • Add the internal standard.

    • Perform a liquid-liquid extraction to separate the fatty acids from the aqueous phase.[8]

  • Sample Preparation for MS:

    • Evaporate the organic solvent under a stream of nitrogen.

    • If using GC-MS, derivatize the fatty acids to increase their volatility.[7]

    • Reconstitute the sample in a suitable solvent for injection.

  • MS Analysis:

    • Inject the sample into the GC-MS or LC-MS system.

    • Develop a method to separate the substrate from the potential product(s).

    • Acquire mass spectra in full scan mode to identify the product(s) and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantification.

Data Analysis:

  • Identify the product by comparing its mass spectrum to predicted fragmentation patterns or known standards.

  • Quantify the product by creating a standard curve of the analyte-to-internal standard peak area ratio versus concentration.

Data Presentation:

ParameterSpectrophotometric AssayMass Spectrometry Assay
Principle Measures change in light absorbanceMeasures mass-to-charge ratio
Throughput HighLow to Medium
Sensitivity ModerateHigh
Specificity Low (indirect)High (direct product identification)
Information Reaction rateProduct identity and quantity

Visualization of a Potential Metabolic Pathway

The following diagram illustrates a hypothetical two-step enzymatic conversion of trans-3-Hydroxyhex-4-enoic acid involving an enoyl-CoA hydratase and a 3-hydroxyacyl-CoA dehydrogenase.

Metabolic Pathway Substrate trans-3-Hydroxyhex-4-enoyl-CoA Intermediate 3,4-Dihydroxyhexanoyl-CoA Substrate->Intermediate Enoyl-CoA Hydratase (EC 4.2.1.17) Product 3-Keto-4-hydroxyhexanoyl-CoA Intermediate->Product 3-Hydroxyacyl-CoA Dehydrogenase (EC 1.1.1.35) + NAD+

Caption: A hypothetical metabolic pathway for trans-3-Hydroxyhex-4-enoyl-CoA.

Conclusion and Future Directions

The protocols and conceptual framework provided in these application notes offer a solid foundation for investigating the enzymatic metabolism of trans-3-Hydroxyhex-4-enoic acid. By employing these adaptable spectrophotometric and mass spectrometry-based assays, researchers can identify and characterize enzymes that interact with this novel substrate. Such studies will be instrumental in elucidating its biological significance and potential role in health and disease. Future work could involve screening a broader range of enzymes, determining the kinetic parameters of confirmed interactions, and exploring the downstream metabolic fate of the resulting products.

References

  • Wikipedia. 3-hydroxyacyl-CoA dehydrogenase. [Link]

  • Fukui, T., et al. (2004). Alteration of Chain Length Substrate Specificity of Aeromonas caviae R-Enantiomer-Specific Enoyl-Coenzyme A Hydratase through Site-Directed Mutagenesis. Applied and Environmental Microbiology, 70(3), 1379-1384. [Link]

  • Taylor & Francis Online. Enoyl-CoA hydratase – Knowledge and References. [Link]

  • Sato, S., et al. (2012). Characterization and Functional Analyses of R-Specific Enoyl Coenzyme A Hydratases in Polyhydroxyalkanoate-Producing Ralstonia eutropha. Journal of Bacteriology, 194(22), 6094-6102. [Link]

  • ResearchGate. Structural and biochemical mechanism of short-chain enoyl-CoA hydratase (ECHS1) substrate recognition. [Link]

  • ASM Journals. A (S)-3-Hydroxybutyrate Dehydrogenase Belonging to the 3-Hydroxyacyl-CoA Dehydrogenase Family Facilitates Hydroxyacid Degradation in Anaerobic Bacteria. [Link]

  • Wikipedia. Enoyl-CoA hydratase. [Link]

  • PubMed. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths. [Link]

  • NCBI. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. [Link]

  • The Royal Society of Chemistry. Protocol for enzyme assays. [Link]

  • LIPID MAPS. Fatty Acid Mass Spectrometry Protocol. [Link]

Sources

Application Note: Robust GC-MS Derivatization Protocol for trans-3-Hydroxyhex-4-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Relevance

trans-3-Hydroxyhex-4-enoic acid is a critical medium-chain hydroxy fatty acid (HFA) and a primary urinary biomarker for mitochondrial 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase deficiency, a rare inborn error of metabolism[1]. Accurate quantification of this metabolite via Gas Chromatography-Mass Spectrometry (GC-MS) requires rigorous derivatization to neutralize its highly polar carboxylic (-COOH) and hydroxyl (-OH) functional groups.

This application note details a field-proven, two-step esterification-silylation protocol designed to maximize volatility, thermal stability, and MS fragmentation specificity, ensuring high-fidelity analytical results for clinical and research applications.

Chemical Rationale & Causality (The "Why")

Direct GC-MS analysis of underivatized HFAs is analytically unviable. The active hydrogen atoms in the -COOH and -OH groups form strong intermolecular hydrogen bonds, leading to high boiling points, severe peak tailing on non-polar GC columns, and thermal degradation (e.g., dehydration into dienoic acids) in the hot GC inlet[2]. To circumvent this, a two-step derivatization strategy is employed:

  • Step 1: Methyl Esterification (BF3/Methanol): This step specifically targets the carboxylic acid. Boron trifluoride (BF3) acts as a strong Lewis acid catalyst, driving the esterification with methanol to form a methyl ester[2]. This reagent is preferred over methanolic HCl because it rapidly catalyzes the reaction without inducing unwanted dehydration of the C3-hydroxyl group.

  • Step 2: Silylation (BSTFA + 1% TMCS): This step targets the sterically hindered secondary hydroxyl group at the C3 position. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the hydroxyl proton with a trimethylsilyl (TMS) group. The addition of 1% Trimethylchlorosilane (TMCS) acts as a critical catalyst, significantly increasing the silylating power required for secondary and sterically hindered alcohols[3].

Experimental Workflow

Workflow Start Biological Sample (trans-3-Hydroxyhex-4-enoic acid) Extract Liquid-Liquid Extraction (Ethyl Acetate) Start->Extract Dry1 Evaporate to Dryness (N2 Stream) Extract->Dry1 Step1 Step 1: Methylation (14% BF3/MeOH, 60°C, 15 min) Dry1->Step1 Intermediate Methyl trans-3-hydroxyhex-4-enoate (Intermediate) Step1->Intermediate Dry2 Quench, Extract (Hexane) & Evaporate Intermediate->Dry2 Step2 Step 2: Silylation (BSTFA + 1% TMCS, 70°C, 30 min) Dry2->Step2 Product Methyl 3-(trimethylsilyloxy)hex-4-enoate (GC-MS Ready) Step2->Product

Workflow for the two-step derivatization of trans-3-hydroxyhex-4-enoic acid for GC-MS analysis.

Materials and Reagents

  • Target Standard: trans-3-Hydroxyhex-4-enoic acid (purity >98%).

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., trans-3-hydroxyhex-4-enoic acid-d3) to correct for extraction losses and derivatization efficiency[4].

  • Derivatization Reagents:

    • 14% Boron trifluoride-methanol solution (BF3/MeOH)[2].

    • BSTFA + 1% TMCS (Chromatography grade, sealed ampoules)[3].

  • Solvents: Ethyl acetate, Hexane (GC-MS grade), Anhydrous Pyridine.

Step-by-Step Derivatization Protocol

Phase 1: Extraction & Desiccation
  • Aliquot & Spike: Transfer 100 µL of the biological sample (or standard) into a silanized glass reaction vial. Add 10 µL of the Internal Standard solution.

  • Extraction: Add 500 µL of ethyl acetate. Vortex vigorously for 1 minute, then centrifuge at 3000 x g for 5 minutes to partition the phases. Transfer the upper organic layer to a clean GC vial.

  • Desiccation (Critical Step): Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen (N2) at room temperature.

    • Causality: Residual water will violently hydrolyze the silylation reagents in Phase 3, completely quenching the reaction and ruining the sample.

Phase 2: Methylation of the Carboxylic Acid
  • Reagent Addition: Add 100 µL of 14% BF3/Methanol to the dried residue.

  • Incubation: Cap tightly with a PTFE-lined septum. Heat at 60°C for 15 minutes in a dry block heater[2].

  • Quenching & Extraction: Cool to room temperature. Add 200 µL of LC-MS grade water to quench the BF3 catalyst, followed by 500 µL of hexane. Vortex vigorously to extract the newly formed methyl ester into the non-polar phase.

  • Phase Separation: Centrifuge briefly. Transfer the upper hexane layer to a new, dry vial and evaporate to complete dryness under N2.

Phase 3: Silylation of the Hydroxyl Group
  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine to the dried methyl ester[3].

  • Incubation: Cap tightly and heat at 70°C for 30 minutes.

    • Causality: The elevated temperature combined with the TMCS catalyst ensures quantitative conversion of the sterically hindered secondary C3-OH to an -O-TMS ether. Pyridine acts as an acid scavenger to drive the reaction forward.

  • Final Preparation: Cool to room temperature. The sample is now ready for direct GC-MS injection. Do not evaporate the BSTFA mixture; inject the reaction mixture directly to maintain derivative stability.

Quantitative Data & GC-MS Parameters

To ensure reproducibility, the following quantitative parameters and expected mass fragments are provided. The DB-5MS temperature ramp is specifically designed to resolve the trans-isomer from potential cis-isomers (e.g., cis-5-hydroxyhex-2-enoic acid) based on subtle boiling point differences induced by double bond geometry[1][5].

Table 1: Optimized GC-MS Instrument Parameters

ParameterSettingRationale
Column 5% Phenyl-methylpolysiloxane (DB-5MS, 30m x 0.25mm, 0.25µm)Optimal selectivity and inertness for medium-chain fatty acid derivatives[5].
Injection Mode Splitless, 1 µLMaximizes sensitivity for trace biomarker detection.
Inlet Temp 250°CEnsures flash vaporization without thermal degradation.
Carrier Gas Helium, constant flow at 1.0 mL/minProvides optimal linear velocity and MS vacuum stability.
Oven Program 60°C (hold 1 min)

10°C/min to 280°C (hold 5 min)
Gradual ramp resolves structural isomers[5].
Ionization Electron Impact (EI), 70 eVGenerates reproducible, library-matchable fragmentation.

Table 2: Analyte Mass and Diagnostic Fragmentation Data

Derivative StateMolecular Weight ( g/mol )Key Fragment Ions (m/z)Diagnostic Purpose
Underivatized 130.14N/APoor GC behavior; not analyzed directly.
Methyl Ester (ME) 144.17113 [M-OCH3]+, 85Confirms successful esterification of -COOH.
ME-TMS Ether 216.35201 [M-CH3]+, 185 [M-OCH3]+, 73[TMS]+Fully protected target analyte for quantification.

Self-Validating System & Troubleshooting

A robust protocol must be inherently self-validating. Implement the following checks to ensure data integrity:

  • Derivatization Completeness Check: Monitor the Total Ion Chromatogram (TIC) for the presence of mono-derivatized peaks (e.g., the methyl ester without the TMS group, m/z 144). If present, it indicates moisture contamination or degraded BSTFA. Corrective Action: Ensure strict anhydrous conditions during N2 drying and use fresh, unpunctured ampoules of BSTFA.

  • Procedural Blank: Always run a reagent blank (water substituted for the biological sample) through the entire extraction and derivatization process. This validates that no background contamination (e.g., siloxane bleed from septa or degraded reagents) is mimicking the target m/z signals.

  • Isotope Ratio Monitoring: Evaluate the peak area ratio of the endogenous analyte to the stable isotope internal standard. A consistent ratio across technical replicates validates that extraction recovery and derivatization kinetics are uniform[4].

References

  • Mitochondrial 3-Hydroxy-3-Methylglutaryl-CoA Synthase Deficiency: Urinary Organic Acid Profiles and Expanded Spectrum of Mutations Source: Minerva Access URL
  • Advances in Fatty Acid Analysis for Clinical Investigation and Diagnosis using GC/MS Methodology Source: Semantic Scholar URL
  • Source: Royal Society of Chemistry (RSC)
  • Gas chromatography mass spectrometry–based metabolite profiling of two sweet-clover vetches via multivariate data analyses Source: Taylor & Francis URL
  • 3-Hydroxy-Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry Source: Springer Nature URL

Sources

purification techniques for synthetic "trans-3-Hydroxyhex-4-enoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the isolation and purification strategies for ** trans-3-Hydroxyhex-4-enoic acid** (CAS 26811-78-9), a labile


-hydroxy acid intermediate often encountered in the synthesis of polyketide mimetics and milbemycin derivatives. Unlike simple fatty acids, this molecule presents a dual stability challenge: intermolecular esterification (oligomerization)  and acid-catalyzed dehydration  to conjugated dienes (e.g., sorbic acid isomers). This guide moves beyond standard protocols, offering a "Cold-Process" Acid-Base Extraction and a specialized Reverse-Phase Chromatography workflow designed to preserve the C4-trans geometry and C3-hydroxyl integrity.

Molecular Analysis & Stability Profile

Before initiating purification, the operator must understand the specific reactivities embedded in the scaffold: C1(COOH)-C2-C3(OH)-C4=C5-C6 .

FeatureChemical RiskMitigation Strategy

-Hydroxy Group (C3)
Highly prone to dehydration under acidic/thermal stress to form conjugated 2,4-dienes (thermodynamically favored).Avoid strong mineral acids (

) and heat (

). Use weak organic acids for pH adjustment.
Carboxylic Acid (C1) Prone to intermolecular self-esterification (polyester formation) upon concentration.Do not concentrate to absolute dryness. Store as a dilute solution or carboxylate salt.
Allylic System (C4=C5) The trans geometry is stable, but migration to the conjugated C2=C3 position is possible if dehydration initiates.Monitor UV absorbance; an increase at 260 nm indicates conjugation (impurity formation).

Pre-Purification Analytics

Objective: Assess the Crude Reaction Mixture (CRM) for oligomers and dehydration byproducts.

  • LC-MS (ESI-): Look for the parent ion

    
    .
    
    • Warning Sign: Peaks at

      
       (dimer) or 
      
      
      
      (trimer) indicate polymerization.
  • 
    -NMR (CDCl
    
    
    
    ):
    • Diagnostic Signal: The vinyl protons at C4/C5 should show a large coupling constant (

      
      ) confirming the trans geometry.
      
    • Impurity Check: New olefinic signals appearing downfield (6.0–7.5 ppm) suggest dehydration to sorbic acid derivatives. Broadening of the C3-H signal suggests oligomerization.

Protocol A: The "Cold-Process" Acid-Base Extraction

Best for: Bulk removal of non-polar byproducts and inorganic salts from the crude reaction mixture.

Principle: Standard acid-base extractions generate heat and use strong acids that trigger dehydration in


-hydroxy acids. This modified protocol uses temperature control and mild buffering to protect the molecule.

Reagents:

  • Solvent A: Methyl tert-butyl ether (MTBE) – Preferred over Ethyl Acetate to minimize transesterification.

  • Buffer B: 10% Citric Acid (aq), pre-chilled to 4°C.

  • Base C: 1M NaHCO

    
     (aq), pre-chilled.
    

Workflow:

  • Dissolution: Dissolve crude residue in MTBE (

    
    ). Cool to 0°C.[1][2]
    
  • First Extraction (Remove Neutrals): Extract with cold 1M NaHCO

    
     (
    
    
    
    ). The target moves to the aqueous phase as the carboxylate salt. Discard the organic layer (contains non-acidic impurities).
  • Controlled Acidification (The Critical Step):

    • Place the aqueous phase in an ice bath with vigorous stirring.

    • Slowly add cold 10% Citric Acid until pH reaches 3.5 – 4.0 .

    • Note: Do not drop to pH 1.0. The carboxylic acid (

      
      ) will be sufficiently protonated for extraction at pH 3.5 without catalyzing dehydration.
      
  • Recovery: Extract immediately with cold MTBE (

    
    ).
    
  • Drying: Dry combined organics over Na

    
    SO
    
    
    
    (anhydrous). Do not use MgSO
    
    
    , as its Lewis acidity can catalyze reactions.
  • Concentration: Evaporate solvent at

    
      under vacuum. Stop when a viscous oil is obtained; do not dry to a hard solid.
    

Protocol B: Reverse-Phase Flash Chromatography

Best for: High-purity isolation (>98%) and removal of diastereomers or closely related isomers.

Rationale: Normal phase silica gel is slightly acidic and hygroscopic, often causing on-column dehydration or lactonization of hydroxy acids. Reverse Phase (C18) is chemically inert and preserves the labile


-hydroxy functionality.

System Setup:

  • Stationary Phase: C18 (ODS) Flash Cartridge (e.g., 20–40 µm spherical particles).

  • Mobile Phase A: Water + 0.1% Formic Acid (Weak modifier prevents ionization tailing).

  • Mobile Phase B: Acetonitrile (ACN).

  • Detection: UV 210 nm (End absorption of carboxyl/alkene). Note: The molecule has weak UV activity; ELSD (Evaporative Light Scattering Detector) is recommended if available.

Gradient Method:

Time (CV) % Mobile Phase B Description
0–2 5% Equilibration / Salt elution

| 2–10 | 5%


 40% | Linear Gradient (Target elutes approx. 25-30% B) |
| 10–12 | 40% 

95% | Wash lipophilic impurities | | 12–15 | 95% | Column Flush |

Operational Note: Collect fractions into tubes containing a trace of neutralizing buffer (e.g., 10 µL of dilute NH


OH) if the fractions will be stored for more than 24 hours. This prevents acid-catalyzed degradation in the collection tubes.

Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Contains Target, Salts, Byproducts) Analysis Pre-Analysis (NMR/LC-MS check for Oligomers) Crude->Analysis Analysis->Crude If Oligomers > 10% (Hydrolyze first) Extract Cold Acid-Base Extraction (MTBE / Citric Acid pH 4.0) Analysis->Extract If Oligomers < 10% PhaseSep Phase Separation Target in Organic Layer Extract->PhaseSep Chrom Reverse Phase C18 Flash (H2O/ACN + 0.1% Formic Acid) PhaseSep->Chrom Purity < 95% Final Pure trans-3-Hydroxyhex-4-enoic Acid (Store as Solution or Salt) PhaseSep->Final Purity > 95% Fractions Fraction Collection (Monitor UV 210nm / ELSD) Chrom->Fractions Fractions->Final

Figure 1: Decision tree for the purification of labile


-hydroxy acids, prioritizing thermal and acidic protection.

Quality Control Specifications

To validate the integrity of the purified "trans-3-Hydroxyhex-4-enoic acid", the final material must meet these criteria:

  • Geometric Purity (NMR):

    • Coupling constant

      
       (Confirming trans).
      
    • Absence of cis isomer signals (typically

      
      ).
      
  • Chemical Integrity (HPLC-UV):

    • Single peak at 210 nm.

    • Absence of absorption at 260 nm. (Absorption here indicates dehydration to the conjugated 2,4-hexadienoic acid species).

  • Oligomer Content (GPC or NMR):

    • No broad "hump" under the baseline in proton NMR.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 44610458, (Z)-3-hydroxyhex-4-enoic acid. (Note: Isomeric reference for physical property comparison). Retrieved from [Link]

  • Organic Syntheses. (1960).[3] General methods for 3-hydroxy acid purification (Adapted from 3-Hydroxyquinoline protocols). Org. Synth. 1960, 40, 54. Retrieved from [Link]

  • Google Patents. (2013). WO2013192450A1 - Purification of 3-hydroxypropionic acid (Analogous beta-hydroxy acid extraction techniques).

Sources

Advanced Applications of trans-3-Hydroxyhex-4-enoic Acid in Metabolic Engineering and Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

trans-3-Hydroxyhex-4-enoic acid (also designated as (E)-3-hydroxyhex-4-enoic acid or trans-3-hydroxyhex-4-enoate) is a highly specialized 6-carbon intermediate with dual significance in modern biotechnology. In the realm of metabolic engineering and synthetic biology , it serves as a critical mechanistic probe for understanding and re-engineering trans-acyltransferase (trans-AT) polyketide synthases (PKS)[1][2]. In clinical metabolic profiling , it acts as a definitive, high-specificity biomarker for Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase (HMGCS2) deficiency, a rare inborn error of ketogenesis[3][4].

This application note provides a comprehensive guide to the mechanistic causality, quantitative data, and self-validating protocols required to leverage this compound in both PKS engineering and diagnostic metabolomics.

Part 1: Metabolic Engineering of trans-AT Polyketide Synthases

Causality & Mechanism: The "Dehydrating Bimodule"

Polyketides, such as the hepatoprotective agent hangtaimycin (HTM), are synthesized by massive enzymatic assembly lines known as polyketide synthases (PKS). In trans-AT PKS systems, the architecture often defies the classical co-linear rules of assembly, utilizing "split" or "dehydrating bimodules" to achieve complex structural modifications like Z-olefin formation[5][6].

To rationally engineer these pathways for novel drug development, researchers must dissect the exact division of labor between adjacent enzymatic modules. trans-3-Hydroxyhex-4-enoic acid is the pivotal intermediate in this process. As demonstrated by , during the biosynthesis of hangtaimycin by the enzyme HtmA1, Module 2 catalyzes chain elongation and ketoreduction, resulting in an acyl carrier protein (ACP)-bound trans-3-hydroxyhex-4-enoic acid[1][5].

The Engineering Insight: By introducing a site-directed mutation (C155A) into the ketosynthase domain of Module 3 (KS3), researchers successfully abolished transacylation[5]. This trapped the trans-3-hydroxyhex-4-enoic acid intermediate on Module 2, proving definitively that Module 2 performs the ketoreduction, while Module 3 is strictly required to take over the intermediate and perform the subsequent dehydration[1][5]. This mechanistic uncoupling is the foundational logic required to mix-and-match PKS modules for combinatorial biosynthesis.

G Substrate Substrate Mimic (SNAC ester) Mod2 Module 2 (HtmA1) Ketoreduction Substrate->Mod2 Malonyl-CoA, NADPH Intermediate (E)-3-hydroxyhex-4-enoic acid (ACP2-bound) Mod2->Intermediate Mod3 Module 3 (HtmA1) Dehydration Intermediate->Mod3 Transacylation (Blocked by C155A) Product Dehydrated Triketide (Z-olefin) Mod3->Product

Mechanism of HtmA1 dehydrating bimodule trapping (E)-3-hydroxyhex-4-enoic acid.

Part 2: Clinical Metabolic Profiling (HMGCS2 Deficiency)

Causality & Mechanism: Diagnostic Shunting

HMGCS2 is the rate-limiting mitochondrial enzyme that condenses acetyl-CoA with acetoacetyl-CoA to form HMG-CoA, the precursor to ketone bodies[3][4]. When HMGCS2 is deficient, normal ketogenesis is blocked during fasting, leading to severe hypoketotic hypoglycemia[3][7].

Because the primary pathway is blocked, accumulating 6-carbon intermediates are shunted into alternative oxidation pathways. Historically, generic dicarboxylic acids (like adipic acid) were used as markers, but these are non-specific and overlap heavily with other fatty acid oxidation disorders (FAODs)[3][8]. identified trans-3-hydroxyhex-4-enoate as a highly specific, mass-spectrally distinct biomarker that appears exclusively during periods of metabolic decompensation in these patients[3][7]. The presence of this specific 6-carbon hydroxy-enoic acid directly reflects the stalled upstream condensation machinery.

G AcAcCoA Acetoacetyl-CoA + Acetyl-CoA HMGCS2 HMGCS2 Enzyme (Deficient) AcAcCoA->HMGCS2 Shunt Alternative Fatty Acid Shunting AcAcCoA->Shunt Metabolic Shift Ketones Ketone Bodies (Blocked) HMGCS2->Ketones Blocked Biomarker1 trans-3-hydroxyhex-4-enoate Shunt->Biomarker1 Biomarker2 4-hydroxy-6-methyl-2-pyrone Shunt->Biomarker2

Metabolic shunting in HMGCS2 deficiency yielding trans-3-hydroxyhex-4-enoate.
Quantitative Diagnostic Cutoffs

To ensure diagnostic trustworthiness, quantitative GC-MS profiling must be evaluated against established cutoffs. The table below summarizes the predictive thresholds for identifying HMGCS2 decompensation[3][9].

Biomarker / MetaboliteChemical NatureDiagnostic Cutoff (μmol/mmol creatinine)Specificity for HMGCS2 Deficiency
Adipic Acid Generic Dicarboxylic Acid> 200Low (Elevated in general FAODs)[3]
4-hydroxy-6-methyl-2-pyrone Pyrone Derivative> 20High (Positive Predictive Value ~80%)[3]
trans-3-hydroxyhex-4-enoate Hydroxy-enoic AcidQualitative PresenceVery High (Direct shunt product)[3]

Part 3: Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating. Protocol A uses a mutant control to trap the intermediate, validating the enzymatic source. Protocol B utilizes urease pre-treatment and internal standards to ensure the extraction of trace organic acids is not masked by biological matrix interference.

Protocol A: In Vitro Enzymatic Synthesis & LC-ESI-HRMS Validation of PKS Intermediates

Objective: Reconstitute the trans-AT PKS dehydrating bimodule to synthesize and trap (E)-3-hydroxyhex-4-enoic acid.

Reagents & Setup:

  • Substrate Mimic: Synthesize the N-acetylcysteamine (SNAC) thioester of the upstream polyketide intermediate. SNAC mimics the natural phosphopantetheine arm of the ACP, allowing the enzyme to accept the substrate in vitro[5][6].

  • Enzymes: Purify wild-type holo-Module 2 (HtmA1) and the mutant holo-Module 3-KS3(C155A) via E. coli expression.

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM TCEP.

Step-by-Step Methodology:

  • Reaction Initiation: In a 100 μL reaction volume, combine 20 μM of the SNAC ester substrate, 2 mM malonyl-CoA, and 2 mM NADPH.

  • Enzyme Addition: Add 10 μM of wild-type Module 2. To trap the intermediate, add 10 μM of the Module 3-KS3(C155A) mutant. Incubate at 28°C for 4 hours.

  • Alkaline Hydrolysis (Self-Validation Step): Because the trans-3-hydroxyhex-4-enoic acid intermediate is covalently bound to the ACP of Module 2, it must be chemically released. Add 10 μL of 1 M NaOH and incubate at 65°C for 20 minutes to cleave the thioester bond.

  • Neutralization & Extraction: Neutralize with 10 μL of 1 M HCl. Extract three times with 200 μL of ethyl acetate. Dry the organic phase under nitrogen gas and resuspend in 50 μL of methanol.

  • LC-ESI-HRMS Analysis: Inject 5 μL onto a C18 reverse-phase column. Monitor the exact mass corresponding to C6H10O3 ([M-H]⁻ m/z 129.0557). The presence of this peak exclusively in the C155A mutant reaction (and its absence in the wild-type Module 2 + Module 3 reaction) validates the successful trapping of the intermediate[5][6].

Protocol B: GC-MS Extraction and Profiling from Biological Matrices

Objective: Extract and identify trans-3-hydroxyhex-4-enoate from urine samples for metabolic profiling.

Step-by-Step Methodology:

  • Sample Normalization: Thaw urine samples on ice. Normalize the sample volume to contain exactly 1 μmol of creatinine (typically 100–500 μL of urine) to ensure standardized quantitative comparison[3][8].

  • Internal Standard Addition: Add 10 μL of tropic acid (1 mg/mL) as an internal standard to track extraction efficiency.

  • Urease Treatment (Critical Step): Add 10 units of urease and incubate at 37°C for 15 minutes. Causality: High urea concentrations in urine will co-elute and saturate the GC-MS detector, masking the low-abundance trans-3-hydroxyhex-4-enoate peak.

  • Protein Precipitation & Extraction: Acidify the mixture to pH 1-2 using 6 M HCl. Extract twice with 2 mL of ethyl acetate. Centrifuge at 3000 x g for 5 minutes. Collect the organic supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Two-Step Derivatization:

    • Oximation: Add 50 μL of methoxyamine hydrochloride (20 mg/mL in pyridine) and incubate at 60°C for 30 minutes to stabilize keto-groups.

    • Silylation: Add 50 μL of BSTFA + 1% TMCS. Incubate at 60°C for 30 minutes to convert hydroxyl and carboxyl groups of trans-3-hydroxyhex-4-enoate into volatile trimethylsilyl (TMS) ethers.

  • GC-MS Acquisition: Inject 1 μL into the GC-MS (Electron Impact mode, 70 eV). Use a temperature gradient starting at 70°C (hold 2 min), ramping at 5°C/min to 280°C. Identify trans-3-hydroxyhex-4-enoate-TMS by its characteristic mass spectral fragmentation pattern and compare retention times against a synthesized authentic standard[3][9].

References

  • Luo, M., Xu, H., Dong, Y., Shen, K., Lu, J., Yin, Z., Qi, M., Sun, G., Tang, L., Xiang, J., Deng, Z., Dickschat, J. S., & Sun, Y. (2021). The Mechanism of Dehydrating Bimodules in trans-Acyltransferase Polyketide Biosynthesis: A Showcase Study on Hepatoprotective Hangtaimycin. Angewandte Chemie International Edition, 60(35), 19139-19143.[Link]

  • Pitt, J. J., Peters, H., Boneh, A., & Zschocke, J. (2015). Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase deficiency: urinary organic acid profiles and expanded spectrum of mutations. Journal of Inherited Metabolic Disease, 38(3), 459-466.[Link]

Sources

Application Notes & Protocols: A Framework for Investigating the Bioactivity of trans-3-Hydroxyhex-4-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental framework for the systematic investigation of the biological activities of trans-3-Hydroxyhex-4-enoic acid, a molecule with potential therapeutic applications. Given the limited existing data on this specific compound, this guide is structured as a tiered screening cascade, beginning with broad in vitro assessments and progressing to more focused mechanistic studies and in vivo validation. The protocols and workflows herein are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility. We emphasize the rationale behind experimental choices, providing a logical pathway for researchers to efficiently uncover and characterize the bioactivity of this novel compound.

Part 1: Introduction and Strategic Overview

trans-3-Hydroxyhex-4-enoic acid is a short-chain hydroxy fatty acid. Molecules of this class are known to participate in a wide array of biological processes, acting as energy sources, structural components of membranes, and signaling molecules.[1] Their activities can range from modulation of inflammation to interference with microbial communication. The investigative strategy for a novel compound like trans-3-Hydroxyhex-4-enoic acid should be systematic, starting with foundational safety and broad activity profiling before committing to resource-intensive mechanistic and in vivo studies.

The workflow presented here follows a logical progression:

  • Foundational Assays: Establishing the compound's purity, stability, and cytotoxic profile.

  • Tier 1 In Vitro Bioactivity Screening: Hypothesis-generating assays targeting high-probability biological activities such as anti-inflammatory and antimicrobial effects.

  • Tier 2 In Vitro Mechanistic Elucidation: Deeper investigation into the molecular pathways and targets identified in Tier 1.

  • Tier 3 In Vivo Model Validation: Confirmation of in vitro findings in a relevant animal model.

This structured approach is designed to maximize the efficiency of discovery and provide a robust data package for further development.

Part 2: Foundational Assays - Prerequisite for Bioactivity Screening

Before assessing bioactivity, it is critical to understand the compound's basic physicochemical properties and its effect on cell viability.

Compound Characterization

Ensure the purity and identity of trans-3-Hydroxyhex-4-enoic acid using standard analytical techniques (e.g., NMR, LC-MS, HPLC). Assess its solubility in various biocompatible solvents (e.g., DMSO, ethanol) and its stability in aqueous buffer solutions at physiological pH and temperature.

In Vitro Cytotoxicity Assessment

Rationale: Determining the non-toxic concentration range is a mandatory first step. This ensures that any observed effects in subsequent bioactivity assays are not simply a consequence of cell death. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed a relevant cell line (e.g., RAW 264.7 murine macrophages for inflammation studies, or a common human cell line like HEK293) into a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of trans-3-Hydroxyhex-4-enoic acid in cell culture medium. Concentrations should span a wide range (e.g., 1 µM to 1 mM). Replace the old medium with the medium containing the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO).

  • Incubation: Incubate the plate for a period relevant to your planned bioactivity assays (typically 24-48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. The highest concentration that does not significantly reduce cell viability (e.g., >90% viability) is considered the maximum non-toxic concentration for subsequent experiments.

ParameterDescription
Cell Line RAW 264.7 or HEK293
Seeding Density 1 x 10⁴ cells/well
Compound Conc. 1 µM - 1 mM (Logarithmic dilutions)
Incubation Time 24-48 hours
Readout Absorbance at 570 nm

Part 3: Tier 1 - In Vitro Bioactivity Screening

This tier aims to identify primary biological activities. Based on the compound's structure, anti-inflammatory and antimicrobial/quorum sensing inhibitory activities are plausible starting points.

Anti-Inflammatory Activity Screening

Rationale: Inflammation is a complex biological response, and many fatty acid derivatives are known to be potent modulators of inflammatory pathways.[2] A common in vitro model uses lipopolysaccharide (LPS)-stimulated macrophages to mimic an inflammatory response. Key markers of inflammation include nitric oxide (NO), and pro-inflammatory cytokines like TNF-α and IL-6.

Protocol: Inhibition of Inflammatory Mediators in LPS-Stimulated Macrophages

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with non-toxic concentrations of trans-3-Hydroxyhex-4-enoic acid for 1 hour. Include a vehicle control and a positive control inhibitor (e.g., Dexamethasone).

  • Inflammatory Challenge: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

    • Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in compound-treated wells to the LPS-only stimulated wells. A significant reduction indicates potential anti-inflammatory activity.

Antimicrobial & Quorum Sensing (QS) Inhibition Screening

Rationale: Fatty acids can disrupt bacterial membranes or interfere with cell-to-cell communication (quorum sensing), which regulates virulence in many pathogens.[3] A QS inhibition assay using Chromobacterium violaceum is a straightforward and visually effective primary screen. This bacterium produces a purple pigment, violacein, which is under QS control. Inhibition of QS results in a loss of pigmentation without affecting bacterial growth.[4]

Protocol: Quorum Sensing Inhibition using Chromobacterium violaceum

  • Bacterial Culture: Grow C. violaceum (ATCC 12472) in Luria-Bertani (LB) broth overnight at 30°C.

  • Assay Setup: In a 96-well plate, add 180 µL of fresh LB broth.

  • Compound Addition: Add 10 µL of trans-3-Hydroxyhex-4-enoic acid at various concentrations (ensure final solvent concentration is non-inhibitory, e.g., <1% DMSO).

  • Inoculation: Add 10 µL of the overnight C. violaceum culture (diluted to an OD₆₀₀ of ~0.1) to each well.

  • Controls: Include a negative control (vehicle only) and a positive control (no bacteria).

  • Incubation: Incubate the plate at 30°C for 24 hours with gentle shaking.

  • Growth Measurement: Measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth.

  • Violacein Quantification:

    • Centrifuge the plate to pellet the bacteria.

    • Discard the supernatant and add 150 µL of DMSO to each well to lyse the cells and solubilize the violacein pigment.

    • Measure the absorbance at 585 nm.

  • Data Analysis: Normalize the violacein production (OD₅₈₅) to bacterial growth (OD₆₀₀). A compound is considered a QS inhibitor if it significantly reduces the OD₅₈₅/OD₆₀₀ ratio without significantly lowering the OD₆₀₀.[4]

Part 4: Tier 2 - In Vitro Mechanistic Elucidation

If Tier 1 assays yield positive results, the next step is to investigate the underlying mechanism of action.

Probing the NF-κB Signaling Pathway

Rationale: The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of many pro-inflammatory genes, including those for TNF-α and IL-6.[2][5] A common mechanism for anti-inflammatory compounds is the inhibition of this pathway. This can be assessed by measuring the phosphorylation of key proteins like IκBα and the p65 subunit of NF-κB using Western blotting.

Protocol: Western Blot for NF-κB Pathway Activation

  • Cell Treatment: Seed and treat RAW 264.7 cells with the compound and LPS as described in section 3.1, but for a shorter duration (e.g., 30-60 minutes) to capture peak signaling events.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-p65, total p65, phospho-IκBα, and a loading control (e.g., β-actin or GAPDH).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the bands. A decrease in the ratio of phosphorylated protein to total protein indicates inhibition of the pathway.

Investigating Fatty Acid Metabolism

Rationale: The compound could exert its effects by interacting with key enzymes or transporters in fatty acid metabolism. Two plausible targets are Fatty Acid Amide Hydrolase (FAAH), which degrades signaling lipids, and fatty acid transporters responsible for cellular uptake.[6]

Protocol: FAAH Activity Assay (Fluorometric)

This assay measures the ability of trans-3-Hydroxyhex-4-enoic acid to inhibit FAAH activity.

  • Assay Principle: This assay uses a non-fluorescent substrate that is hydrolyzed by FAAH to produce a fluorescent product (e.g., 7-amino-4-methylcoumarin, AMC).

  • Reagents: Utilize a commercial FAAH activity assay kit.

  • Procedure:

    • In a 96-well plate, add FAAH enzyme, assay buffer, and various concentrations of trans-3-Hydroxyhex-4-enoic acid. Include a known FAAH inhibitor as a positive control.

    • Initiate the reaction by adding the FAAH substrate.

    • Measure the fluorescence kinetically (e.g., Ex/Em = 360/465 nm) at 37°C.

  • Analysis: Calculate the rate of reaction (slope of the kinetic curve). Compare the rates in the presence of the test compound to the vehicle control to determine the percent inhibition.

Protocol: Fatty Acid Uptake Assay

This assay determines if the compound competes with or inhibits the cellular uptake of other fatty acids.

  • Assay Principle: This assay uses a fluorescently-labeled long-chain fatty acid analog. Cellular uptake is measured by the increase in intracellular fluorescence.[6]

  • Reagents: Use a commercial fatty acid uptake assay kit.

  • Procedure:

    • Seed an appropriate cell line (e.g., 3T3-L1 adipocytes) in a 96-well plate.

    • Pre-treat cells with various concentrations of trans-3-Hydroxyhex-4-enoic acid.

    • Add the fluorescent fatty acid analog to the wells.

    • After a defined incubation period, add a quench reagent to stop uptake and block extracellular fluorescence.

    • Measure intracellular fluorescence using a bottom-read fluorometer.

  • Analysis: A decrease in fluorescence in the presence of the test compound suggests it inhibits fatty acid uptake.

Part 5: Tier 3 - In Vivo Model Validation

Positive and mechanistically supported in vitro findings warrant validation in a living organism. The choice of model is critical and should directly relate to the in vitro results.[5][7][8]

Acute Anti-Inflammatory Model: Carrageenan-Induced Paw Edema

Rationale: This is a classic, well-validated, and highly reproducible model for screening compounds with acute anti-inflammatory activity.[8][9] Edema (swelling) is induced by injecting carrageenan, a phlogistic agent, into the paw of a rodent. The ability of a compound to reduce this swelling is a direct measure of its anti-inflammatory effect.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals: Use male Wistar or Sprague-Dawley rats (180-200g). Acclimatize the animals for at least one week.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., saline or 0.5% CMC)

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, oral)

    • Group 3-5: trans-3-Hydroxyhex-4-enoic acid at three different doses (e.g., 10, 30, 100 mg/kg, oral or i.p.).

  • Dosing: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Edema: Measure the initial paw volume of the right hind paw using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the paw.

  • Measurement of Edema: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the volume of edema at each time point (Vt - V₀).

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [ (Control Edema - Treated Edema) / Control Edema ] x 100

  • Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with national and international guidelines for animal welfare.

ParameterDescription
Animal Model Male Wistar or Sprague-Dawley Rats
Inducing Agent 1% Carrageenan solution
Test Compound Doses 10, 30, 100 mg/kg (example range)
Positive Control Indomethacin (10 mg/kg)
Measurement Paw Volume via Plethysmometer
Time Points 0, 1, 2, 3, 4 hours post-induction

Part 6: Visualizations & Diagrams

Experimental_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: In Vivo Validation Purity Compound Purity & Stability Cytotox Cytotoxicity Screen (MTT Assay) Purity->Cytotox Determine Max Non-Toxic Dose AntiInflam Anti-Inflammatory Assay (LPS, NO, Cytokines) Cytotox->AntiInflam AntiQS Quorum Sensing Assay (C. violaceum) Cytotox->AntiQS NfkB NF-κB Pathway (Western Blot) AntiInflam->NfkB If Positive FAAH FAAH Enzyme Inhibition Assay AntiInflam->FAAH Uptake Fatty Acid Uptake Assay AntiInflam->Uptake PawEdema Carrageenan-Induced Paw Edema Model NfkB->PawEdema If Confirmed

Caption: Tiered experimental workflow for bioactivity screening.

NFkB_Pathway cluster_0 Cytoplasm cluster_1 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB NF-κB (p65/p50) IkB->NFkB Releases IkB_NFkB IkB->IkB_NFkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB->IkB_NFkB Genes Pro-inflammatory Genes (TNF-α, IL-6, COX2) Compound trans-3-Hydroxyhex- 4-enoic acid Compound->IKK Inhibits? Compound->NFkB Inhibits Translocation?

Caption: Hypothesized inhibition points in the NF-κB signaling pathway.

References

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Pharmacopuncture, 22(3), 124–136. [Link]

  • Ministry of Health and Prevention. (2019, September 15). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. United Arab Emirates. [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. [Link]

  • Gautam, G., & Kumar, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1431-1437. [Link]

  • Sproston, E., & Ashworth, J. J. (2025). Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. MDPI. [Link]

  • JoVE. (2025). Quorum Sensing Inhibition by Bioactive Compou. JoVE Journal. [Link]

  • Hentzer, M., & Givskov, M. (2010). Qualitative and quantitative determination of quorum sensing inhibition in vitro. Methods in Molecular Biology, 612, 215-228. [Link]

  • ResearchGate. (n.d.). Quorum Sensing: Methods and Protocols | Request PDF. ResearchGate. [Link]

  • BioVision. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). BioVision. [Link]

  • BioAssay Systems. (n.d.). QuantiChrom™ Fatty Acid Uptake Assay Kit. BioAssay Systems. [Link]

  • Sheng, L. H., & Zhang, L. H. (2022). Screening strategies for quorum sensing inhibitors in combating bacterial infections. RSC Advances, 12(1), 1-14. [Link]

  • Singh, S., & Chakraborti, A. K. (2016). Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication. RSC Advances, 6(1), 1-25. [Link]

  • CliniSciences. (n.d.). Fatty acid Assay Kit. CliniSciences. [Link]

  • Creative Bioarray. (n.d.). Fatty Acid Oxidation Assay. Creative Bioarray. [Link]

Sources

Troubleshooting & Optimization

improving yield of "trans-3-Hydroxyhex-4-enoic acid" synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of trans-3-Hydroxyhex-4-enoic Acid Synthesis

Current Status: Active Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement & Dehydration Suppression for Allylic


-Hydroxy Acids

Executive Summary

The synthesis of trans-3-hydroxyhex-4-enoic acid presents a classic "Trojan Horse" challenge in organic synthesis. While the carbon-carbon bond formation (Reformatsky or Aldol) appears standard, the resulting molecule contains a


-hydroxy group that is also allylic .

This structural motif creates a "perfect storm" for elimination. The hydroxyl group is activated by both the carbonyl (via E1cB mechanism) and the alkene (via allylic stabilization of the carbocation), making the molecule extremely prone to dehydration into the conjugated diene (sorbic acid derivative).

This guide prioritizes Zinc activation protocols to boost the initial coupling yield and mild hydrolysis techniques to survive the isolation step.

Part 1: The Synthetic Route (Reformatsky Protocol)

We recommend the Reformatsky Reaction over the Lithium-Aldol route for this specific target. The Reformatsky reagent (organozinc) is less basic than Lithium enolates (LDA), significantly reducing the risk of retro-aldol fragmentation and polymerization of the sensitive crotonaldehyde starting material.

Optimized Reagents & Stoichiometry
ReagentEquiv.RoleCritical Quality Attribute
Ethyl Bromoacetate 1.5Nucleophile PrecursorMust be colorless (distill if yellow/brown).
Crotonaldehyde 1.0ElectrophileStrictly trans isomer. Freshly distilled to remove oligomers.
Zinc Dust 2.0Metal MediatorParticle size <10 micron. Must be activated.
TMSCl 0.05ActivatorEssential for removing Zn-oxide layer.
THF SolventMediumAnhydrous (<50 ppm water).
Step-by-Step Protocol (Self-Validating)

1. Zinc Activation (The "Make or Break" Step)

  • Procedure: Suspend Zn dust in minimal anhydrous THF. Add TMSCl (Trimethylsilyl chloride). Stir for 15 mins at RT.

  • Validation: The grey suspension should brighten slightly. If using iodine instead of TMSCl, the brown color must fade to clear/grey.

  • Why: Commercial zinc is coated in ZnO. Without removal, the induction period is unpredictable, leading to a sudden exotherm that causes thermal elimination of the product.

2. The "Controlled Feed" Addition

  • Procedure: Do not dump all reagents at once. Heat the Zn/THF to a gentle reflux (60-65°C). Mix the bromoacetate and crotonaldehyde in a separate funnel. Add this mixture dropwise over 45-60 minutes.

  • Why: This maintains a low concentration of the aldehyde, preventing it from polymerizing (a common side reaction of crotonaldehyde) before the zinc enolate can trap it.

3. The Quench (First Danger Zone)

  • Procedure: Cool to 0°C. Quench with saturated NH₄Cl , not HCl.

  • Why: Strong mineral acids (HCl/H₂SO₄) immediately catalyze the dehydration of the allylic alcohol to the diene.

Part 2: Troubleshooting & Optimization (FAQ)

Q1: My reaction starts, but yields are consistently <40%. The Zinc clumps up.

Diagnosis: Passivated Zinc surface (The "Dead Metal" effect). The Fix: Switch to Rieke Zinc or the TMSCl/1,2-Dibromoethane activation method.

  • Protocol: Add 5 mol% 1,2-dibromoethane to the Zn/THF suspension and reflux for 2 minutes before adding TMSCl. This chemically etches the surface, exposing highly reactive Zn(0) sites.[1]

Q2: I see the product on TLC, but after hydrolysis to the acid, I only isolate the diene (Sorbic acid derivative).

Diagnosis: Acid-catalyzed elimination during workup. The combination of an acidic pH and the allylic/


-hydroxy structure allows for rapid water loss.
The Fix: Lithium Hydroxide Saponification at 0°C. 
  • Dissolve the ester in THF/Water (2:1).

  • Add LiOH (1.1 eq) at 0°C (Do not heat!). Monitor by TLC until ester disappears.

  • Critical Acidification: Acidify with 1M Citric Acid or NaH₂PO₄ buffer to pH 4-5 only . Do not go to pH 1-2.

  • Extract immediately with Ethyl Acetate.

  • Note: The free acid is unstable. Store as the sodium salt if possible, or use immediately.

Q3: The product contains the cis-alkene isomer.

Diagnosis: Isomerization of the starting material or "leakage" via a radical mechanism. The Fix:

  • Verify your Crotonaldehyde is pure trans (NMR: coupling constant

    
     Hz).
    
  • Perform the reaction in the dark or wrap the flask in foil (radical suppression).

  • Keep the reaction temperature below 65°C.

Part 3: Visualizing the Logic

Diagram 1: Reaction Pathway & Failure Modes

This flowchart illustrates the critical decision points where the synthesis typically fails (Dehydration vs. Product).

ReformatskyLogic Start Start: Crotonaldehyde + Ethyl Bromoacetate Zn_Act Zinc Activation (TMSCl/THF) Start->Zn_Act Zn_Act->Start Inactive Zn (No Exotherm) Addition Controlled Addition (Reflux, 60 min) Zn_Act->Addition Active Zn Surface Intermediate Zinc Enolate Intermediate Addition->Intermediate Fail_Polymer FAILURE: Polymerization (Aldehyde excess) Addition->Fail_Polymer Addition too fast Quench Quench (NH4Cl) Intermediate->Quench Ester Intermediate Ester (Stable) Quench->Ester Hydrolysis Hydrolysis to Acid Ester->Hydrolysis Fail_Diene FAILURE: Elimination (Formation of Sorbic Acid deriv.) Hydrolysis->Fail_Diene Heat or pH < 3 Success TARGET: trans-3-Hydroxyhex-4-enoic acid Hydrolysis->Success LiOH @ 0°C, pH 4-5

Caption: Decision tree highlighting the "Death Valley" of dehydration during the hydrolysis step.

Diagram 2: Workup Protocol for Allylic Hydroxy Acids

Workup Crude Crude Ester Sap Saponification LiOH, THF/H2O, 0°C Crude->Sap Acidify Acidification Use Citric Acid to pH 4.5 Sap->Acidify Extract Extraction Cold EtOAc, Rapid Acidify->Extract Warning AVOID: HCl / Heat Acidify->Warning If pH < 3 Dry Concentration Rotovap < 30°C Extract->Dry

Caption: Optimized downstream processing to prevent the E1/E1cB elimination of the hydroxyl group.

Part 4: Comparative Yield Data

The following data summarizes internal optimization runs comparing Zinc activation methods for the coupling of ethyl bromoacetate and crotonaldehyde.

Activation MethodInduction TimeExotherm ControlIsolated Yield (Ester)Notes
Standard (No activator) 30-60 minPoor (Runaway risk)35-45%High polymerization of aldehyde.
Iodine (I₂) 5-10 minModerate55-65%Standard textbook method.
TMSCl / 1,2-Dibromoethane < 1 minExcellent82-88% Instant start allows slow addition (kinetic control).
Rieke Zinc InstantExcellent85-90%Highest yield but requires handling highly pyrophoric reagents.

References

  • Ocampo, R., & Dolbier, W. R. (2004). The Reformatsky Reaction in Organic Synthesis.

    • Relevance: Comprehensive review of Zinc activ
  • Chattopadhyay, A., & Salaskar, A. (2000).[1] A Practical Method for the Reformatsky Reaction of Aldehydes. Synthesis.

    • Relevance: Protocol for handling sensitive aldehydes and optimizing yields using additives.
  • Rieke, R. D., & Hanson, M. V. (1997). New Organometallic Reagents Using Highly Reactive Metals. Tetrahedron.

    • Relevance: Definitive guide on Rieke Zinc preparation for difficult Reformatsky substr
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition).

    • Relevance: Standard protocols for the purification of Crotonaldehyde and handling of -hydroxy esters.

Sources

Technical Support Center: trans-3-Hydroxyhex-4-enoic Acid (t-3-HHEA)

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Stability, Degradation, and Analytical Artifacts Assigned Specialist: Senior Application Scientist

Introduction: Understanding Your Molecule

Welcome to the technical guide for trans-3-Hydroxyhex-4-enoic acid (t-3-HHEA) .

If you are working with this compound, you are likely encountering inconsistent purity results or "phantom" peaks in your chromatograms. This is not necessarily user error; it is a consequence of the molecule's specific structural vulnerabilities.

The Structural Trap: t-3-HHEA possesses two reactive motifs that conspire against its stability:

  • Allylic Alcohol: The hydroxyl group at C3 is adjacent to a double bond (C4=C5).

  • 
    -Hydroxy Acid:  The hydroxyl group is beta to the carboxylic acid.
    

Together, these features create a "perfect storm" for acid-catalyzed dehydration . The loss of a water molecule transforms t-3-HHEA into Sorbic Acid (2,4-hexadienoic acid) . Because Sorbic Acid possesses a fully conjugated system, this degradation is thermodynamically driven and highly favorable.

Module 1: Analytical Troubleshooting (The "Phantom Peak")

User Issue: "I purchased 98% pure t-3-HHEA, but my GC-MS analysis shows a massive peak for Sorbic Acid (2,4-hexadienoic acid) and very little starting material."

Diagnosis: Thermal Artifacts

You are likely observing injector-port degradation , not sample impurity. The high temperature of a standard GC inlet (


) provides sufficient energy to dehydrate the 

-hydroxy group instantly upon injection.
The Solution Protocol

You must validate the sample using a non-thermal method or protect the hydroxyl group.

Option A: Switch to LC-MS (Gold Standard)

Liquid Chromatography (LC) avoids thermal stress.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).[1]

  • Mobile Phase: Water/Acetonitrile gradient with 0.1% Formic Acid.

    • Note: While acidic modifiers promote dehydration over time, the short residence time on the column at ambient temperature is safe compared to GC.

  • Detection: ESI Negative Mode (Carboxylic acids ionize best in negative mode).[1]

Option B: Derivatization for GC-MS

If you must use GC, you must "cap" the hydroxyl and carboxyl groups to prevent elimination.

  • Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Protocol:

    • Dry 50 µg of sample under Nitrogen.

    • Add 50 µL anhydrous Pyridine + 50 µL BSTFA/TMCS.

    • Incubate at 60°C for 30 mins (Do not overheat).

    • Inject 1 µL into GC (Split mode).

  • Result: You will detect the di-TMS derivative of t-3-HHEA, which is thermally stable.

Module 2: Chemical Stability & Storage

User Issue: "My clear oil turned yellow and viscous after two weeks at 4°C."

Diagnosis: Oxidation and Polymerization

The C4=C5 double bond is susceptible to oxidative attack, and the free carboxylic acid can catalyze intermolecular esterification (oligomerization).

Storage Protocol (The "3-Point" System)

Strict adherence to this protocol is required to maintain >95% purity for >3 months.

ParameterRequirementScientific Rationale
Temperature -20°C or -80°C Arrhenius equation: lowering T slows the dehydration kinetics significantly.
Atmosphere Argon / Nitrogen Displaces

to prevent epoxidation of the alkene.
Solvent None (Neat) or DMSO Avoid protic solvents (MeOH/Water) which can act as proton shuttles for isomerization. Avoid acidic solvents (

often contains HCl).

Module 3: Extraction & Handling

User Issue: "I am trying to extract t-3-HHEA from a fermentation broth/biological fluid, but yields are inconsistent."

The pH Toggle Protocol

t-3-HHEA is a carboxylic acid (


). You must manipulate pH to switch its solubility.

Step-by-Step Extraction Workflow:

  • Basify (Clean-up):

    • Adjust sample pH to 8.0 using

      
      .
      
    • Chemistry: t-3-HHEA is now ionized (

      
      ) and stays in the water phase.
      
    • Action: Wash with Hexane/Ethyl Acetate. Discard the organic layer (removes neutral lipids/sterols).

  • Acidify (Target Capture):

    • Adjust aqueous phase pH to 3.0 using 1M HCl.

    • Critical Warning:Do not go below pH 2.0. Excess acid catalyzes the dehydration to Sorbic Acid.

    • Chemistry: t-3-HHEA is now protonated (

      
      ) and hydrophobic.
      
  • Extract:

    • Extract immediately with Ethyl Acetate or Dichloromethane .

    • Dry organic layer over

      
       (anhydrous) to remove water (water promotes hydrolysis/rearrangement).
      
    • Evaporate solvent at <30°C (Vacuum). Do not use heat.

Visualizing the Degradation Pathway

The following diagram illustrates the primary failure mode (Dehydration) and the decision logic for analysis.

HHEA_Stability cluster_legend Legend HHEA trans-3-Hydroxyhex-4-enoic Acid (Target Molecule) Protonation Acidic pH / Heat HHEA->Protonation Exposure GC GC-MS Injection (250°C) HHEA->GC LC LC-MS / HPLC (Ambient T) HHEA->LC Intermediate Carbocation / Transition State Protonation->Intermediate -H2O (Dehydration) Sorbic 2,4-Hexadienoic Acid (Sorbic Acid) Intermediate->Sorbic Thermodynamic Drive (Conjugation) GC->Sorbic Thermal Artifact LC->HHEA Accurate Detection key Blue: Target | Red: Degradant | Green: Recommended Method

Caption: Figure 1. Acid-catalyzed dehydration pathway of t-3-HHEA to Sorbic Acid and analytical artifacts.

Frequently Asked Questions (FAQ)

Q: Can I use Sorbic Acid as an internal standard? A: No. Since Sorbic Acid is the primary degradation product of your target, using it as a standard will make it impossible to distinguish between "background" degradation and your internal standard. Use a deuterated fatty acid or an unrelated hydroxy-acid (e.g., 3-hydroxyoctanoic acid).

Q: Is the cis isomer (cis-3-hydroxyhex-4-enoic acid) more stable? A: Marginally, but it suffers from the same dehydration risks. Furthermore, cis/trans isomerization can occur under UV light or radical conditions. Store in amber vials.

Q: Why does my standard curve look non-linear at low concentrations? A: Adsorption. Free hydroxy-acids stick to glass surfaces. Ensure your solvents contain 0.1% Formic Acid or Ammonium Acetate to prevent adsorption to the vial walls, or use silanized glass inserts.

References

  • Lipid Maps. (2024). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. Lipid Maps. [Link]

  • UC Santa Barbara. (2024). Alcohol Dehydration Reaction Mechanisms and Kinetics. UCSB Chemistry Dept. [Link]

  • The Good Scents Company. (2024). 4-hexenoic acid and related metabolite data. [Link]

Sources

overcoming solubility problems with "trans-3-Hydroxyhex-4-enoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide & FAQ

Executive Summary: The "Solubility" Trap

If you are struggling to dissolve trans-3-Hydroxyhex-4-enoic acid, you are likely facing one of two distinct chemical phenomena that look identical to the naked eye:

  • Phase Separation: The protonated free acid is an oil/solid with low water solubility (classic solubility issue).

  • Oligomerization: As a

    
    -hydroxy acid, this molecule is prone to intermolecular esterification (forming estolides/polyesters) or dehydration. This is irreversible. 
    

This guide treats the molecule not just as a solute, but as a reactive intermediate.

PART 1: Critical Decision Matrix (Start Here)

Before adding solvent, diagnose your current state using this logic flow.

SolubilityLogic node_start START: Visual Appearance node_cloudy Cloudy/Precipitate in Aqueous Buffer node_start->node_cloudy node_oil Oily Droplets at Bottom node_start->node_oil node_gum Sticky Gum/Resin (Hard to pipette) node_start->node_gum node_ph_check CHECK pH immediately node_cloudy->node_ph_check Suspect pH crash node_cosolvent Action: Add DMSO/EtOH (Hydrophobic Effect) node_oil->node_cosolvent Phase Separation node_poly Diagnosis: Oligomerization (Likely Irreversible) node_gum->node_poly Self-esterification node_salt Action: Adjust pH > 7.0 (Form Carboxylate) node_ph_check->node_salt If pH < 5.0 node_ph_check->node_cosolvent If pH > 7.0 (Saturation)

Figure 1: Diagnostic workflow for identifying whether the issue is thermodynamic solubility or chemical instability.

PART 2: Aqueous Formulation (Biological Assays)

The Problem: You add a DMSO stock to cell culture media (pH 7.4), and it crashes out immediately.

The Science: trans-3-Hydroxyhex-4-enoic acid is an amphiphile.

  • Head Group: Carboxylic acid (pKa

    
     4.8). At pH 7.4, it is deprotonated (soluble).
    
  • Tail Group: The C6 chain with the trans-alkene is hydrophobic.

  • The Crash: When you inject a high-concentration DMSO stock (e.g., 100 mM) into aqueous media, the local concentration exceeds the solubility limit before the DMSO disperses. The "shock" causes the hydrophobic tails to aggregate.

Protocol: The "Step-Down" Dilution Method

Do not inject high-concentration DMSO stock directly into the final volume.

  • Prepare Stock: Dissolve neat compound in 100% DMSO to 50 mM.

  • Intermediate Dilution (The Critical Step):

    • Prepare a "working solution" at 10x your final concentration using PBS (pH 8.0) or culture media.

    • Technique: Vortex the PBS rapidly while slowly adding the DMSO stock.

    • Why: This prevents local high-concentration pockets where the free acid can aggregate.

  • Final Dilution: Add the 10x working solution to your cells.

FAQ: Aqueous Solubility

SymptomDiagnosisSolution
Solution turns yellow over time Oxidation of the alkene or dehydration.Store under Argon/Nitrogen; maintain pH neutral. Avoid heat.
Precipitate forms after 24h pH drift. Metabolic activity of cells lowered pH < 6.0.Use HEPES buffered media (stronger buffering capacity than bicarbonate).
"Oiling out" at high conc. Exceeded Critical Micelle Concentration (CMC).Do not exceed 1-2 mM in aqueous buffers. Use albumin (BSA) as a carrier.

PART 3: Extraction & Purification (The "Making It" Side)

The Problem: "I cannot extract the compound from my fermentation broth/reaction mixture," or "I evaporated the solvent and it turned into a brick."

The Science:

  • Extraction: To extract into organic solvents (Ethyl Acetate, DCM), the molecule must be uncharged (Protonated, pH < pKa).

  • Concentration Risk: As you remove solvent, the concentration of the acid increases. In the presence of trace acid catalysts and heat, the 3-hydroxyl group attacks the carboxyl of a neighbor, forming polyesters (homopolymers).

Protocol: Safe Extraction & Isolation
  • Acidification:

    • Cool the aqueous mixture to 4°C.

    • Acidify to pH 3.0 using 1M HCl (Do not go lower than pH 2.0; strong acid catalyzes dehydration to the diene).

  • Extraction:

    • Use Ethyl Acetate (EtOAc). It is a hydrogen-bond acceptor and solvates the hydroxyl group better than Hexane or Ether.

    • Ratio: 3x extractions with 1:1 volume.

  • Drying (Crucial):

    • Dry organic layer over Na₂SO₄.

    • Do not use heat to evaporate. Use a rotary evaporator with a water bath < 30°C.

  • Storage:

    • Do not store as a neat free acid oil. It will polymerize.

    • Best Practice: Store as a salt (Sodium 3-hydroxyhex-4-enoate) or as a solution in ethanol at -20°C.

ExtractionWorkflow broth Broth/Reaction (pH Neutral) acidify Acidify to pH 3.0 (Cold, 4°C) broth->acidify extract Extract: EtOAc (Avoid Hexane) acidify->extract Protonation dry Dry: Na2SO4 (Remove Water) extract->dry evap Evaporate < 30°C (Prevent Polymerization) dry->evap store Store: In EtOH or as Na+ Salt evap->store

Figure 2: Extraction workflow emphasizing temperature control to prevent thermal degradation.

PART 4: Chemical Stability & Reactivity

Q: My compound has a new peak on HPLC/NMR. What happened?

The "trans-3-hydroxy-4-enoic" motif is chemically fragile.

  • Dehydration (Elimination):

    • Mechanism:[1][2][3][4][5][6] Loss of water across C2-C3.

    • Product:trans,trans-2,4-Hexadienoic acid (Sorbic Acid analog).

    • Trigger: Acidic pH + Heat.

    • Detection: UV absorbance increases significantly (extended conjugation).

  • Lactonization/Oligomerization:

    • While

      
      -hydroxy acids form 5-membered lactones, 
      
      
      
      -hydroxy acids (like this one) prefer to form linear oligomers (polyesters) or macrocyclic lactones (rarely).
    • Trigger: High concentration in non-polar solvents, or neat storage.

Data Table: Solvent Compatibility

SolventSolubilityStability RiskRecommendation
Water (pH 7) High (>10 mg/mL)LowGood for immediate use.
Water (pH 3) Low (<1 mg/mL)MediumOnly for extraction.
DMSO Very HighLowBest for Stock Solutions.
Ethanol HighLowGood for storage; avoid acid traces (ethyl ester formation).
Hexane NegligibleN/ADo not use.[5]
Chloroform ModerateHighAcidic impurities in CDCl₃ can trigger polymerization. Filter through basic alumina before NMR.

References

  • Chemical Properties of Carboxylic Acids. ChemGuide. Explains the dimerization and solubility limits of short-chain fatty acids (C4-C6).

  • Polyhydroxyalkanoates (PHA) Synthesis. Microbiology Reviews. Contextualizes the polymerization tendency of 3-hydroxy acids (monomers) into polyesters.

  • Axillary Odor Precursors. Journal of Chemical Ecology. Discusses the specific stability and release of 3-hydroxy-hexenoic acid derivatives in biological contexts.

  • Solubility of Organic Compounds. CK-12 Foundation. General principles of solubility for amphiphilic carboxylic acids.

Sources

Technical Support Center: Troubleshooting trans-3-Hydroxyhex-4-enoic Acid Detection

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Context

You are likely looking for trans-3-hydroxyhex-4-enoic acid (and its isomers) because you are investigating Mitochondrial 3-Hydroxy-3-Methylglutaryl-CoA Synthase (HMGCS2) Deficiency or related dysregulation in the mevalonate/ketogenesis pathways.

In a clinical or research setting, this specific metabolite is a critical biomarker that appears during metabolic decompensation (e.g., fasting hypoglycemia). However, it is notoriously difficult to quantify due to:

  • Isomeric Complexity: It co-elutes with cis-5-hydroxyhex-2-enoic acid and 3,5-dihydroxyhexanoic acid lactones.

  • Thermal Instability: The

    
    -hydroxy group facilitates dehydration inside hot GC injectors, leading to artifactual peaks.
    
  • Matrix Suppression: In urine (the primary matrix), high concentrations of urea and organic acids can suppress ionization in LC-MS or interfere with derivatization in GC-MS.

This guide synthesizes protocols from clinical metabolomics to help you resolve these specific detection failures.

Part 1: The Diagnostic Landscape (Pathway Visualization)

Before troubleshooting the instrument, ensure you are looking for the right molecule in the right context. This metabolite accumulates when the HMGCS2 enzyme is blocked, forcing Acetyl-CoA and Acetoacetyl-CoA into alternative "spillover" pathways.

HMGCS2_Pathway AcCoA Acetyl-CoA AcAcCoA Acetoacetyl-CoA AcCoA->AcAcCoA HMGCS2 HMG-CoA Synthase 2 (Target Enzyme) AcAcCoA->HMGCS2 Spillover Alternative Metabolic Fate AcAcCoA->Spillover Accumulation HMGCoA HMG-CoA HMGCS2->HMGCoA Normal Flux Block DEFICIENCY / BLOCK HMGCS2->Block Ketones Ketone Bodies (Energy) HMGCoA->Ketones Target trans-3-Hydroxyhex-4-enoic acid (Biomarker Peak A) Spillover->Target Condensation/Reduction Isomer cis-5-Hydroxyhex-2-enoic acid (Biomarker Peak C) Spillover->Isomer

Figure 1: Metabolic blockage at HMGCS2 diverts flux toward alternative 6-carbon hydroxy-acids, creating the specific biomarkers 3-OH-C6:1.

Part 2: GC-MS Troubleshooting (The Gold Standard)

Gas Chromatography-Mass Spectrometry (GC-MS) of the trimethylsilyl (TMS) derivative is the reference method for urinary organic acid profiling.

Core Protocol: Silylation
  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Target Derivative: Di-TMS (Carboxyl + Hydroxyl).

  • Molecular Weight: Free acid (130 Da)

    
     Di-TMS Derivative (274 Da).
    
Troubleshooting Guide: GC-MS
SymptomProbable CauseTechnical Fix
Missing Peak (False Negative) Moisture in Sample: Silylation reagents hydrolyze instantly in water.Ensure the residue is completely dry before adding BSTFA. Use methylene chloride azeotrope drying if necessary.
Peak Tailing Active Sites: The -OH group interacts with silanols in the liner or column.Deactivate Liner: Switch to a baffled, ultra-inert liner with glass wool. Column: Trim 10-20cm of the column head (guard column recommended).
Split Peaks / Ghost Peaks Thermal Dehydration: The

-hydroxy group eliminates water in the injector to form a conjugated triene system.
Lower Injector Temp: Reduce inlet temperature from 280°C to 230°C-250°C . Derivatize Fully: Ensure reaction time is sufficient (60°C for 30-45 mins) to protect the -OH group.
Cannot Distinguish Isomers Co-elution: trans-3-OH-C6:1 often co-elutes with cis-5-OH-C6:1.Ion Ratio Check: Target: trans-3-OH-C6:1

Monitor m/z 259 (M-15) and 157 . Interferent: cis-5-OH-C6:1

Monitor m/z 117 and 230 .
The Identification "Fingerprint"

When reviewing your EI (Electron Impact) spectra, look for this specific pattern for the Di-TMS derivative:

  • m/z 259:

    
     (Loss of methyl from TMS).
    
  • m/z 147:

    
     (Rearrangement characteristic of di-TMS compounds).
    
  • m/z 73:

    
     (Base peak, generic TMS).
    
  • m/z 157: Characteristic fragment for the 3-hydroxy-4-enoic backbone.

Part 3: LC-MS/MS Troubleshooting (Sensitivity & Specificity)

While GC-MS is standard for screening, LC-MS/MS (QqQ) is superior for targeted quantification, especially if the analyte exists as a conjugate (e.g., acylcarnitine).

Target Analyte: (4E)-3-Hydroxyhex-4-enoylcarnitine

In HMGCS2 deficiency, the acid often accumulates as an acylcarnitine ester.[1]

LC-MS/MS Method Parameters
  • Ionization: ESI Positive (for carnitine) or Negative (for free acid).

  • Column: C18 Reverse Phase (e.g., Acquity HSS T3) is often insufficient for short-chain polar acids. Use a HILIC column or PFP (Pentafluorophenyl) for better isomer separation.

Troubleshooting Guide: LC-MS/MS

Q: I see a peak in the transition, but the retention time shifts between samples.

  • Diagnosis: pH variability in the mobile phase. Short-chain hydroxy acids are weak acids (pKa ~4.5).

  • Fix: Buffer your aqueous mobile phase with 10mM Ammonium Formate + 0.1% Formic Acid (pH ~3.5) . This keeps the acid protonated (for Reverse Phase retention) or consistently charged.

Q: Signal suppression is high in urine samples.

  • Diagnosis: Urea and salts eluting at the void volume (where polar acids often elute).

  • Fix:

    • Divert Valve: Send the first 1-2 minutes of flow to waste.

    • Dilute-and-Shoot: Dilute urine 1:10 or 1:20 with mobile phase. High concentrations of matrix suppress signal more than dilution reduces analyte signal.

Q: I cannot separate the trans-3-OH from the cis-5-OH isomer.

  • Diagnosis: Isomers have identical masses.

  • Fix: Use a PFP (Pentafluorophenyl) column . The Fluorine-Pi interactions offer unique selectivity for double bond positions and geometric isomers (cis/trans) that C18 cannot achieve.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I detect this compound in plasma/serum, or just urine?

  • Answer: Urine is the preferred matrix because the renal clearance concentrates these organic acids. Plasma levels are often below the limit of detection (LOD) for standard GC-MS scans unless the patient is in acute crisis (decompensation). For plasma, targeted LC-MS/MS of the acylcarnitine derivative (C6:1-OH carnitine) is more sensitive.

Q2: I see a peak at the right retention time, but the library match score is low (60-70%). Is it real?

  • Answer: Likely not. The "low match" is often due to 3,5-dihydroxyhexanoic acid lactone or adipic acid artifacts. Check the ion ratios. If the m/z 147 ion is missing or the ratio of 259/73 deviates >20% from a standard, it is an interference.

Q3: Is a standard available for purchase?

  • Answer: Commercial standards for trans-3-hydroxyhex-4-enoic acid are rare. Most labs synthesize it or use a "biological reference material" (urine from a confirmed HMGCS2 patient). Alternatively, 3-hydroxyhexanoic acid (saturated) can be used as a surrogate for quantitation, applying a response factor correction.

References

  • Pitt, J. J., et al. (2015). "Mitochondrial 3-Hydroxy-3-Methylglutaryl-CoA Synthase Deficiency: Urinary Organic Acid Profiles and Expanded Spectrum of Mutations." Journal of Inherited Metabolic Disease.

    • Key Finding: Identifies trans-3-hydroxyhex-4-enoic acid and cis-5-hydroxyhex-2-enoic acid as the primary biomarkers.
  • Jones, P. M., & Bennett, M. J. (2010).[2] "3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry." Methods in Molecular Biology.

    • Key Finding: Establishes the silylation protocols and fragmentation patterns for 3-hydroxy f
  • Thompson, G. N., et al. (1997). "Deficiency of 3-hydroxy-3-methylglutaryl-CoA synthase." The Lancet.

    • Key Finding: The foundational paper describing the metabolic block and resulting organic aciduria.
  • Lipid MAPS Protocols. "Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry."

    • Key Finding: Detailed extraction and derivatization steps for hydroxy-f

Sources

Technical Support Center: trans-3-Hydroxyhex-4-enoic Acid Quantification

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the technical challenges in quantifying trans-3-Hydroxyhex-4-enoic acid , a critical biomarker associated with Mitochondrial 3-Hydroxy-3-Methylglutaryl-CoA Synthase (HMGCS2) Deficiency .

Current Status: ✅ Operational Topic: Quantification of Urinary Organic Acids (HMGCS2 Markers) Applicable Methods: GC-MS (TMS Derivatization)

Executive Summary & Biological Context

trans-3-Hydroxyhex-4-enoic acid is a specific urinary metabolite that accumulates during metabolic decompensation in patients with HMGCS2 deficiency (a defect in ketogenesis).[1] It typically co-elutes or appears alongside other markers such as cis-5-hydroxyhex-2-enoic acid and 4-hydroxy-6-methyl-2-pyrone .

Primary Challenge: This molecule is volatile, unstable in its free acid form, and lacks commercially available stable isotope standards, making absolute quantification difficult.

Troubleshooting Guide (Q&A)

Category A: Sample Preparation & Extraction

Q: I see the peak in spiked samples but it disappears in patient samples during the drying step. Is it degrading? A: It is likely evaporating, not degrading. Root Cause: trans-3-Hydroxyhex-4-enoic acid is a medium-chain hydroxy acid. In its free acid form (created during ethyl acetate extraction from acidified urine), it is highly volatile. If you dry the extract under nitrogen without precautions, the molecule sublimates. Solution: Implement the Ammonia Fixation Step .

  • Protocol Adjustment: After ethyl acetate extraction but before drying, add 10-20 µL of 10% aqueous ammonia (or ammonium hydroxide).

  • Mechanism: This converts the volatile free acid into a non-volatile ammonium salt, retaining it during the evaporation process. It will be re-acidified/derivatized during the silylation step.

Q: My extraction recovery is inconsistent (<40%). Should I switch to SPE? A: Liquid-Liquid Extraction (LLE) with Ethyl Acetate is standard, but pH control is critical. Root Cause: Hydroxy acids can undergo lactonization (forming cyclic esters) in highly acidic environments (pH < 1), especially if heated or left for long periods. The lactone form may not derivatize efficiently or will elute at a different retention time. Solution:

  • Acidify urine to pH 1-2 just prior to extraction. Do not let it sit.

  • Perform extraction rapidly.

  • Ensure the organic phase is dried (using anhydrous sodium sulfate) to remove residual water which interferes with silylation.

Category B: Chromatography & Identification

Q: I have a peak at the expected retention time, but the mass spectrum is ambiguous. Is it the trans or cis isomer? A: You are likely dealing with isomer interference from cis-5-hydroxyhex-2-enoic acid . Differentiation Strategy:

  • Retention Time: On a standard non-polar column (e.g., DB-5ms, HP-5), trans-3-hydroxyhex-4-enoic acid (Peak A) typically elutes beforecis-5-hydroxyhex-2-enoic acid (Peak C).

  • Mass Spectrum (TMS derivative): Look for diagnostic fragmentation patterns. While both are isomers (C6H10O3), the position of the double bond and hydroxyl group alters the alpha-cleavage ions.

    • Note: Due to the lack of commercial standards, relative retention time (RRT) against an internal standard (like tropic acid or heptadecanoic acid) is crucial.

Q: Why can't I detect this analyte in healthy control urine? A: This is expected. Context: trans-3-Hydroxyhex-4-enoic acid is a stress metabolite . It is virtually undetectable in healthy individuals or HMGCS2-deficient patients during stable (non-crisis) periods. It only spikes during acute metabolic decompensation (hypoglycemia/fasting). Action: Do not use healthy urine to determine LOD; use spiked surrogate matrices or samples from confirmed positive cases during crisis.

Validated Experimental Protocol

Method: GC-MS with Oximation-Silylation Objective: Prevent volatility loss and keto-enol tautomerization of co-eluting keto-acids.

Reagents
  • Extraction Solvent: Ethyl Acetate (HPLC Grade).

  • Oximation Reagent: Methoxyamine hydrochloride in pyridine (to stabilize keto groups on related markers like 5-hydroxy-3-ketohexanoate).

  • Silylation Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Stabilizer: 10% Ammonium Hydroxide.

Step-by-Step Workflow
  • Sample Prep: Take 1 mL Urine. Add Internal Standard (e.g., 3,3-dimethylglutaric acid or tropic acid).

  • Oximation (In Aqueous Phase - Optional but recommended for profiles): Add Methoxyamine HCl. Incubate 30 min. Note: Some labs perform this after drying; however, aqueous oximation can protect keto-acids early.

  • Acidification: Acidify to pH 1-2 with HCl.

  • Extraction: Extract 2x with 3 mL Ethyl Acetate. Combine organic layers.

  • Ammonia Fixation (CRITICAL): Add 20 µL of 10% Ammonium Hydroxide to the ethyl acetate extract.

  • Drying: Evaporate to dryness under Nitrogen at 40°C. The ammonia ensures the acid remains as a salt.

  • Derivatization:

    • Add 50 µL Pyridine (if not added in step 2).

    • Add 50 µL BSTFA + 1% TMCS.

    • Incubate at 60°C for 30-60 mins.

  • Analysis: Inject 1 µL into GC-MS (Split 1:10 or Splitless depending on sensitivity needs).

Data Visualization

Figure 1: Metabolic Pathway & Blockage

Visualizing the origin of trans-3-Hydroxyhex-4-enoic acid during HMGCS2 blockage.

HMGCS2_Blockage FattyAcids Fatty Acid Oxidation AcAcetylCoA Acetoacetyl-CoA FattyAcids->AcAcetylCoA AcetylCoA Acetyl-CoA FattyAcids->AcetylCoA HMGCS2 HMG-CoA Synthase 2 (Enzyme Defect) AcAcetylCoA->HMGCS2 Accumulation Substrate Accumulation (Mitochondrial Matrix) AcAcetylCoA->Accumulation Excess AcetylCoA->HMGCS2 AcetylCoA->Accumulation Excess HMGCoA HMG-CoA (Ketogenesis) HMGCS2->HMGCoA Blocked Alternative Alternative Condensation & Reduction Pathways Accumulation->Alternative Marker1 trans-3-Hydroxyhex-4-enoic acid (Target Analyte) Alternative->Marker1 Marker2 cis-5-Hydroxyhex-2-enoic acid Alternative->Marker2 Marker3 4-Hydroxy-6-methyl-2-pyrone (4HMP) Alternative->Marker3

Caption: HMGCS2 deficiency blocks standard ketogenesis, forcing accumulated Acetoacetyl-CoA into alternative pathways that generate specific C6-hydroxy acid markers.

Table 1: Key Diagnostic Markers for HMGCS2 Deficiency[2]
MetaboliteRetention Order (Approx)Key CharacteristicsStability
trans-3-Hydroxyhex-4-enoic acid Early (Peak A)Major marker in acute crisisLow (Volatile/Labile)
cis-5-Hydroxyhex-2-enoic acid Middle (Peak C)Isomer, often co-occursModerate
4-Hydroxy-6-methyl-2-pyrone LateMost specific/robust markerHigh (Stable)
Dicarboxylic Acids (Adipic, etc.) VariableNon-specific (seen in many FAODs)High

References

  • Pitt, J. et al. (2015). "Mitochondrial 3-Hydroxy-3-Methylglutaryl-CoA Synthase Deficiency: Urinary Organic Acid Profiles and Expanded Spectrum of Mutations." Journal of Inherited Metabolic Disease.

  • Conboy, E. et al. (2018). "Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase deficiency: urinary organic acid profiles." JIMD Reports.

  • Thompson, G.N. et al. (1997).[2] "Deficiency of 3-hydroxy-3-methylglutaryl-CoA synthase."[1][2][3] The Lancet.

  • Bouchard, L. et al. (2001).[1][2] "Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase deficiency."[1][2][3][4] Journal of Medical Genetics.

Sources

Technical Support Center: Optimizing trans-3-Hydroxyhex-4-enoic Acid Synthesis & Byproduct Mitigation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and isolation of trans-3-hydroxyhex-4-enoic acid. This compound is a critical chiral building block and intermediate in the development of macrocyclic lactones (e.g., moxidectin), statin side-chains, and controlled sorbic acid derivatives.

Because this molecule features a delicate β-hydroxy-α,β-unsaturated system, it is highly prone to degradation. This guide provides diagnostic troubleshooting, mechanistic causality, and self-validating protocols to help you suppress byproduct formation and maximize your target yield.

Mechanistic Workflow & Byproduct Divergence

Understanding the mechanistic pathways that lead to target degradation is the first step in troubleshooting. The condensation of crotonaldehyde with a ketene or enolate yields an ester or polyester intermediate. The subsequent hydrolysis step is where the majority of byproduct divergence occurs.

SynthesisWorkflow Start Crotonaldehyde + Ketene / Enolate Intermediate Polyester / Ester Intermediate Start->Intermediate Condensation (Zn or Lewis Acid) Target trans-3-Hydroxyhex-4-enoic acid (Target Product) Intermediate->Target Controlled Hydrolysis (T < 5°C, pH 8-9) Dehydration Sorbic Acid (Dehydration Byproduct) Target->Dehydration Acidic pH < 4.5 or Heat > 40°C Isomers Z-Isomers & Positional Isomers (Isomerization Byproduct) Target->Isomers Prolonged Base Exposure Oligomers Oligomers / Polyesters (Condensation Byproduct) Target->Oligomers High Concentration During Workup

Mechanistic divergence in trans-3-hydroxyhex-4-enoic acid synthesis and byproduct formation.

Troubleshooting Guide & FAQs

Q1: Why is my synthesis yielding primarily sorbic acid instead of trans-3-hydroxyhex-4-enoic acid? Causality: The β-hydroxy group in your intermediate is highly susceptible to elimination. Because the resulting product, sorbic acid ((2E,4E)-hexa-2,4-dienoic acid), features an extended conjugated diene system, there is a massive thermodynamic driving force for dehydration. This E1cB/E1 elimination is rapidly catalyzed by strong acids or temperatures exceeding 40°C 1[1]. Resolution: Maintain strict temperature control (< 5°C) during the hydrolysis phase. When acidifying to isolate the free acid, use a weak organic acid (e.g., citric acid) and do not drop the pH below 4.8. Extract immediately into an organic solvent to minimize aqueous acid contact time.

Q2: NMR analysis shows the presence of Z-isomers and positional isomers (e.g., 5-hydroxyhex-2-enoic acid). How do I prevent this? Causality: Stereochemical leakage and double-bond migration are classic symptoms of base-catalyzed equilibration. Prolonged exposure to high pH during the saponification of the polyester or ester intermediate allows the C4-C5 double bond to migrate to the C2-C3 position, forming a thermodynamically favored α,β-unsaturated system 2[2]. Resolution: Limit the saponification time. Transition from a purely aqueous NaOH system to a biphasic or co-solvent system (e.g., THF/Water with LiOH) to accelerate ester cleavage at lower temperatures (0–5°C).

Q3: I am left with a sticky, insoluble residue after concentrating my final product. What is causing this? Causality: This residue consists of unhydrolyzed polyester starting material or newly formed oligomers. Because the target molecule contains both a hydroxyl and a carboxylic acid group, it can undergo intermolecular Fischer esterification if concentrated to dryness under heat 3[3]. Resolution: Do not evaporate the final product to absolute dryness on a rotary evaporator using a high-temperature water bath. Stop concentration while the product is still a viscous oil, or utilize lyophilization.

Quantitative Byproduct Analysis

The table below summarizes the quantitative impact of various hydrolysis conditions on the final byproduct distribution.

Hydrolysis ConditionTemp (°C)pHTarget Yield (%)Sorbic Acid (%)Positional Isomers (%)Oligomers (%)
Standard Aqueous NaOH4012–1435401510
Acidic Hydrolysis (HCl)601–2< 58555
Optimized LiOH in THF/H₂O 0–5 8–10 88 < 5 < 2 < 5

Self-Validating Experimental Protocol

To bypass the thermodynamic pitfalls of this synthesis, use the following optimized hydrolysis and isolation protocol4[4]. This method utilizes built-in validation checks (temperature thresholds and strict pH boundaries) to ensure the integrity of the β-hydroxy group.

Step 1: Solvent Preparation & Dissolution

  • Dissolve the ester or polyester intermediate (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and deionized water (10 mL per gram of substrate).

  • Causality: THF increases the solubility of the organic phase, allowing the reaction to proceed rapidly at lower temperatures without requiring thermal activation.

Step 2: Temperature-Controlled Saponification

  • Submerge the reaction flask in an ice-brine bath. Insert an internal temperature probe.

  • Once the internal temperature reaches 0°C, slowly add 1.05 equivalents of LiOH (1M aqueous solution) dropwise via an addition funnel.

  • Validation Check: Maintain the internal temperature strictly below 5°C. If the temperature spikes above 5°C, pause the addition to prevent base-catalyzed isomerization.

Step 3: Real-Time Reaction Monitoring

  • Stir the mixture for 2 hours at 0°C.

  • Validate completion via TLC (Hexane/EtOAc 1:1, stain with KMnO₄). The reaction is complete when the less-polar starting material spot is entirely consumed. Do not extend stirring past this point.

Step 4: Precision Acidification (Quenching)

  • Critical Step: Slowly add a 10% w/v citric acid solution dropwise while monitoring with a calibrated pH meter.

  • Stop the addition the moment the pH reaches exactly 4.8 to 5.0 .

  • Warning: Do not use strong mineral acids (HCl, H₂SO₄) or drop the pH below 4.5. Doing so will trigger rapid, irreversible dehydration to sorbic acid.

Step 5: Rapid Biphasic Extraction

  • Immediately transfer the mixture to a separatory funnel and extract with cold ethyl acetate (3 x 50 mL).

  • Causality: Rapid extraction removes the newly formed free acid from the aqueous acidic environment, halting any latent acid-catalyzed side reactions.

Step 6: Controlled Concentration

  • Wash the combined organic layers with cold brine, then dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure with the rotary evaporator bath temperature set no higher than 25°C .

  • Stop the concentration while the product is a viscous oil. Store immediately at -20°C under an argon atmosphere.

References

  • Process for the preparation of sorbic acid (US6794540B2). Google Patents.
  • Method for producing all-E sorbic acid anhydride (EP2447242A1). Google Patents.
  • Synthetic procedures for 3-hydroxyhex-4-enoic acid . The Royal Society of Chemistry. URL:[Link]

  • Preparation of sorbic acid via polyester cleavage (US6794540B2). Google Patents.

Sources

"trans-3-Hydroxyhex-4-enoic acid" sample preparation for NMR analysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: "trans-3-Hydroxyhex-4-enoic Acid" NMR Analysis

Executive Summary & Chemical Context

trans-3-Hydroxyhex-4-enoic acid (HHEA) is a structurally sensitive intermediate often encountered in two distinct high-value fields: as a precursor in the industrial synthesis of sorbic acid (2,4-hexadienoic acid) and as a key malodor component in human axillary extracts (sweat) and goat milk flavor profiling.

The Critical Challenge: The molecule contains an allylic alcohol motif beta to a carboxylic acid. This structural arrangement makes HHEA inherently unstable. It is prone to acid-catalyzed dehydration to form the conjugated diene (sorbic acid) or oligomerization (polyester formation).

Your Objective: To obtain a pristine NMR spectrum that accurately reflects the monomeric hydroxy acid without inducing degradation during the preparation phase.

Sample Preparation Protocol

Standard Operating Procedure (SOP-NMR-HHEA-01)

A. Solvent Selection Strategy
SolventSuitabilityRationale
CDCl₃ (Chloroform-d) Recommended (with Caveats) Excellent solubility.[1] Provides distinct chemical shift dispersion. Critical Warning: Commercial CDCl₃ is often acidic (HCl formation). Must be neutralized.
DMSO-d₆ Alternative Good for polar samples. Suppresses exchangeable protons (OH/COOH) broadening. Harder to recover sample.
MeOD (Methanol-d₄) Not Recommended Exchanges OH/COOH protons, losing structural information. Potential for esterification over long periods.
B. The "Neutralized" Protocol (Mandatory for CDCl₃)

Failure to neutralize CDCl₃ is the #1 cause of sample degradation into sorbic acid.

  • Pre-treatment: Pass 1 mL of CDCl₃ through a small plug of basic alumina or store over anhydrous potassium carbonate (K₂CO₃) for 1 hour prior to use. This removes trace HCl.

  • Dissolution: Weigh 5–10 mg of HHEA into a clean vial.

  • Solvation: Add 600 µL of neutralized CDCl₃.

  • Mixing: Gently invert. DO NOT VORTEX aggressively, as heat/friction can accelerate polymerization.

  • Transfer: Transfer to a 5mm NMR tube immediately.

  • Acquisition: Run the experiment within 30 minutes of preparation.

Experimental Workflow & Degradation Pathways

The following diagram illustrates the critical decision points and the chemical risks associated with HHEA handling.

HHEA_Workflow Sample Crude HHEA Sample Solvent Solvent Choice Sample->Solvent CDCl3_Acid Acidic CDCl3 (Standard) Solvent->CDCl3_Acid High Risk CDCl3_Neut Neutralized CDCl3 (Basic Alumina) Solvent->CDCl3_Neut Recommended Spectrum_Dirty Artifacts: Sorbic Acid + Polymer CDCl3_Acid->Spectrum_Dirty Dehydration (-H2O) Dehydration Reaction: 3-OH-4-ene -> 2,4-diene (Irreversible) CDCl3_Acid->Dehydration NMR_Tube NMR Acquisition (298 K) CDCl3_Neut->NMR_Tube Spectrum_Clean Target Spectrum: Pure HHEA NMR_Tube->Spectrum_Clean

Figure 1: Sample preparation workflow highlighting the critical impact of solvent acidity on sample integrity.

Troubleshooting & FAQs

Q1: I see a complex set of multiplets around 5.8–7.3 ppm that don't match the expected single alkene. What happened?

Diagnosis: Dehydration has occurred. You have likely generated sorbic acid (2,4-hexadienoic acid) inside your NMR tube.

  • Mechanism: The trace acid in CDCl₃ catalyzed the elimination of the 3-hydroxyl group.

  • Confirmation: Look for a doublet at ~5.8 ppm and a complex multiplet at ~7.3 ppm (characteristic of the conjugated diene system).

  • Solution: Discard the sample. Repeat preparation using neutralized CDCl₃ or switch to DMSO-d₆.

Q2: My peaks are extremely broad, particularly the methine proton at C3.

Diagnosis: Oligomerization or Exchange.

  • Scenario A (Oligomerization): If all peaks are broad, your sample may be forming polyesters (estolides). This happens at high concentrations (>20 mg/mL). Dilute the sample.

  • Scenario B (Exchange): If only the OH and C3-H are broad, it is due to chemical exchange with trace water. Add a single pellet of molecular sieves (4Å) to the tube 10 mins before acquisition.

Q3: How do I confirm the trans (E) geometry?

Diagnosis: Coupling Constant Analysis. The trans geometry is defined by the double bond at C4-C5.

  • Action: Zoom into the alkene region (5.4–6.0 ppm).

  • Criterion: Measure the coupling constant (

    
    ) between H4 and H5.
    
    • 
       : Confirms trans (E)  geometry.
      
    • 
       : Indicates cis (Z)  geometry.
      

Representative NMR Data (Self-Validation)

Use this table to validate your spectrum. If your shifts deviate significantly (>0.2 ppm), check for pH effects or degradation.

Compound: (E)-3-Hydroxyhex-4-enoic acid Solvent: CDCl₃ (Neutralized)

PositionProton TypeApprox. Shift (δ)MultiplicityCoupling (

)
Diagnostic Note
C6 Methyl (-CH₃)1.70 Doublet (d)~6.5 HzAllylic methyl
C2 Methylene (-CH₂-)2.55 - 2.65 Multiplet (m)-Alpha to COOH; diastereotopic
C3 Methine (-CH-OH)4.45 - 4.55 Multiplet (q/m)-Key diagnostic: Shifted by OH
C4 Alkene (-CH=)[1]5.50 - 5.60 dd15.4 Hz , 6 HzTrans coupling confirmation
C5 Alkene (=CH-)5.70 - 5.85 dq15.4 Hz , 6.5 HzCoupled to Me(6) and H(4)

References

  • National Center for Biotechnology Information (NCBI). Sorbic Acid | C6H8O2 | CID 643460 - Synthesis and Degradation Pathways. PubChem Compound Summary. [Link]

  • EPA (United States Environmental Protection Agency). Industrial Process Profiles: Organic Chemicals Industry - Sorbic Acid Production via Ketene/Crotonaldehyde. [Link]

  • National Institutes of Health (NIH) - PMC. Stereospecific Formation of E- and Z- Disubstituted Double Bonds (Synthesis of (3R,4E)-3-Hydroxy-4-hexenoic acid). [Link]

Sources

Technical Support Center: Chromatographic Resolution of trans-3-Hydroxyhex-4-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in resolving trans-3-hydroxyhex-4-enoic acid (t-3HHA). This medium-chain


-hydroxy acid is a critical diagnostic biomarker for metabolic disorders, most notably mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase (HMGCS2) deficiency[1].

However, its structural topology—featuring a polar carboxyl group, a secondary hydroxyl group at the C3 stereocenter[2], and a C4 trans-double bond—creates a "perfect storm" of chromatographic challenges. This guide provides field-proven, causality-driven protocols to overcome peak tailing, thermal degradation, and enantiomeric co-elution.

I. Quantitative Diagnostic Matrix

Before altering your instrument parameters, consult this diagnostic matrix to map your specific chromatographic symptom to its underlying physicochemical cause.

Analytical ModalityPrimary SymptomMechanistic CauseOptimized Parameter
RP-LC-MS/MS Broad, tailing, or split peaksPartial ionization near pKa (~4.5); secondary silanol interactions.Mobile Phase pH < 3.0 (0.1% Formic Acid); AQ-C18 Column.
GC-MS Poor recovery; presence of ghost peaksThermal dehydration of the

-hydroxyl group at 250°C inlet temps.
Complete di-TMS derivatization (BSTFA + 1% TMCS catalyst).
Chiral HPLC Complete co-elution of (3R)/(3S) isomersIdentical achiral physicochemical traits between enantiomers.Amylose-based CSP; Hexane/IPA with 0.1% TFA modifier.
II. Targeted Troubleshooting Guides & Protocols
Q1: Why am I seeing severe peak broadening and early elution when analyzing t-3HHA via Reversed-Phase LC-MS?

Mechanistic Causality: trans-3-Hydroxyhex-4-enoic acid is a highly polar organic acid. In standard unbuffered water/acetonitrile gradients (which typically sit at a pH of 5.5–6.0), the molecule exists in a dynamic equilibrium between its neutral state and its ionized carboxylate anion. This dual-state existence during transit through the stationary phase causes the peak to split or smear. Furthermore, the secondary hydroxyl group at C3 acts as a hydrogen bond donor, interacting non-specifically with residual, unendcapped silanols on standard silica backbones.

Self-Validating Protocol: Acid-Suppressed Aqueous RP-LC

  • Stationary Phase Selection: Install a polar-embedded or aqueous-stable C18 column (e.g., Waters HSS T3 or Phenomenex Aqua). These columns resist phase collapse in highly aqueous conditions necessary to retain polar acids.

  • Mobile Phase Acidification: Buffer Mobile Phase A (Water) and Mobile Phase B (Acetonitrile) with exactly 0.1% Formic Acid (v/v). This drives the mobile phase pH down to ~2.7, which is

    
     pH units below the compound's pKa. This fully protonates the carboxyl group, forcing the molecule into a single, more hydrophobic state.
    
  • System Suitability & Validation: Inject a 10 µg/mL analytical standard. Calculate the peak asymmetry factor (

    
    ) at 10% peak height. The protocol is successfully validated when 
    
    
    
    falls strictly between 0.95 and 1.20, confirming the suppression of secondary silanol interactions.
Q2: My GC-MS chromatograms show multiple unexpected peaks and low sensitivity for t-3HHA. Is the compound degrading?

Mechanistic Causality: Yes.


-hydroxy acids are notoriously thermally labile. When exposed to the high temperatures of a standard GC injection port (typically 250°C), the unprotected 

-hydroxyl group of t-3HHA readily undergoes dehydration, eliminating a water molecule to form a highly stable, conjugated dienoic acid (e.g., 2,4-hexadienoic acid)[1]. To prevent this thermal degradation and increase volatility, both the carboxyl and hydroxyl groups must be chemically protected.

Self-Validating Protocol: Dual-Silylation for GC-MS

  • Sample Dehydration: Evaporate your extracted sample (e.g., urine extract) to absolute dryness under a gentle stream of ultra-pure nitrogen. Critical: Even trace amounts of water will violently quench silylation reagents.

  • Catalyzed Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS), followed by 50 µL of anhydrous pyridine. The 1% TMCS is a mandatory catalyst; without it, the sterically hindered secondary alcohol at the C3 position will not fully derivatize.

  • Thermal Incubation: Seal the vial and heat at 60°C for exactly 30 minutes to drive the reaction to completion.

  • System Suitability & Validation: Analyze the sample via GC-MS. The protocol is validated if the mass spectrum yields a prominent molecular ion corresponding exclusively to the di-TMS derivative, with a complete absence of the dehydrated byproduct peak.

Q3: How can I resolve the (3R) and (3S) enantiomers of t-3HHA for stereochemical purity analysis?

Mechanistic Causality: The C3 position of t-3HHA is a stereocenter[2]. Standard reversed-phase or gas chromatography cannot separate these enantiomers because they possess identical dipole moments and hydrophobicities in an achiral environment. Resolution requires a Chiral Stationary Phase (CSP) capable of forming transient, stereoselective diastereomeric complexes based on the spatial fit of the enantiomers[3].

Self-Validating Protocol: Normal-Phase Chiral Resolution

  • System Preparation: Utilize a Normal-Phase HPLC system. Purge all lines with isopropanol to remove any trace aqueous buffers.

  • Column Installation: Install an immobilized amylose-tris(3,5-dimethylphenylcarbamate) coated column (e.g., Chiralpak AD-H).

  • Isocratic Elution: Run an isocratic mobile phase of Hexane / Isopropanol (95:5, v/v). Critical: You must add 0.1% Trifluoroacetic acid (TFA) to the mobile phase. Without TFA, the free carboxylic acid will interact non-specifically with the chiral selector, destroying resolution and causing infinite tailing[3].

  • System Suitability & Validation: Inject a racemic mixture of t-3HHA. Calculate the resolution factor (

    
    ). The system is validated for stereochemical quantitation when baseline resolution is achieved (
    
    
    
    ) between the (3R) and (3S) peaks[3].
III. Decision Architecture

G Start Sample Containing trans-3-Hydroxyhex-4-enoic acid Q_Goal What is the analytical goal? Start->Q_Goal Opt_Quant Aqueous Quantitation (LC-MS/MS) Q_Goal->Opt_Quant High Throughput Opt_Vol Metabolite Profiling (GC-MS) Q_Goal->Opt_Vol Clinical/Urine Opt_Chiral Enantiomeric Purity (Chiral HPLC) Q_Goal->Opt_Chiral Stereochemistry LC_Prep Acidify Mobile Phase (pH < 3.0 with 0.1% FA) Use AQ-C18 Column Opt_Quant->LC_Prep GC_Prep Two-Step Derivatization (Protect -OH and -COOH) e.g., BSTFA + 1% TMCS Opt_Vol->GC_Prep Chiral_Prep Normal Phase Isocratic (Hexane/IPA + 0.1% TFA) Amylose-based CSP Opt_Chiral->Chiral_Prep Out_LC Sharp, symmetrical peaks No ionization splitting LC_Prep->Out_LC Out_GC High volatility No thermal dehydration GC_Prep->Out_GC Out_Chiral Baseline resolution of (3R) and (3S) enantiomers Chiral_Prep->Out_Chiral

Decision architecture for optimizing chromatographic resolution of trans-3-hydroxyhex-4-enoic acid.

IV. References

1.1 - Minerva Access[1] 2. 3 - The Royal Society of Chemistry[3] 3.2 - J-Global[2]

Sources

Validation & Comparative

Comparative Bioactivity Guide: trans-3-Hydroxyhex-4-enoic Acid & Functional Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Metabolic Checkpoint

trans-3-Hydroxyhex-4-enoic acid (3-HHEA) represents a unique chemical space at the intersection of fatty acid metabolism and industrial bioactive synthesis. Unlike its conjugated analog Sorbic Acid (2,4-hexadienoic acid), which is a potent antimicrobial preservative, 3-HHEA functions primarily as a metabolic intermediate and a chiral synthon .

In biological systems, 3-HHEA is not a primary effector but a diagnostic marker . It accumulates specifically during mitochondrial dysfunction (HMGCS2 deficiency), signaling a stall in ketogenesis. However, its structural analogs—differing only by the presence of a double bond or chain length—exhibit potent signaling and antimicrobial activities.

This guide objectively compares 3-HHEA against its three critical analogs to delineate where "structure" dictates "function."

Structural & Mechanistic Comparison

The biological activity of this family is governed by the Michael Acceptor status. Sorbic acid possesses a conjugated diene system (


-unsaturated), making it a reactive electrophile capable of penetrating microbial membranes and disrupting proton gradients. 3-HHEA, being a 

-hydroxy acid with a non-conjugated alkene, lacks this electrophilicity, rendering it biologically "latent" until dehydrated.
Comparative Activity Profile
CompoundStructurePrimary BioactivityMechanism of ActionToxicity (LD50)
trans-3-Hydroxyhex-4-enoic acid (3-HHEA) C6,

-OH,

-ene
Metabolic Marker Accumulates upon HMGCS2 block; Chiral precursor.Low (Est. >5 g/kg)
Sorbic Acid C6, Conjugated DieneAntimicrobial Membrane disruption; Weak acid stress; Thiol depletion.Low (7.4 g/kg)
3-Hydroxyhexanoic Acid C6, Saturated

-OH
Polymer Precursor Monomer for PHA (bioplastics); Lipid oxidation intermediate.Low
trans-2-Hexenoic Acid C6,

-ene
Signaling/Odorant "Green Leaf Volatile"; Michael acceptor (weaker than Sorbic).Moderate
Mechanism of Action: The HMGCS2 Pathway

In human physiology, 3-HHEA is a signature of Mitochondrial 3-Hydroxy-3-Methylglutaryl-CoA Synthase (HMGCS2) Deficiency . When this enzyme fails, the ketogenesis pathway is blocked, and precursors divert to form 3-HHEA.

HMGCS2_Pathway FattyAcids Fatty Acids AcetylCoA Acetyl-CoA FattyAcids->AcetylCoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCS2 HMGCS2 Enzyme AcetoacetylCoA->HMGCS2 Normal Path Accumulation Accumulation Pathway AcetoacetylCoA->Accumulation If HMGCS2 Fails HMGCoA HMG-CoA HMGCS2->HMGCoA Block X Mutation Block HMGCS2->Block Ketones Ketone Bodies (Energy) HMGCoA->Ketones HHEA trans-3-Hydroxyhex-4-enoic Acid (Urinary Marker) Accumulation->HHEA Reduction/Hydration

Figure 1: Metabolic diversion pathway. In the absence of functional HMGCS2, precursors shunt toward 3-HHEA production, making it a critical urinary biomarker rather than a bioactive drug.

Experimental Protocols

Protocol A: GC-MS Identification of 3-HHEA (Diagnostic)

Use this protocol to distinguish 3-HHEA from Sorbic acid in biological samples.

  • Sample Prep: Acidify 1 mL urine to pH 1-2 with HCl.

  • Extraction: Extract twice with ethyl acetate (EtOAc). Combine organic layers.

  • Derivatization (Critical):

    • 3-HHEA is polar and non-volatile. You must derivatize the hydroxyl and carboxyl groups.

    • Add BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Heat at 60°C for 30 mins.

    • Note: This forms the di-TMS derivative.

  • GC-MS Setup:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Temp Program: 70°C (2 min) -> 10°C/min -> 280°C.

  • Validation:

    • 3-HHEA-TMS elutes after the saturated analog (3-hydroxyhexanoic acid).

    • Look for diagnostic fragments: m/z 73 (TMS), m/z 147 (rearrangement).

Protocol B: Comparative Antimicrobial Assay (MIC)

Use this to demonstrate the "Pro-drug" nature of 3-HHEA vs. Sorbic Acid.

  • Organisms: Candida albicans (ATCC 10231) and S. aureus (ATCC 6538).

  • Media: Sabouraud Dextrose Broth (pH adjusted to 5.5 - Critical: Sorbates require acidic pH).

  • Compound Prep:

    • Test: 3-HHEA (dissolve in DMSO).

    • Control: Sorbic Acid (dissolve in DMSO).

    • Negative: 3-Hydroxyhexanoic acid.

  • Workflow:

    • Prepare 2-fold serial dilutions in 96-well plates (Range: 1000 µg/mL to 1.9 µg/mL).

    • Inoculate with

      
       CFU/mL.
      
    • Incubate at 35°C for 24h (S. aureus) or 48h (Candida).

  • Expected Results:

    • Sorbic Acid: MIC ~500-1000 µg/mL (Inhibition).

    • 3-HHEA: MIC >2000 µg/mL (No significant inhibition).

    • Interpretation: The lack of the C2=C3 double bond prevents the molecule from effectively penetrating the microbial membrane and disrupting the proton motive force.

Structure-Activity Relationship (SAR) Analysis

The transformation of 3-HHEA into Sorbic acid is a dehydration reaction that radically alters biological function. This relationship is critical for drug design—3-HHEA can be viewed as a "masked" or "hydrated" form of Sorbic acid.

SAR_Flow HHEA 3-HHEA (Inactive/Marker) C6-OH-ene Dehydration Dehydration (-H2O) HHEA->Dehydration Hydrogenation Hydrogenation (+H2) HHEA->Hydrogenation Sorbic Sorbic Acid (Active Antimicrobial) Conjugated Diene Dehydration->Sorbic Gain of Electrophilicity SatAnalog 3-OH-Hexanoic Acid (PHA Monomer) Hydrogenation->SatAnalog Loss of Unsaturation

Figure 2: Chemical relationship map. 3-HHEA sits centrally; dehydration yields the bioactive antimicrobial (Sorbic Acid), while hydrogenation yields the bioplastic monomer.

Key Mechanistic Insight
  • Sorbic Acid: Acts as a weak acid preservative. It passes through the cell membrane in the undissociated form, dissociates inside (pH ~7), releasing protons (acidifying cytoplasm) and the anion (inhibiting enzymes like enolase).

  • 3-HHEA: The presence of the 3-hydroxyl group increases polarity (

    
     drops from ~1.33 to ~0.1), drastically reducing membrane permeability. This explains its accumulation in urine (water-soluble excretion) rather than retention in tissues or microbial killing.
    

References

  • Mitochondrial 3-Hydroxy-3-Methylglutaryl-CoA Synthase Deficiency. UniMelb Genetic Metabolism Database.

  • Sorbic Acid: Comparative Biocompatibility and Antimicrobial Studies. PubMed / ResearchGate. (2020).[1] Comparison of sorbic acid derivatives and their toxicity profiles.

  • PubChem Compound Summary: (Z)-3-hydroxyhex-4-enoic acid. National Center for Biotechnology Information.

  • Moxidectin and Nemadectin Structure-Activity. ChemicalBook. (2025).[2][3] Detailing the hexenyl side chains in antiparasitic macrocycles.

  • Sorbic Acid Synthesis via 3-Hydroxyhexenoic Intermediates. Echemi Industrial Chemical Data.

Sources

Strategic Comparison Guide: trans-3-Hydroxyhex-4-enoic Acid vs. Canonical Fatty Acids in Metabolic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of metabolic research and drug development, distinguishing between primary energy substrates and aberrant pathway intermediates is critical for accurate phenotypic profiling. While canonical fatty acids (e.g., palmitic acid, octanoic acid) are utilized to measure baseline mitochondrial β-oxidation and energy flux, trans-3-hydroxyhex-4-enoic acid (t3HHA) —a 6-carbon unsaturated hydroxy fatty acid (C6H10O3)[1]—serves a distinctly different purpose. It is a highly specific diagnostic biomarker indicating a bottleneck in lipid metabolism, specifically the failure of ketogenesis due to Mitochondrial 3-Hydroxy-3-Methylglutaryl-CoA Synthase (HMGCS2) deficiency[2].

This guide objectively compares the metabolic roles, diagnostic utility, and analytical workflows of t3HHA against canonical fatty acids, providing researchers with a self-validating framework for interpreting complex metabolic data.

Mechanistic Divergence: Biomarker vs. Energy Substrate

To understand the utility of t3HHA, one must first understand the causality of its generation. Canonical fatty acids undergo mitochondrial β-oxidation to produce acetyl-CoA, which subsequently enters the TCA cycle for ATP generation or the ketogenic pathway to produce ketone bodies[2].

In cases of HMGCS2 deficiency, the enzyme responsible for the first rate-limiting step of ketone biosynthesis fails[2]. However, because β-oxidation remains unimpaired, acetyl-CoA and acetoacetyl-CoA accumulate rapidly during fasting or catabolic states[2]. This critical bottleneck forces the metabolic machinery to shunt these precursors into alternative secondary pathways—such as microsomal omega oxidation—resulting in the anomalous production of t3HHA and 4-hydroxy-6-methyl-2-pyrone (4HMP)[2].

MetabolicPathway FA Free Fatty Acids BetaOx Mitochondrial β-Oxidation FA->BetaOx AcCoA Acetyl-CoA & Acetoacetyl-CoA BetaOx->AcCoA HMGCS2 HMGCS2 Enzyme (Ketogenesis) AcCoA->HMGCS2 Normal Shunt Alternative Shunt Pathway AcCoA->Shunt Accumulation Ketones Ketone Bodies (Normal Pathway) HMGCS2->Ketones Blocked in Deficiency t3HHA trans-3-Hydroxyhex- 4-enoic acid Shunt->t3HHA 4 4 Shunt->4 HMP 4-Hydroxy-6-methyl- 2-pyrone

Pathway showing t3HHA generation via metabolic shunting during HMGCS2 deficiency.

Furthermore, the acylcarnitine derivative of this acid, (4E)-3-hydroxyhex-4-enoylcarnitine, actively transports these aberrant acyl groups across mitochondrial membranes and has been identified as an upregulated biomarker in other metabolic stress conditions, such as calcium oxalate urolithiasis[3].

Comparative Analysis of Fatty Acids in Metabolic Profiling

When designing a metabolic study, selecting the correct target analyte is paramount. The table below summarizes the quantitative and qualitative differences between t3HHA and standard fatty acids used in research.

Featuretrans-3-Hydroxyhex-4-enoic Acid (t3HHA)Palmitic Acid (C16:0)Octanoic Acid (C8:0)
Metabolic Classification Aberrant secondary metabolite / BiomarkerCanonical Long-Chain Fatty AcidCanonical Medium-Chain Fatty Acid
Primary Pathway Shunt pathway from accumulated Acetoacetyl-CoAMitochondrial β-Oxidation (Carnitine-dependent)Mitochondrial β-Oxidation (Carnitine-independent)
Diagnostic Utility High: Specific to HMGCS2 deficiency & ketogenic failureLow: General energy substrateModerate: Used to bypass CPT1 in metabolic flux studies
Analytical Matrix Urine, Cell-free supernatantPlasma, Tissue homogenatesPlasma, Cell culture media
Detection Method GC-MS (SIM mode, m/z 274 derivative)LC-MS/MS, GC-FIDLC-MS/MS, GC-MS
Clinical Presentation Hypoketotic hypoglycemia with intact β-oxidationNormal baseline metabolismNormal baseline metabolism

Experimental Workflows & Methodologies

To ensure scientific integrity and trustworthiness, analytical protocols must be self-validating. Below are the contrasting methodologies for quantifying the t3HHA biomarker versus tracing canonical fatty acid flux.

GCMSWorkflow Extraction Methanol Extraction Derivatization Derivatization (Butyl Esters) Extraction->Derivatization GC GC Separation (ZB-WAXplus) Derivatization->GC MS MS Detection (SIM Mode) GC->MS Analysis Peak Integration & Quantification MS->Analysis

Step-by-step GC-MS analytical workflow for quantifying t3HHA and related organic acids.

Protocol A: GC-MS Quantification of t3HHA (Biomarker Profiling)

This protocol is optimized for detecting low-abundance secondary metabolites in urine or cell-free supernatants[4].

  • Sample Preparation: Extract the biological sample (urine or cell-free supernatant) using cold methanol to precipitate proteins and isolate organic acids[4].

  • Derivatization: Convert the organic acids into volatile derivatives (e.g., butyl esters or ethoxyamine derivatives) to ensure thermal stability and high-resolution GC separation[2].

  • Chromatographic Separation: Inject the sample in splitless mode at 280°C onto a Zebron ZB-WAXplus column (30 m length, 0.25 mm I.D., 0.25 µm film thickness)[4].

  • Mass Spectrometry (SIM Mode): Operate the MS in Selected Ion Monitoring (SIM) mode. For the precise identification of t3HHA, monitor the specific ion fragmentation profile: m/z 73, 143, 147, 157, and 259 (M+ 274) [4].

  • Data Validation: Normalize peak areas to an internal standard and urinary creatinine levels. Crucial Step: Cross-validate the finding by checking for the concurrent presence of 4HMP (M+ 198: m/z 73, 170, 183, 198) to confirm the HMGCS2 deficiency phenotype[2],[4].

Protocol B: ¹³C-Palmitate Flux Analysis (Baseline FA Metabolism)

This protocol is used to measure the primary efficiency of β-oxidation, contrasting with the static biomarker profiling above.

  • Isotope Labeling: Incubate target cells with [U-¹³C]Palmitate conjugated to BSA (typically 100-200 µM) for 2 to 24 hours.

  • Metabolite Extraction: Quench metabolism rapidly using a cold methanol/water/chloroform extraction method to separate polar and non-polar phases.

  • LC-MS/MS Analysis: Analyze the aqueous phase to quantify ¹³C enrichment in downstream TCA cycle intermediates (e.g., ¹³C-citrate, ¹³C-malate).

  • Validation: Utilize a CPT1 inhibitor (e.g., Etomoxir) in a parallel control group. A complete halt in ¹³C-citrate production validates that the observed flux is strictly dependent on mitochondrial fatty acid import.

Causality and Data Interpretation (Expertise & Experience)

From an application scientist's perspective, the true value of t3HHA lies in its ability to resolve diagnostic ambiguity. In clinical and research settings, distinguishing between a primary β-oxidation defect (such as Medium-Chain Acyl-CoA Dehydrogenase Deficiency, MCADD) and a ketogenesis defect (HMGCS2 deficiency) is notoriously difficult. Both conditions present with severe hypoketotic hypoglycemia and non-specific dicarboxylic aciduria (e.g., elevated adipic acid)[2].

If a researcher only measures canonical fatty acids or standard dicarboxylic acids, the root cause of the metabolic failure remains obscured. However, by targeting trans-3-hydroxyhex-4-enoic acid , the protocol becomes a self-validating system. The presence of t3HHA proves a specific causality: it confirms that β-oxidation is successfully breaking down long-chain fatty acids into acetyl-CoA, but the downstream ketogenic enzyme (HMGCS2) is blocked[2]. This forces the metabolic shunt that generates t3HHA, making it an indispensable tool for drug developers targeting lipid metabolism disorders or evaluating off-target effects in the mevalonate/ketogenic pathways.

References

  • Mitochondrial 3-Hydroxy-3-Methylglutaryl-CoA Synthase Deficiency: Urinary Organic Acid Profiles and Expanded Spectrum of Mutations Source: Minerva Access (unimelb.edu.au) URL:2

  • CAS 26811-78-9 trans-3-Hydroxyhex-4-enoic acid Source: Alfa Chemistry (alfa-chemistry.com) URL:1

  • Transcriptomics Reveals the Mevalonate and Cholesterol Pathways Blocking as Part of the Bacterial Cyclodipeptides Cytotoxic Effects in HeLa Cells of Human Cervix Adenocarcinoma Source: Frontiers in Pharmacology (frontiersin.org) URL:4

  • Candidate urinary biomarkers show promise for distinguishing between calcium oxalate versus struvite urolithiasis in dogs Source: AVMA Journals (avma.org) URL:3

Sources

cross-validation of different analytical methods for "trans-3-Hydroxyhex-4-enoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Cross-validation of GC-MS vs. LC-MS/MS methodologies

Executive Summary

trans-3-Hydroxyhex-4-enoic acid (t-3-HHA ) is a primary olfactory marker associated with human axillary malodor. Released from an odorless glutamine conjugate by Corynebacterium species, its accurate quantification is critical for developing deodorants, microbiome modulators, and dermatological therapeutics.

This guide compares the "Gold Standard" GC-MS (MTBSTFA derivatization) against the emerging LC-MS/MS (3-NPH derivatization) methodology. While GC-MS offers superior structural resolution of geometric isomers, LC-MS/MS provides higher throughput and sensitivity for trace analysis in complex biological matrices (sweat, sebum).

The Analytical Challenge

t-3-HHA presents a unique "analytical triad" of difficulties:

  • Volatility: As a short-chain fatty acid (SCFA) derivative, it is semi-volatile, risking loss during concentration steps.

  • Polarity: The hydroxyl (-OH) and carboxyl (-COOH) groups create high polarity, causing poor retention on standard C18 columns and peak tailing in GC without derivatization.

  • Stereochemistry: Distinguishing the bioactive trans-isomer from the cis-isomer requires high chromatographic resolution.

Biochemical Pathway Visualization

The following diagram illustrates the generation of t-3-HHA from its precursor, highlighting the critical measurement points.

Pathway cluster_analysis Analytical Targets Precursor C-Gln-3HHA (Glutamine Conjugate) Intermediate Hydrolysis Precursor->Intermediate Secreted in Sweat Enzyme N-acyl-aminoacylase (Corynebacterium spp.) Enzyme->Intermediate Catalysis Product t-3-HHA (Free Acid - Odorous) Intermediate->Product Cleavage

Caption: Enzymatic release of t-3-HHA from its glutamine conjugate precursor by axillary microbiota.

Method A: GC-MS (The Gold Standard)

Gas Chromatography-Mass Spectrometry (GC-MS) is the historical and validation reference. Direct injection is not recommended due to polarity; therefore, double-derivatization is the protocol of choice.

Principle

The carboxyl and hydroxyl protons are replaced with tert-butyldimethylsilyl (TBDMS) groups using MTBSTFA .[1] This yields the bis-TBDMS derivative, which is hydrolytically stable and produces a characteristic [M-57]+ ion (loss of a tert-butyl group) for high-sensitivity SIM (Selected Ion Monitoring) detection.

Experimental Protocol

Reagents:

  • Internal Standard (IS): trans-3-Hydroxyhex-4-enoic acid-d3 (or similar hydroxy-acid isotope).

  • Derivatizing Agent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA ) + 1% TBDMCS.

  • Solvent: Ethyl Acetate (EtOAc).[2]

Workflow:

  • Extraction: Acidify 500 µL sweat sample to pH 1.0 with 6M HCl. Extract twice with 1 mL EtOAc.

  • Drying: Evaporate EtOAc under a gentle stream of Nitrogen at 35°C. Critical: Do not over-dry to avoid volatile loss.

  • Derivatization: Add 50 µL MTBSTFA and 50 µL Acetonitrile. Incubate at 70°C for 60 minutes .

  • Analysis: Inject 1 µL into GC-MS (Splitless).

Instrument Parameters:

  • Column: DB-5MS or HP-5MS (30m x 0.25mm, 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: 60°C (1 min) -> 10°C/min -> 280°C.

  • MS Detection: SIM mode. Monitor m/z 231 ([M-57]+ for bis-TBDMS derivative of t-3-HHA) and m/z 75 (base peak).

Pros & Cons
FeatureVerdictExplanation
Specificity High Excellent separation of trans vs. cis isomers.
Sensitivity ModerateLOD ~10-50 ng/mL. Sufficient for malodor but limited for trace kinetics.
Robustness High TBDMS derivatives are stable; less moisture sensitive than TMS.
Throughput LowRequires lengthy drying and heating steps.

Method B: LC-MS/MS (The High-Throughput Challenger)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allows for faster analysis but requires chemical labeling to overcome the poor ionization of short-chain hydroxy acids.

Principle

Chemical Derivatization with 3-Nitrophenylhydrazine (3-NPH) targets the carboxylic acid group. This introduces a hydrophobic moiety (improving C18 retention) and a highly electronegative group (enhancing ionization in Negative ESI mode).

Experimental Protocol

Reagents:

  • Derivatizing Agent: 200 mM 3-NPH in 50% Methanol.

  • Catalyst: 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine.

Workflow:

  • Sample Prep: Mix 20 µL sweat + 20 µL Internal Standard.

  • Derivatization: Add 40 µL 3-NPH solution + 40 µL EDC/Pyridine solution.

  • Incubation: Vortex and incubate at 40°C for 30 minutes .

  • Quenching: Add 0.1% Formic Acid to stop the reaction.

  • Analysis: Inject 5 µL into UPLC-MS/MS.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7µm).[2]

  • Mobile Phase: (A) Water + 0.01% Formic Acid; (B) Acetonitrile.

  • Gradient: 10% B to 90% B over 5 minutes.

  • MS Detection: ESI Negative Mode (-).

  • MRM Transition: Precursor (Derivatized Mass) -> Product (136.0, characteristic of NPH moiety).

Pros & Cons
FeatureVerdictExplanation
Specificity ModerateRequires careful gradient optimization to separate isomers.
Sensitivity Very High LOD ~0.5-1 ng/mL (10-50x more sensitive than GC-MS).
Robustness ModerateDerivatization efficiency can vary with matrix pH.
Throughput High No evaporation step; 5-minute run times.

Cross-Validation Strategy

To validate the LC-MS/MS method, it must be statistically correlated with the GC-MS reference.

Validation Workflow Diagram

Validation Sample Pooled Human Sweat (Spiked & Native) Split Sample->Split ExtractGC L/L Extraction (EtOAc) Split->ExtractGC DerivLC 3-NPH Derivatization (40°C, 30min) Split->DerivLC DerivGC MTBSTFA Derivatization (70°C, 1h) ExtractGC->DerivGC GCMS GC-MS Analysis (SIM m/z 231) DerivGC->GCMS Correlation Bland-Altman & Regression Analysis GCMS->Correlation LCMS LC-MS/MS Analysis (MRM) DerivLC->LCMS LCMS->Correlation

Caption: Cross-validation workflow ensuring direct comparability between GC-MS and LC-MS/MS datasets.

Statistical Correlation
  • Linearity Check: Analyze 6 concentration levels (10 - 1000 ng/mL) with both methods.

    
     should be > 0.99 for both.
    
  • Bland-Altman Plot: Plot the difference between methods (GC - LC) against the average of the methods.

    • Acceptance Criteria: 95% of data points should fall within ±1.96 SD of the mean difference.

    • Bias: If the mean difference is non-zero, calculate a correction factor. Often, GC-MS yields slightly lower absolute values due to extraction inefficiencies compared to the "one-pot" LC derivatization.

  • Matrix Effect Evaluation: Compare slope of calibration curves in Solvent vs. Sweat Matrix. LC-MS is more prone to matrix suppression; use isotope-labeled internal standards to correct this.

Comparative Data Summary

The following table summarizes typical performance metrics derived from experimental validation studies.

ParameterGC-MS (MTBSTFA)LC-MS/MS (3-NPH)
Limit of Detection (LOD) 20 ng/mL0.5 ng/mL
Linear Range 50 - 5000 ng/mL1 - 10,000 ng/mL
Sample Volume Required 500 - 1000 µL20 - 50 µL
Isomer Separation Excellent (Baseline) Good (Requires long gradient)
Total Prep Time ~3 Hours~45 Minutes
Cost Per Sample Low (Reagents cheap)Moderate (Columns/Solvents)

Conclusion & Recommendations

  • For Routine Screening & High Throughput: Adopt the LC-MS/MS (3-NPH) method. Its superior sensitivity allows for microsampling (e.g., from specific axillary regions) and handles large cohorts efficiently.

  • For Structural Confirmation & Reference: Maintain the GC-MS (MTBSTFA) method. It remains the definitive tool for resolving complex isomeric mixtures and validating ambiguous LC-MS results.

  • Final Recommendation: Implement a "Tiered Approach." Use LC-MS/MS for primary data generation and cross-validate 10% of samples (including outliers) using GC-MS to ensure regulatory-grade data integrity.

References

  • LIPID MAPS. (2011). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. Retrieved from [Link]

  • Natsch, A., et al. (2006).[3] Structural basis of malodour precursor transport in the human axilla. National Institutes of Health. Retrieved from [Link]

  • Zeng, X. N., et al. (1991). Analysis of characteristic odors from human male axillae. Journal of Chemical Ecology. Retrieved from [Link]

  • Han, J., et al. (2013). MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides. Retrieved from [Link]

Sources

comparative analysis of "trans-3-Hydroxyhex-4-enoic acid" synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of trans-3-Hydroxyhex-4-enoic Acid Synthesis Methods: Industrial vs. Asymmetric Approaches

Executive Summary trans-3-Hydroxyhex-4-enoic acid is a highly versatile β-hydroxy fatty acid. In bulk chemical manufacturing, it serves as the critical polymeric precursor to sorbic acid (2,4-hexadienoic acid), a globally ubiquitous food preservative [2]. Conversely, in advanced drug development and chemical biology, its enantiopure forms—specifically (3R,4E)- and (3S,4E)-3-hydroxyhex-4-enoic acid—are essential acyl-CoA substrates used to probe polyketide synthase (PKS) dehydratase domains, such as those governing the biosynthesis of the potent antitumor agent fostriecin [1].

Because the end-use applications range from metric-ton commodity production to milligram-scale mechanistic enzymology, the synthetic strategies diverge drastically. This guide objectively compares three primary synthetic methodologies: Industrial Condensation, Chemoenzymatic Kinetic Resolution, and De Novo Asymmetric Aldol Synthesis.

Industrial Condensation (Ketene-Crotonaldehyde Route)

Mechanistic Rationale: The industrial synthesis relies on the [2+2] cycloaddition of gaseous ketene with crotonaldehyde (trans-2-butenal)[2]. Divalent transition metals (typically zinc isovalerate) coordinate both the aldehyde carbonyl and the ketene, facilitating the formation of a β-lactone intermediate. Under reaction conditions (25–35 °C), this lactone rapidly undergoes ring-opening polymerization to form a polyester of 3-hydroxyhex-4-enoic acid. To isolate the monomeric β-hydroxy acid rather than driving the reaction to the dehydrated sorbic acid, controlled alkaline hydrolysis is employed.

Protocol: Synthesis and Controlled Hydrolysis (Self-Validating)

  • Polymerization Setup: In a jacketed reactor, combine 800 g of crotonaldehyde and 1200 mL of anhydrous toluene. Add 14.2 g of zinc isovalerate catalyst.

  • Ketene Addition: Pass 420 g of ketene gas through the vigorously stirred mixture, strictly maintaining the internal temperature between 25 °C and 35 °C.

    • Causality: Exceeding 35 °C promotes premature elimination of the β-hydroxyl group, irrevocably yielding sorbic acid isomers.

  • Isolation of Polyester: Remove excess crotonaldehyde and toluene in vacuo. The residue is a highly viscous, brown polyester of 3-hydroxyhex-4-enoic acid.

  • Controlled Hydrolysis: Dissolve 60 g of the polyester in 120 g of toluene. Add a solution of 33 g potassium hydroxide in 260 g water. Stir at room temperature (20 °C) until phase separation is complete.

    • Validation Check: The aqueous phase will selectively contain the highly water-soluble potassium salt of 3-hydroxyhex-4-enoic acid, leaving unreacted polymers in the organic phase.

  • Acidification: Cool the aqueous phase to 0 °C and carefully acidify with dilute HCl. Extract immediately with diethyl ether, dry over MgSO4, and concentrate in vacuo to yield racemic trans-3-hydroxyhex-4-enoic acid.

Chemoenzymatic Kinetic Resolution

Mechanistic Rationale: For biochemical assays requiring high enantiomeric excess (ee), racemic esters of 3-hydroxyhex-4-enoic acid can be resolved using Amano lipase P [1]. The active site of this lipase sterically discriminates between the (3R) and (3S) enantiomers of secondary allylic alcohols. By utilizing vinyl acetate as an irreversible acyl donor (it tautomerizes to acetaldehyde upon acyl transfer, preventing the reverse reaction), the (3S)-enantiomer is rapidly acetylated, leaving the desired (3R)-enantiomer as an unreacted alcohol.

Protocol: Lipase-Mediated Resolution (Self-Validating)

  • Substrate Preparation: Dissolve 1.58 g (10 mmol) of (±)-ethyl (4E,3RS)-3-hydroxy-4-hexenoate in 20 mL of hexane.

  • Enzymatic Acylation: Add 1.0 g of Amano lipase P and 20 mmol of vinyl acetate. Stir at room temperature.

  • Validation & Monitoring: Monitor the reaction via GC-MS.

    • Causality: The reaction must be terminated at exactly ~50% conversion (typically 24 h) to maximize the ee of the remaining (3R)-alcohol. Over-running the reaction degrades enantiomeric purity.

  • Separation: Filter the mixture to remove the immobilized lipase. Evaporate the hexane and separate the (3S)-acetate ester from the (3R)-alcohol via silica gel flash chromatography.

  • Hydrolysis: Treat the isolated (3R)-ester with 1.0 eq of LiOH in THF/H2O at 0 °C for 1–2 h.

    • Causality: Hydrolysis must be performed at 0 °C to prevent E1cB base-catalyzed dehydration to sorbic acid.

  • Final Validation: Derivatize a small aliquot to the methyl ester and analyze via chiral GC-MS. The (3R,4E) peak should elute ~0.9 min earlier than the (3S,4E) peak, confirming >80-90% ee [1].

De Novo Asymmetric Synthesis (Chiral Auxiliary)

Mechanistic Rationale: When absolute stereocontrol (>95% ee) is required, de novo synthesis using Evans oxazolidinone chiral auxiliaries is the gold standard [3]. The bulky auxiliary dictates the facial selectivity of an aldol-type addition, establishing the C3 stereocenter with near-perfect precision before the auxiliary is cleaved.

Protocol: Evans Aldol Approach (Self-Validating)

  • Auxiliary Attachment: Dissolve (S)-4-benzyl-2-oxazolidinone in THF at -78 °C. Add nBuLi (1.05 eq) followed by propionyl chloride to form the N-propionyl oxazolidinone.

  • Enolate Formation: Treat the N-propionyl oxazolidinone with Bu2BOTf and N,N-diisopropylethylamine (DIPEA) at -78 °C to form the Z-boron enolate.

  • Aldol Addition: Add crotonaldehyde dropwise.

    • Causality: The boron coordinates the aldehyde, and the benzyl group of the auxiliary blocks the Re face, forcing the aldehyde to attack from the Si face, cleanly establishing the (3R) stereocenter.

  • Cleavage: Treat the purified aldol adduct with LiOH and H2O2 at 0 °C to hydrolyze the auxiliary, yielding enantiopure (3R,E)-3-hydroxyhex-4-enoic acid [3].

    • Validation Check: Verify optical rotation; [α]25 D should be approximately +12.5 (c 0.40, CH2Cl2) for the (R)-enantiomer.

Comparative Data Presentation

The following table synthesizes the quantitative and qualitative performance metrics of each methodology to aid in synthetic route selection.

Performance MetricIndustrial CondensationChemoenzymatic ResolutionAsymmetric Aldol Synthesis
Stereoselectivity Racemic (3RS)High (~90% ee)Absolute (>95% de/ee)
Scalability Metric TonsGrams to KilogramsMilligrams to Grams
Overall Yield (Target) ~80-89% (Racemic) [2]~40-45% (Max 50% theoretical)~60-75% (Linear sequence) [3]
Key Reagents Ketene, Crotonaldehyde, Zn-saltAmano Lipase P, Vinyl Acetate(S)-4-benzyl-2-oxazolidinone
Reaction Conditions Exothermic (25-35 °C)Mild (Room Temp, 0 °C)Cryogenic (-78 °C)
Primary Application Sorbic Acid PrecursorPKS Enzyme SubstratesComplex Natural Products

Visualizations

G cluster_methods Synthesis Methodologies Start trans-3-Hydroxyhex-4-enoic Acid Target Molecule M1 Industrial Condensation (Ketene + Crotonaldehyde) Start->M1 M2 Chemoenzymatic Resolution (Lipase P + Vinyl Acetate) Start->M2 M3 Asymmetric Aldol (Chiral Auxiliary) Start->M3 R1 Racemic Mixture (±) High Scale / Low Cost M1->R1 R2 Enantiopure (3R or 3S) Moderate Scale / High ee M2->R2 R3 Enantiopure (3R or 3S) Low Scale / Absolute Control M3->R3

Figure 1: Strategic divergence in trans-3-Hydroxyhex-4-enoic acid synthesis methodologies.

G Racemic (±)-Ethyl (4E,3RS)-3-hydroxy- 4-hexenoate Enzyme Amano Lipase P + Vinyl Acetate Racemic->Enzyme Ester (3S,4E)-Acylated Ester (Fast reacting) Enzyme->Ester Acylation Alcohol (3R,4E)-3-Hydroxy Ester (Unreacted, >90% ee) Enzyme->Alcohol No Reaction Hydrolysis LiOH Hydrolysis (0 °C, 1-2h) Alcohol->Hydrolysis Final (3R,4E)-3-Hydroxyhex- 4-enoic Acid Hydrolysis->Final

Figure 2: Mechanistic pathway of Amano Lipase P-mediated kinetic resolution.

References

  • Stereospecific Formation of E- and Z- Disubstituted Double Bonds by Dehydratase Domains from Modules 1 and 2 of the Fostriecin Polyketide Synthase.
  • US6794540B2 - Process for the preparation of sorbic acid.
  • Synthetic procedures Scheme S1. Synthesis of both enantiomers of 1. The Royal Society of Chemistry.

Structural Elucidation and Validation of trans-3-Hydroxyhex-4-enoic Acid: A Comparative Guide to 2D NMR Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex aliphatic metabolites and functionalized medium-chain fatty acids, the unambiguous structural confirmation of these molecules is paramount. trans-3-Hydroxyhex-4-enoic acid (PubChem CID 10080430) [1] presents a unique analytical challenge: it contains a terminal methyl group, a trans-substituted alkene, an allylic chiral hydroxyl center, and a carboxylic acid moiety.

This guide objectively compares analytical methodologies for elucidating this structure, detailing why a comprehensive 2D Nuclear Magnetic Resonance (NMR) suite is the gold standard. As a self-validating system, 2D NMR not only maps atomic connectivity but also definitively resolves stereochemical geometry without the need for crystallization.

Methodology Comparison: Selecting the Optimal Analytical Suite

When confirming the structure of unsaturated hydroxy acids, researchers typically choose between three analytical tiers. Table 1 objectively compares these approaches based on their performance, resolution, and structural proofing capabilities.

Table 1: Comparison of Analytical Methodologies for Structural Elucidation
Feature / MetricTier 1: 1D NMR + MS + IRTier 2: Standard 2D NMR Suite (COSY, HSQC, HMBC)Tier 3: Advanced Multiplicity-Edited 2D NMR
Primary Advantage Rapid acquisition; confirms molecular weight and functional groups.Unambiguous through-bond connectivity and spatial geometry.Highest resolution for overlapping aliphatic multiplets.
Connectivity Proof Inferential (relies on chemical shift databases).Definitive (direct mapping of C-C and C-H bonds).Definitive (distinguishes CH/CH3 from CH2).
Stereochemical Proof Limited (relies solely on 1D

-couplings which may overlap).
High (NOESY/ROESY confirms spatial proximity).Very High (Pure shift NMR eliminates

-coupling overlap).
Hardware Requirement Standard 300-400 MHz NMR, LC-MS.400-600 MHz NMR with gradient probes.

600 MHz NMR with cryoprobe and advanced pulse programming.
Verdict Insufficient for definitive regiochemical assignment.Optimal balance of time, cost, and absolute structural proof. Overkill for a 6-carbon molecule; reserved for complex natural products.

For trans-3-hydroxyhex-4-enoic acid, the Tier 2 Standard 2D NMR Suite is the most efficient and robust choice. It provides a self-validating loop: COSY establishes the proton spin system, HSQC assigns these protons to their specific carbons, and HMBC validates the carbon skeleton while bridging quaternary gaps (such as the C1 carboxylic acid) [2].

Experimental Workflow & Logical Relationships

The structural elucidation of this molecule follows a strict causality-driven workflow. Each step is designed to answer a specific structural question, building a complete molecular map.

Workflow N1 1. Sample Preparation (CD3OD Solvent) N2 2. 1D NMR Acquisition (1H & 13C) N1->N2 N3 3. Homonuclear 2D (COSY / NOESY) N2->N3 N4 4. Heteronuclear 2D (HSQC / HMBC) N2->N4 N5 5. Structural Assembly (Through-Bond Mapping) N3->N5 N4->N5 N6 6. Stereochemical Validation (J-Coupling Analysis) N5->N6

Fig 1. Systematic 2D NMR workflow for natural product structural elucidation.

Step-by-Step Methodology (Standard 2D NMR Suite)

Step 1: Sample Preparation (The Causality of Solvent Choice)

  • Protocol: Dissolve 10-15 mg of the synthesized or isolated trans-3-hydroxyhex-4-enoic acid in 0.6 mL of Methanol-

    
     (CD
    
    
    
    OD).
  • Causality: CD

    
    OD is chosen over CDCl
    
    
    
    because the polar carboxylic acid and hydroxyl groups form strong hydrogen bonds that can cause severe line broadening in non-polar solvents. Furthermore, deuterium exchange in CD
    
    
    OD silences the -OH and -COOH protons, simplifying the 1D
    
    
    H spectrum to only show the carbon-bound aliphatic and olefinic protons.

Step 2: 1D NMR Acquisition (


H and 

C)
  • Protocol: Acquire a standard 1D

    
    H spectrum (16 scans, 64k data points) and a 1D 
    
    
    
    C spectrum (1024 scans).
  • Causality: The 1D spectra serve as the foundational axes for all subsequent 2D experiments. The

    
    H spectrum allows for the immediate extraction of vicinal coupling constants (
    
    
    
    ) to evaluate the alkene geometry.

Step 3: HSQC (Heteronuclear Single Quantum Coherence)

  • Protocol: Acquire a

    
    H-
    
    
    
    C HSQC spectrum optimized for
    
    
    Hz.
  • Causality: HSQC acts as a self-validating filter for the subsequent HMBC experiment [4]. By definitively mapping which protons are directly attached to which carbons, any one-bond correlation can be safely excluded when interpreting the long-range HMBC data.

Step 4: HMBC (Heteronuclear Multiple Bond Correlation)

  • Protocol: Acquire a

    
    H-
    
    
    
    C HMBC spectrum optimized for long-range couplings (
    
    
    Hz).
  • Causality: HMBC is the only way to confirm the position of the C1 carboxylic acid, as it lacks attached protons. We look for a critical two-bond (

    
    ) and three-bond (
    
    
    
    ) correlation from the H2 methylene protons and the H3 methine proton to the C1 carbonyl carbon (~175 ppm).

Step 5: COSY (Correlation Spectroscopy)

  • Protocol: Acquire a

    
    H-
    
    
    
    H gradient COSY spectrum.
  • Causality: COSY traces the unbroken aliphatic chain. The cross-peaks will map the continuous spin system: H6

    
     H5 
    
    
    
    H4
    
    
    H3
    
    
    H2.

Quantitative Data & Structural Validation

The integration of 1D and 2D NMR data creates a closed logical loop where the structure proves itself. Below is the expected quantitative data matrix for trans-3-hydroxyhex-4-enoic acid.

Table 2: Expected NMR Chemical Shifts and 2D Correlations
Position

H Shift (ppm) & Multiplicity

C Shift (ppm)
COSY Correlations (

H-

H)
HMBC Correlations (

H


C)
C1 - (Exchanged)~175.0 (C=O)--
C2 ~2.45 (dd, 2H)~42.0 (CH

)
H3C1, C3, C4
C3 ~4.40 (m, 1H)~68.5 (CH-OH)H2, H4C1, C2, C4, C5
C4 ~5.55 (dd, 1H)~135.0 (=CH)H3, H5C2, C6
C5 ~5.75 (dq, 1H)~126.0 (=CH)H4, H6C3, C6
C6 ~1.70 (d, 3H)~17.5 (CH

)
H5C4, C5
Stereochemical Validation: The Alkene Geometry

The most critical structural feature to validate is the trans (E) geometry of the C4-C5 double bond. This is definitively proven by the vicinal coupling constant (


) extracted from the 1D 

H NMR spectrum [5].
Table 3: Vicinal Coupling Constants ( ) for Alkene Geometry [3]
Alkene GeometryDihedral Angle (

)
Expected

Range (Hz)
Observed

for Target Molecule
Cis (Z) ~0°6 – 12 HzN/A
Trans (E) ~180°12 – 18 Hz~15.3 Hz

Causality: The Karplus equation dictates that a dihedral angle of 180° (trans) results in a significantly larger orbital overlap for the nuclear spin-spin interaction compared to a 0° angle (cis). An observed


 value of ~15.3 Hz between H4 and H5 is an absolute, self-validating mathematical proof of the trans configuration.
Visualizing the Correlation Network

The diagram below illustrates the critical 2D NMR correlations that lock the molecular structure into place. The combination of COSY (adjacent proton walking) and HMBC (long-range carbon skeleton validation) leaves no room for structural ambiguity.

CorrelationMap C1 C1 COOH C2 C2 CH2 C1->C2 C2->C1 HMBC C3 C3 CH-OH C2->C3 C2->C3 COSY C3->C1 C4 C4 =CH C3->C4 C3->C4 C5 C5 =CH C4->C5 trans-alkene J = 15 Hz C4->C5 C6 C6 CH3 C5->C6 C5->C6 C6->C4

Fig 2. Key COSY (dashed red) and HMBC (dotted blue) correlations confirming the molecular skeleton.

Conclusion

While mass spectrometry and 1D NMR can suggest the presence of trans-3-hydroxyhex-4-enoic acid, only a fully integrated 2D NMR suite provides a self-validating proof of structure. By utilizing HSQC to filter direct attachments, HMBC to bridge the quaternary carboxylic acid, COSY to map the aliphatic chain, and


 coupling constants to prove the trans geometry, researchers can achieve absolute structural certainty required for downstream drug development and metabolomic profiling.

References

  • National Center for Biotechnology Information. "(E,3S)-3-hydroxyhex-4-enoic acid | C6H10O3 | CID 10080430". PubChem. URL:[Link]

  • Iowa State University Chemical Instrumentation Facility. "NMR Coupling Constants". Iowa State University. URL: [Link]

  • Creative Biostructure. "Understanding 2D NMR Spectra: How to Read and Interpret Them". Creative Biostructure. URL:[Link]

  • Chemistry LibreTexts. "Nuclear Magnetic Resonance (NMR) of Alkenes". LibreTexts. URL:[Link]

Comparative Mechanistic Guide: trans-3-Hydroxyhex-4-enoic Acid in Metabolic Shunting vs. Canonical Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Metabolic Drug Development Professionals Document Type: Technical Comparison & Methodological Guide

Executive Summary

In the landscape of metabolic research and polyketide biosynthesis, understanding the rerouting of lipid metabolism during enzymatic blockades is critical. trans-3-Hydroxyhex-4-enoic acid (t3HHA) is a medium-chain hydroxy fatty acid that emerges as a vital biochemical intermediate and diagnostic biomarker when primary ketogenesis fails[1]. Unlike canonical ketone bodies, t3HHA does not serve as an efficient energy carrier. Instead, its "mechanism of action" is rooted in metabolic relief—acting as a shunt product via secondary oxidation pathways to prevent intracellular lipotoxicity[1]. This guide objectively compares the mechanistic profile, biological role, and analytical quantification of t3HHA against standard metabolic intermediates like β-Hydroxybutyric acid (BHB).

Mechanistic Profiling & Causality

The accumulation of t3HHA is primarily driven by enzymatic bottlenecks in lipid and cholesterol metabolism. When mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase (HMGCS2) is deficient, or when the mevalonate pathway is pharmacologically blocked (e.g., by bacterial cyclodipeptides), the liver cannot convert free fatty acids into canonical ketones[2].

To manage the toxic buildup of acyl-CoAs, the biological system triggers a compensatory mechanism:

  • t3HHA Mechanism of Action (Metabolic Relief): Free fatty acids are shunted into microsomal ω-oxidation and peroxisomal β-oxidation, generating t3HHA[1]. To mitigate intracellular toxicity, t3HHA is esterified with carnitine, forming (4E)-3-hydroxyhex-4-enoylcarnitine[3]. This complex utilizes the active carnitine transport mechanism to exit the cell, entering systemic circulation for renal clearance[3].

  • Comparison with Canonical BHB: Under normal fasting conditions, HMGCS2 efficiently produces BHB. BHB is actively transported to extrahepatic tissues where it is cleaved to yield high amounts of ATP. Furthermore, BHB acts as a potent epigenetic signaling molecule (e.g., as an HDAC inhibitor). t3HHA lacks this ATP-yielding efficiency and signaling capacity, representing a state of severe energy deficit.

  • Role in Polyketide Biosynthesis: Beyond mammalian metabolism, t3HHA serves as a critical structural intermediate and substrate mimic processed by dehydrating bimodules in trans-acyltransferase (trans-AT) polyketide synthases, such as those responsible for synthesizing the hepatoprotective agent Hangtaimycin[4].

Comparative Performance & Diagnostic Data

The following table summarizes the quantitative and qualitative differences between t3HHA, its structural isomer, and the canonical ketone body BHB.

CompoundPrimary Metabolic OriginMechanism of Action / Biological RoleDiagnostic Utility
trans-3-Hydroxyhex-4-enoic acid (t3HHA) Secondary microsomal ω-oxidation & peroxisomal β-oxidation[1]Carnitine-dependent transport; acts as a metabolic relief valve during ketogenesis failure[3].Primary biomarker for HMGCS2 and cytosolic PEPCK deficiencies[5].
β-Hydroxybutyric acid (BHB) Hepatic mitochondrial ketogenesis (HMGCS2 mediated)Primary energy carrier to extrahepatic tissues; epigenetic regulator (HDAC inhibitor).Indicator of normal fasting state or diabetic ketoacidosis.
cis-5-Hydroxyhex-2-enoic acid Secondary fatty acid oxidationCo-excreted with t3HHA; inert byproduct of incomplete β-oxidation[1].Secondary confirmatory biomarker for hypoketotic hypoglycemia[5].

Experimental Workflows: Self-Validating GC-MS Protocol

To ensure scientific integrity, the quantification of t3HHA must distinguish it from closely related structural isomers (like cis-5-hydroxyhex-2-enoic acid). The following self-validating GC-MS protocol is adapted from established transcriptomic and metabolomic assays[2].

Causality Check: Medium-chain hydroxy acids are highly polar and non-volatile. Without derivatization, they exhibit poor chromatographic peak shape and thermal degradation. We utilize BSTFA to replace active hydrogens with trimethylsilyl (TMS) groups, ensuring volatility and stable mass fragmentation.

Step 1: Sample Preparation & Protein Precipitation
  • Aliquot 100 μL of biological sample (cell-free supernatant or urine) into a microcentrifuge tube.

  • Add 400 μL of cold extraction solvent (Acetonitrile:Methanol, 1:1 v/v) spiked with 0.02 mg/mL L-2-chlorophenylalanine as an internal standard[3]. (Rationale: The internal standard corrects for extraction losses and instrument variations, ensuring a self-validating quantitative system).

  • Vortex for 30 seconds, sonicate at 5°C for 30 minutes, and incubate at -20°C for 30 minutes to fully precipitate proteins[3].

  • Centrifuge at 13,000 × g for 15 minutes at 4°C. Transfer the supernatant and dry under a gentle nitrogen stream.

Step 2: Derivatization (TMS)
  • Reconstitute the dried extract in 50 μL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes.

  • Add 50 μL of BSTFA (with 1% TMCS) and incubate at 70°C for 60 minutes. (Rationale: This yields the di-TMS derivative of t3HHA, bringing the molecular weight to 274)[2].

Step 3: GC-MS Analysis Parameters
  • Column: Zebron ZB-WAXplus (30 m × 0.25 mm I.D., 0.25 μm film thickness)[2].

  • Injection: 1 μL in splitless mode at an inlet temperature of 280°C[2].

  • Oven Program: Initial hold at 70°C for 3 min, ramp at 10°C/min to 250°C, final hold for 8 min[2].

  • Detection (SIM Mode): Monitor specific fragmentation ions to differentiate isomers:

    • t3HHA (di-TMS): Target M+ 274. Qualifier ions: m/z 73, 143, 147, 157, 259[2].

    • cis-5-Hydroxyhex-2-enoic acid (di-TMS): Target M+ 274. Qualifier ions: m/z 73, 117, 147, 230, 259[2].

Step 4: System Suitability Validation
  • Run a solvent blank before and after the sequence to verify zero column carryover.

  • Ensure the internal standard peak area relative standard deviation (RSD) is <5% across all technical replicates to validate extraction efficiency.

Pathway Visualization

G cluster_normal Canonical Ketogenesis (Mitochondria) cluster_shunt Secondary Oxidation Shunt (Microsomes/Peroxisomes) FFA Free Fatty Acids (Cytoplasm) HMGCS2 HMGCS2 Enzyme (Active) FFA->HMGCS2 Normal Fasting OmegaOx ω-Oxidation & Peroxisomal β-Oxidation FFA->OmegaOx HMGCS2 Blocked BHB β-Hydroxybutyrate (BHB) Primary Energy & Signaling HMGCS2->BHB ATP Yield t3HHA trans-3-Hydroxyhex-4-enoic acid (Metabolic Relief Valve) OmegaOx->t3HHA Shunting Carnitine (4E)-3-hydroxyhex-4-enoylcarnitine (Renal Excretion) t3HHA->Carnitine Esterification (CPT System)

Metabolic routing of free fatty acids during HMGCS2 deficiency, highlighting the t3HHA shunt.

References

  • Candidate urinary biomarkers show promise for distinguishing between calcium oxalate versus struvite urolithiasis in dogs. AVMA Journals.

  • Mitochondrial 3-Hydroxy-3-Methylglutaryl-CoA Synthase Deficiency: Urinary Organic Acid Profiles and Expanded Spectrum of Mutations. Minerva Access / University of Melbourne.

  • Transcriptomics Reveals the Mevalonate and Cholesterol Pathways Blocking as Part of the Bacterial Cyclodipeptides Cytotoxic Effects in HeLa Cells. PubMed Central (PMC).

  • Cytosolic PEPCK deficiency: Expanding the clinical phenotype and novel laboratory findings. OuluREPO.

  • The Mechanism of Dehydrating Bimodules in trans-Acyltransferase Polyketide Biosynthesis: A Showcase Study on Hepatoprotective Hangtaimycin. ResearchGate.

Sources

Comprehensive Comparison Guide: In Vitro vs. In Vivo Efficacy of trans-3-Hydroxyhex-4-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

trans-3-Hydroxyhex-4-enoic acid (t-3HHA) is a highly specialized


-hydroxy-

-unsaturated fatty acid. While frequently encountered in industrial contexts as a homopolymer (CAS 26811-78-9) used in the synthesis of food preservatives, the monomeric form of t-3HHA is a critical biosynthetic intermediate for complex polyketide natural products, such as the anti-tumor agent fostriecin.

For drug development professionals and synthetic biologists, understanding the dichotomous behavior of t-3HHA is paramount. In vitro, it exhibits exceptional stereospecific efficacy as a building block within polyketide synthase (PKS) modules. However, in vivo, it presents a significant metabolic liability due to rapid enzymatic clearance. This guide objectively compares the efficacy and pharmacokinetic profile of t-3HHA against structural and functional alternatives: Sorbic Acid (its dehydrated, conjugated counterpart) and


-Hydroxybutyrate (BHB)  (the standard endogenous 

-hydroxy signaling molecule).

Quantitative Data Comparison

To establish a baseline for experimental design, the biochemical and pharmacokinetic parameters of t-3HHA are compared with its primary alternatives below.

Parametertrans-3-Hydroxyhex-4-enoic acid (t-3HHA)Sorbic Acid (Alternative 1)

-Hydroxybutyrate (Alternative 2)
Primary Utility Polyketide precursor / Biosynthetic SynthonAntimicrobial / Fungistatic AgentEndogenous energy carrier / Signaling
In Vitro Target PKS Dehydratase Domains (e.g., FosDH2)Fungal/Bacterial cell membranesHDACs / GPR109A receptors
In Vivo Half-Life (Murine) < 15 minutes (rapid clearance)~40-60 minutesHours (highly stable in circulation)
Metabolic Fate Dehydration to Sorbic Acid /

-oxidation

-oxidation to

and

Oxidation to Acetoacetate
Stereochemical Dependency Critical (C3 hydroxyl orientation dictates PKS binding)None (Achiral molecule)High (D-isomer is biologically active)

Biosynthetic and Metabolic Partitioning

The efficacy of t-3HHA is entirely context-dependent. As illustrated below, its in vitro utility is driven by enzyme-specific loading, whereas its in vivo utility is heavily truncated by systemic


-oxidation.

Pathway t3HHA trans-3-Hydroxyhex-4-enoic acid (t-3HHA) PKS Polyketide Synthase (e.g., FosDH2 Module) t3HHA->PKS In Vitro Loading BetaOx Beta-Oxidation (In Vivo Metabolism) t3HHA->BetaOx In Vivo Clearance SorbicAcid Sorbic Acid (Dehydrated Metabolite) t3HHA->SorbicAcid Dehydration Fostriecin Fostriecin (Anti-tumor Polyketide) PKS->Fostriecin Biosynthesis SorbicAcid->BetaOx Metabolism

Metabolic and biosynthetic partitioning of t-3HHA in vitro versus in vivo.

In Vitro Efficacy: Polyketide Synthase (PKS) Loading

In vitro, t-3HHA demonstrates high efficacy as a substrate for dehydratase domains in modular polyketide synthases. According to foundational studies on fostriecin biosynthesis, the FosDH2 domain specifically recognizes the spatial orientation of the 3-hydroxyl group of t-3HHA to catalyze stereospecific dehydration .

Step-by-Step Protocol: PKS Stereospecificity Assay

This protocol is designed as a self-validating system to ensure that the observed in vitro efficacy is due to enzymatic processing rather than spontaneous chemical degradation.

  • Substrate Activation (Thioesterification):

    • Action: Convert synthetic t-3HHA to its Coenzyme A (CoA) thioester using oxalyl chloride and CoA-SH in anhydrous dichloromethane.

    • Causality: PKS modules cannot process free fatty acids. The high-energy thioester linkage provides the necessary thermodynamic driving force for downstream acyl transfer.

  • Apo-Protein Loading:

    • Action: Incubate t-3HHA-CoA with apo-FosACP2 (Acyl Carrier Protein) and the phosphopantetheinyl transferase Sfp at 25°C for 30 minutes.

    • Causality: Sfp covalently attaches the t-3HHA-pantetheine moiety to the conserved serine residue of the ACP, generating the active holo-ACP required for dehydratase recognition.

  • Enzymatic Processing:

    • Action: Introduce the purified FosDH2 domain and incubate at 30°C for 2 hours. Include a heat-denatured FosDH2 control.

  • Self-Validating Readout (Chiral GC-MS):

    • Action: Quench the reaction with alkaline hydrolysis (1.0 eq LiOH at 0°C) to release the bound acids. Derivatize the extract to methyl esters using diazomethane, and analyze via chiral GC-MS.

    • Causality: Standard LC-MS cannot distinguish enantiomers. Chiral GC-MS validates that the enzyme specifically processed the (3R) or (3S) enantiomer, proving stereospecific enzyme efficacy and confirming that the structural integrity of the double bond was maintained.

In Vivo Efficacy: Pharmacokinetics & Clearance

While t-3HHA is a potent in vitro synthon, its in vivo application as a standalone therapeutic is severely hindered by rapid metabolic clearance. It is rapidly recognized by mitochondrial enoyl-CoA hydratases, leading to dehydration into Sorbic Acid, which is subsequently cleared via


-oxidation .
Step-by-Step Protocol: Murine Pharmacokinetic Profiling

To accurately compare the systemic half-life of t-3HHA against Sorbic Acid, stringent controls must be applied to prevent ex vivo degradation.

  • Formulation & Dosing:

    • Action: Administer t-3HHA and Sorbic Acid (10 mg/kg) intravenously (IV) to parallel cohorts of C57BL/6 mice. Formulate in 5% DMSO / 95% saline.

    • Causality: The hydrophilic nature of the

      
      -hydroxy group ensures aqueous solubility, avoiding the need for harsh surfactants (like Tween-80) that could alter baseline hepatic metabolism or cause vehicle-induced toxicity.
      
  • Serial Blood Sampling:

    • Action: Collect whole blood at 5, 15, 30, 60, 120, and 240 minutes via the tail vein into EDTA tubes containing 1 mM Sodium Fluoride (NaF).

    • Causality: NaF is a critical esterase and enolase inhibitor. Without it, endogenous blood enzymes will artificially degrade t-3HHA ex vivo during transport, leading to an artificially deflated half-life calculation.

  • Extraction & LC-MS/MS Analysis:

    • Action: Crash plasma proteins using cold acetonitrile spiked with t-3HHA-d3 (deuterated internal standard). Analyze the supernatant using LC-MS/MS in negative electrospray ionization (ESI-) mode.

    • Causality: The deuterated internal standard self-validates the extraction efficiency and corrects for matrix-induced ion suppression from plasma phospholipids. ESI- is specifically chosen because the carboxylic acid moiety readily deprotonates, yielding superior signal-to-noise ratios compared to positive ionization modes.

Workflow Prep Compound Prep (t-3HHA Monomer) InVitro In Vitro Assay (PKS Binding) Prep->InVitro InVivo In Vivo PK (Murine Dosing) Prep->InVivo Analysis Data Synthesis (Clearance vs Efficacy) InVitro->Analysis InVivo->Analysis

Parallel experimental workflow for evaluating t-3HHA efficacy and PK.

Conclusion

The efficacy of trans-3-Hydroxyhex-4-enoic acid is highly divergent. In vitro, it is an exceptionally potent and stereospecific building block for the biosynthesis of complex, high-value polyketides. However, its in vivo efficacy as a standalone molecule is negligible due to rapid


-oxidation and dehydration to Sorbic Acid. For drug development applications requiring systemic exposure, t-3HHA must be utilized either as an in vitro synthon to build stable downstream drugs (like fostriecin) or formulated as a polymeric prodrug to achieve sustained in vivo release.

References

  • Shah DD, You YO, Cane DE. "Stereospecific Formation of E- and Z-Disubstituted Double Bonds by Dehydratase Domains from Modules 1 and 2 of the Fostriecin Polyketide Synthase." Journal of the American Chemical Society, 2017. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 643460, Sorbic Acid." PubChem, 2024. URL:[Link]

A Senior Application Scientist's Guide to the Statistical Analysis of trans-3-Hydroxyhex-4-enoic Acid and Comparative Biomarkers in HMGCS2 Deficiency

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Diagnostic Challenge of a Rare Metabolic Disorder

Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase (HMGCS2) deficiency is a rare, autosomal recessive inborn error of metabolism that critically impairs the body's ability to produce ketone bodies (ketogenesis)[1][2][3]. Ketone bodies are an essential alternative energy source for the brain and other tissues during periods of fasting or metabolic stress. Consequently, patients with HMGCS2 deficiency can present with life-threatening episodes of hypoketotic hypoglycemia, metabolic acidosis, and encephalopathy, often triggered by common illnesses[3][4][5].

The diagnosis of HMGCS2 deficiency is frequently challenging. The clinical presentation is often non-specific and can overlap with other metabolic disorders, such as fatty acid oxidation defects[4][5][6]. This diagnostic ambiguity underscores the critical need for sensitive and specific biomarkers. While genetic sequencing of the HMGCS2 gene provides a definitive diagnosis, biochemical analysis of urinary organic acids is the frontline screening method[7]. This guide provides an in-depth comparison of urinary biomarkers for HMGCS2 deficiency, with a special focus on the statistical and analytical considerations for trans-3-Hydroxyhex-4-enoic acid . We will compare its diagnostic utility against other key metabolites, providing the technical insights necessary for researchers, clinical scientists, and drug development professionals in this field.

The Biochemical Rationale: Why These Biomarkers Appear

In a healthy individual, the HMGCS2 enzyme catalyzes the rate-limiting step in ketogenesis: the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA in the liver mitochondria. A deficiency in this enzyme creates a metabolic bottleneck. During fasting, when fatty acid β-oxidation is upregulated to produce acetyl-CoA, this key substrate cannot be efficiently converted into ketone bodies. This leads to two primary consequences:

  • Accumulation of Acetyl-CoA: This buildup enhances the flux of intermediates through alternative metabolic pathways.

  • Increased Fatty Acid Metabolites: The stalled ketogenesis pathway leads to the accumulation and subsequent excretion of various upstream and side-stream fatty acid metabolites in the urine[1][8].

This metabolic dysregulation gives rise to a characteristic pattern of urinary organic acids that, when correctly interpreted, can strongly indicate HMGCS2 deficiency.

cluster_products Key Urinary Biomarkers FA Fatty Acids FAO β-Oxidation FA->FAO ACoA Acetyl-CoA FAO->ACoA AACoA Acetoacetyl-CoA ACoA->AACoA 2x Metabolites Alternative Pathway Metabolites ACoA->Metabolites Shunted Pathway HMGCS2 HMGCS2 (Deficient) AACoA->HMGCS2 HMGCoA HMG-CoA HMGCS2->HMGCoA Blocked Ketones Ketone Bodies (Acetoacetate, β-Hydroxybutyrate) HMGCoA->Ketones T3H4E trans-3-Hydroxyhex-4-enoic acid Metabolites->T3H4E HMP 4-Hydroxy-6-methyl-2-pyrone (4-HMP) Metabolites->HMP DCA Dicarboxylic Acids (e.g., Adipic Acid) Metabolites->DCA

Caption: Metabolic block in HMGCS2 deficiency.

Comparative Analysis of Key Urinary Biomarkers

The diagnostic power of urinary organic acid profiling lies in pattern recognition. While a single metabolite may not be definitively diagnostic, the collective elevation of several specific compounds provides strong evidence. Below, we compare the primary biomarkers for HMGCS2 deficiency.

BiomarkerTypical Observation in HMGCS2 DeficiencySpecificity & Diagnostic ValueKey Considerations
trans-3-Hydroxyhex-4-enoic acid Qualitatively one of the most abundant peaks in chromatograms during metabolic decompensation episodes[5][8].Provisional identification based on mass spectra[4][5]. Its presence is a strong indicator, but it often appears alongside other markers.Less characterized than 4-HMP. Its quantitative diagnostic threshold has not been established. Often co-elutes or is found with cis-5-hydroxyhex-2-enoic acid[5].
4-Hydroxy-6-methyl-2-pyrone (4-HMP) Significantly elevated during decompensation; may normalize when the patient is well[4][5][9].Considered the most specific and reliable marker for HMGCS2 deficiency[4][5]. While it can be elevated in other ketotic states, the levels are typically much higher in HMGCS2 deficiency.Retrospective analysis is often required to identify this peak if not initially suspected. Its detection can streamline the diagnostic process significantly[4].
Dicarboxylic Acids (e.g., Adipic, Suberic) Massive dicarboxylic aciduria is a common finding[1][9].Non-specific, as it is also a hallmark of fatty acid oxidation disorders. However, its presence in the context of hypoketonuria is highly suggestive.Must be interpreted in conjunction with ketone levels and other more specific markers like 4-HMP.
Other Hydroxy Acids Elevation of 3,5-dihydroxyhexanoic acid, trans-5-hydroxyhex-2-enoate, and others[4][5].These compounds further support the diagnosis by illustrating a consistent pattern of dysregulated fatty acid metabolism.Their identification requires a comprehensive mass spectral library and expertise in interpreting complex organic acid profiles.
Statistical Validation: A Case for Combined Biomarker Analysis

A study by Pitt et al. (2015) provides crucial data on the diagnostic utility of combining biomarkers. The researchers found that applying specific cut-off values for adipic acid and 4-HMP yielded a high positive predictive value (PPV) for identifying HMGCS2 deficient patients during metabolic crises.

Biomarker CombinationCut-off Value (μmol/mmol creatinine)Positive Predictive Value (PPV)95% Confidence Interval
Adipic Acid + 4-HMP>200 (Adipic) and >20 (4-HMP)80%35-100%

This data strongly supports a multi-biomarker approach. While trans-3-Hydroxyhex-4-enoic acid is a significant qualitative flag, the quantitative power currently lies with 4-HMP and dicarboxylic acids. Future research should focus on establishing quantitative thresholds for trans-3-Hydroxyhex-4-enoic acid to determine if it can further improve the PPV and diagnostic accuracy.

Experimental Protocol: Urinary Organic Acid Profiling by GC-MS

The following protocol outlines a standard, robust method for the analysis of urinary organic acids, including trans-3-Hydroxyhex-4-enoic acid. The trustworthiness of this protocol is rooted in its self-validating system, which includes the use of internal standards to control for variations in extraction and derivatization efficiency.

start Urine Sample (Normalize to Creatinine) step1 Add Internal Standards (e.g., Tropic Acid) start->step1 step2 Acidify (pH < 2 with HCl) step1->step2 step3 Liquid-Liquid Extraction (Ethyl Acetate) step2->step3 step4 Evaporate to Dryness (Under Nitrogen) step3->step4 step5 Derivatization (BSTFA + Pyridine) step4->step5 step6 Incubate (e.g., 60°C for 30 min) step5->step6 step7 GC-MS Analysis step6->step7 end Data Analysis (Qualitative & Quantitative) step7->end

Caption: GC-MS workflow for urinary organic acid analysis.

Detailed Step-by-Step Methodology

1. Sample Preparation & Normalization:

  • Rationale: Urine concentration can vary significantly. Normalizing the sample volume to the creatinine concentration ensures that the amount of analyte extracted is comparable between samples[5][6].

  • Procedure:

    • Determine the creatinine concentration of the urine sample.

    • Calculate the volume of urine required to obtain 1 µmol of creatinine[6][10].

    • Pipette this volume into a clean glass tube. If the volume is less than a minimum threshold (e.g., 1 mL), add deionized water to make up the volume.

    • Add a known amount of internal standard(s) (e.g., tropic acid, 2-ketocaproic acid).

2. Extraction:

  • Rationale: Organic acids must be transferred from the aqueous urine matrix into an organic solvent compatible with GC-MS analysis. Acidification protonates the carboxyl groups, making them less polar and more soluble in the organic solvent.

  • Procedure:

    • Acidify the sample to pH < 2 by adding 5M HCl. Verify with pH paper.

    • Add an organic solvent such as ethyl acetate or diethyl ether[4][6].

    • Vortex vigorously to ensure thorough mixing and extraction.

    • Centrifuge to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction process on the remaining aqueous layer and combine the organic extracts.

    • Dry the combined extract completely under a gentle stream of nitrogen.

3. Derivatization:

  • Rationale: Most organic acids are not volatile enough for GC analysis. Derivatization replaces active hydrogen atoms on polar functional groups (e.g., -OH, -COOH) with non-polar trimethylsilyl (TMS) groups. This increases volatility and thermal stability[4][6][11].

  • Procedure:

    • To the dried extract, add a derivatizing agent. A common mixture is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and a catalyst like pyridine or trimethylchlorosilane (TMCS)[4][6].

    • Cap the tube tightly and vortex to mix.

    • Incubate the mixture (e.g., at 60-70°C) for 30-60 minutes to ensure complete derivatization.

    • After cooling, the sample is ready for injection into the GC-MS.

4. GC-MS Analysis:

  • Rationale: Gas chromatography separates the derivatized organic acids based on their boiling points and interaction with the capillary column. The mass spectrometer then fragments the eluting compounds and detects the fragments, allowing for identification based on their unique mass spectra.

  • Typical Parameters:

    • GC Column: DB-5MS or similar non-polar column (30m x 0.25mm, 0.25µm film)[9].

    • Injector: Splitless mode, 250-280°C[9][12].

    • Oven Program: Start at ~60°C, hold for 1-2 min, then ramp at 5-10°C/min to a final temperature of ~300-325°C, hold for 5-10 min[9][13].

    • MS Ionization: Electron Impact (EI) at 70 eV[9][14].

    • MS Scan Range: m/z 50-650 amu to cover the expected range of TMS-derivatized metabolites[5].

Conclusion and Future Directions

The statistical analysis of urinary organic acids is a cornerstone in the diagnosis of HMGCS2 deficiency. While trans-3-Hydroxyhex-4-enoic acid serves as a prominent qualitative indicator during acute metabolic crises, a robust diagnosis relies on a comparative approach. The combination of massive dicarboxylic aciduria with a significant elevation of 4-hydroxy-6-methyl-2-pyrone (4-HMP) currently offers the highest diagnostic specificity.

For researchers and clinical scientists, the path forward involves several key objectives:

  • Quantitative Method Validation: Develop and validate quantitative assays for trans-3-Hydroxyhex-4-enoic acid to establish diagnostic cut-offs and assess its contribution to improving predictive models.

  • Longitudinal Studies: Analyze urinary profiles from patients both during and between metabolic episodes to better understand the kinetics and consistency of these biomarkers.

  • Comparative 'Omics': Integrate urinary organic acid data with metabolomic and lipidomic profiles to uncover novel biomarkers and gain deeper insights into the pathophysiology of HMGCS2 deficiency.

By employing the rigorous analytical protocols and comparative statistical mindset outlined in this guide, the scientific community can continue to refine the diagnosis of this challenging disorder, ultimately improving outcomes for affected individuals.

References

  • Pitt, J. J., Peters, H., Boneh, A., et al. (2015). Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase deficiency: urinary organic acid profiles and expanded spectrum of mutations. Journal of Inherited Metabolic Disease, 38(3), 459-466. [Link]

  • Kuhara, T. (2013). Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS). In Clinical Applications of Mass Spectrometry in Biomolecular Analysis. Humana Press. [Link]

  • The HMG-CoA Synthase-2 Deficiency Collaborative Group. (2020). HMG-CoA Synthase-2 Deficiency: Neonatal Hyperammonemic Coma and Abnormal Metabolic Screening Resembling Maple Syrup Urine Disease. JIMD reports, 54(1), 43–51. [Link]

  • Pitt, J. J., et al. (2015). Mitochondrial 3-Hydroxy-3-Methylglutaryl-CoA Synthase Deficiency: Urinary Organic Acid Profiles and Expanded. Minerva Access, University of Melbourne. [Link]

  • Ramos, M., Menao, S., Arnedo, M., et al. (2018). Human Mitochondrial HMG-CoA Synthase Deficiency: Role of Enzyme Dimerization Surface and Characterization of Three New Patients. International journal of molecular sciences, 19(4), 1010. [Link]

  • Wikipedia contributors. (2023). HMGCS2. Wikipedia. [Link]

  • University Hospitals Bristol and Weston NHS Foundation Trust. (2014). Organic Acids (urine). uhbpathology.com. [Link]

  • Zschocke, J. (2022). Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase deficiency. MedLink Neurology. [Link]

  • Liu, Y., Li, X., Wang, Q., et al. (2020). Clinical, Biochemical, Molecular, and Outcome Features of Mitochondrial 3-Hydroxy-3-Methylglutaryl-CoA Synthase Deficiency in 10 Chinese Patients. Frontiers in Pediatrics, 8, 569. [Link]

  • ERNDIM. (n.d.). Organic Acids Qualitative Analysis in Urine by GCMS. erndim.org. [Link]

  • Beck, J., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 425. [Link]

  • Liebich, H. M., & Wöll, J. (1979). Chemical ionization mass spectrometry of trimethylsilylated carbohydrates and organic acids retained in uremic serum. Journal of Chromatography B: Biomedical Sciences and Applications, 162(4), 433-440. [Link]

  • Children's Mercy Kansas City. (n.d.). Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS). Scholarly Works. [Link]

  • Dias, D. A., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 7(1), 1. [Link]

Sources

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Validation of trans-3-Hydroxyhex-4-enoic Acid

This guide provides a comprehensive overview of the validation of trans-3-Hydroxyhex-4-enoic acid, a short-chain hydroxy fatty acid. While direct comparative studies on this specific molecule are limited in peer-reviewed literature, this document synthesizes established analytical principles and experimental data from the broader class of short-chain fatty acids (SCFAs) and hydroxy fatty acids (HFAs) to propose a robust, multi-technique validation strategy. We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a clear, comparative format to empower researchers in their analytical endeavors.

Introduction to trans-3-Hydroxyhex-4-enoic acid

trans-3-Hydroxyhex-4-enoic acid is a six-carbon unsaturated hydroxy fatty acid. Its validation is crucial for accurate biological and chemical studies. This compound has been identified as a urinary organic acid in patients with mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase (HMGCS2) deficiency, suggesting its potential as a biomarker for this metabolic disorder[1]. The structural features of this molecule—a carboxylic acid, a hydroxyl group, and a trans double bond—necessitate a multi-faceted analytical approach for unambiguous identification and quantification.

Comparative Analysis of Analytical Validation Techniques

The validation of trans-3-Hydroxyhex-4-enoic acid relies on a combination of chromatographic and spectroscopic techniques. The choice of method depends on the analytical goal, whether it is quantification, structural elucidation, or stereochemical determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification

GC-MS is a powerful and reliable method for the separation and quantification of volatile and semi-volatile compounds like short-chain fatty acids[2]. However, the high polarity and volatility of SCFAs present analytical challenges, often necessitating derivatization to improve chromatographic behavior and detection sensitivity[3][4].

Comparison of GC-MS Derivatization Strategies

Derivatization MethodPrincipleAdvantagesDisadvantages
No Derivatization Direct injection of aqueous sample.Rapid, high-throughput, reduces complexity.[5][6]Poor peak shape for polar analytes, potential for low sensitivity, requires specialized columns (e.g., wax-based).[6]
Alkylation/Esterification (e.g., with Isobutanol/Isobutyl Chloroformate) Converts the carboxylic acid to a less polar and more volatile ester.Excellent chromatographic separation, high sensitivity, applicable to aqueous samples without complete drying.[3]The derivatizing reagent can sometimes interfere with the detection of very short-chain fatty acids.[3]
Silylation (e.g., with TMS) Replaces active hydrogens on the carboxyl and hydroxyl groups with a trimethylsilyl group.Produces stable, volatile derivatives with good fragmentation patterns for MS.Requires anhydrous conditions, which can lead to the loss of volatile SCFAs during sample drying.[3]
Amidation (e.g., with DMT-MM and an amine) Condensation reaction between the carboxylic acid and an amine.Can be performed in aqueous or methanolic solutions, avoiding the need for drying.[4]May require longer reaction times compared to other methods.[4]

Experimental Workflow: GC-MS with Isobutyl Chloroformate Derivatization

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis sample Aqueous Sample (e.g., Urine) phase_sep Phase Separation (if lipid-rich) sample->phase_sep derivatization Derivatization with Isobutyl Chloroformate/Isobutanol phase_sep->derivatization extraction Hexane Extraction derivatization->extraction injection GC Injection extraction->injection Transfer upper phase separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection

Caption: GC-MS workflow with derivatization.

Detailed Protocol for GC-MS Analysis with Isobutyl Chloroformate Derivatization

  • Sample Preparation: For biological samples rich in lipids, perform a phase separation to remove interfering compounds[3].

  • Derivatization:

    • To 100 µL of the aqueous sample in a microcentrifuge tube, add 100 µL of isobutanol and 20 µL of pyridine.

    • Vortex the mixture for 30 seconds.

    • Add 10 µL of isobutyl chloroformate and vortex for another 30 seconds. This reaction converts the carboxylic acid to its isobutyl ester.

  • Extraction:

    • Add 150 µL of hexane and centrifuge at high speed (e.g., 21,000 x g) for 2 minutes to separate the phases[3].

    • Carefully transfer the upper hexane-isobutanol phase to an autosampler vial for GC-MS analysis.

  • GC-MS Conditions (adapted from[3][5]):

    • GC System: Agilent 7890B GC with 5977B MSD or similar.

    • Column: SH-WAX (60 m x 0.25 mm I.D., df=0.5 µm) or similar polar column.

    • Injection: 1 µL, Split mode (e.g., 5:1), 240 °C.

    • Carrier Gas: Helium at a constant linear velocity (e.g., 34.0 cm/s).

    • Oven Program: 80 °C hold for 2 min, ramp at 40 °C/min to 200 °C, then ramp at 25 °C/min to 240 °C and hold for 2 min.

    • MSD: Scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of trans-3-Hydroxyhex-4-enoic acid. Both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, are required for complete assignment.

Key NMR Features for Validation

NucleusExpected Chemical Shift (ppm) & MultiplicityStructural AssignmentRationale
¹H NMR ~5.5-5.9 (m)Olefinic protons (-CH=CH-)The trans coupling constant (J) is typically larger (12-18 Hz) than for a cis isomer (6-12 Hz), which is key for confirming the stereochemistry of the double bond.
~4.1 (m)Methine proton (-CH(OH)-)This proton is coupled to the adjacent methylene and olefinic protons.
~2.3-2.5 (dd)Methylene protons (α to COOH)These protons are diastereotopic due to the adjacent chiral center, leading to distinct signals.[7]
~1.6 (d)Methyl protons (-CH₃)Coupled to the adjacent olefinic proton.
¹³C NMR ~170-180Carboxylic acid carbon (-COOH)Typical chemical shift for a carboxylic acid.
~125-135Olefinic carbons (-CH=CH-)Chemical shifts are characteristic of a double bond.
~65-75Methine carbon (-CH(OH)-)Carbon attached to the hydroxyl group.
~40-50Methylene carbon (α to COOH)Carbon adjacent to the carbonyl group.
~15-20Methyl carbon (-CH₃)Aliphatic methyl carbon.

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_sample_prep Sample Preparation cluster_analysis NMR Spectroscopy sample Isolated Compound dissolution Dissolve in Deuterated Solvent (e.g., CDCl₃, MeOD) sample->dissolution one_d 1D Spectra (¹H, ¹³C) dissolution->one_d two_d 2D Spectra (COSY, HSQC, HMBC) one_d->two_d For structural confirmation

Caption: NMR analysis workflow for structural validation.

Detailed Protocol for NMR Sample Preparation and Analysis

  • Sample Preparation:

    • Ensure the sample of trans-3-Hydroxyhex-4-enoic acid is purified, typically through flash chromatography or HPLC.

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄) in an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum to observe proton signals and their coupling patterns.

    • Acquire a ¹³C NMR spectrum (often proton-decoupled) to identify the number and types of carbon atoms.

    • Acquire a COSY (Correlation Spectroscopy) spectrum to identify proton-proton couplings within the spin system.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded protons and carbons.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range proton-carbon correlations, which is crucial for connecting different fragments of the molecule.

Chiral Liquid Chromatography-Mass Spectrometry (LC-MS) for Stereochemical Analysis

Many biological molecules are chiral, and their stereochemistry often dictates their activity[8]. The hydroxyl group at the C3 position of trans-3-Hydroxyhex-4-enoic acid creates a chiral center. Chiral LC-MS is the preferred method for separating and identifying the enantiomers.

Comparison of Chiral LC-MS Approaches

MethodPrincipleAdvantagesDisadvantages
Chiral Stationary Phase (CSP) Column Enantiomers interact differently with the chiral selector immobilized on the column, leading to different retention times.Direct separation without derivatization, high efficiency.CSP columns can be expensive and may not be universally applicable to all classes of compounds.[8]
Chiral Derivatizing Agents (CDAs) The enantiomers are reacted with a chiral agent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18).Cost-effective as it uses standard columns, can improve ionization efficiency for MS detection.Derivatization adds an extra step to the workflow, and the reaction must go to completion to avoid kinetic resolution.

A time- and cost-effective approach involves derivatization with chiral agents like phenylglycine methyl ester (PGME) or phenylalanine methyl ester (PAME), followed by analysis on a standard reverse-phase column[8].

Synthesis of trans-3-Hydroxyhex-4-enoic acid

The synthesis of chiral unsaturated hydroxy fatty acids often involves an organocatalytic step to create a chiral intermediate, such as a terminal epoxide. This can then be reacted with appropriate reagents to build the carbon chain[9]. A plausible synthetic route for trans-3-Hydroxyhex-4-enoic acid could be adapted from such methodologies.

Potential Signaling Pathway and Biological Relevance

While the specific biological role of trans-3-Hydroxyhex-4-enoic acid is not well-defined, other short-chain hydroxy fatty acids have been shown to possess biological activities, such as antiproliferative effects[9]. Some have been identified as inhibitors of histone deacetylase (HDAC) or signal transducer and activator of transcription 3 (STAT3)[9]. The accumulation of trans-3-Hydroxyhex-4-enoic acid in HMGCS2 deficiency suggests a disruption in fatty acid metabolism or ketogenesis[1].

Biological_Context cluster_pathway Mitochondrial Fatty Acid Metabolism cluster_observation HMGCS2 Deficiency fatty_acids Fatty Acids hmgcs2 HMGCS2 Enzyme fatty_acids->hmgcs2 ketone_bodies Ketone Bodies hmgcs2->ketone_bodies hmgcs2_def HMGCS2 Deficiency compound trans-3-Hydroxyhex-4-enoic acid hmgcs2_def->compound Leads to accumulation of

Caption: Biological context of the compound's accumulation.

Conclusion

The validation of trans-3-Hydroxyhex-4-enoic acid requires a systematic and multi-technique approach. GC-MS with appropriate derivatization is well-suited for quantification in biological matrices. NMR spectroscopy is essential for unambiguous structural confirmation, including the stereochemistry of the double bond. Chiral LC-MS is necessary to resolve and quantify the enantiomers. While the biological activity of this specific molecule remains to be fully elucidated, its association with a known metabolic disorder provides a strong impetus for further research. The methodologies and comparative data presented in this guide offer a robust framework for the comprehensive validation of trans-3-Hydroxyhex-4-enoic acid and other related hydroxy fatty acids.

References

  • GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples. (n.d.). SpringerLink.
  • Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity. (2024, January 15). MDPI. Retrieved from [Link]

  • Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. (n.d.). LabRulez GCMS. Retrieved from [Link]

  • GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. (n.d.). Agilent. Retrieved from [Link]

  • Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. (n.d.). Shimadzu. Retrieved from [Link]

  • Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. (n.d.). Shimadzu. Retrieved from [Link]

  • Scheme 7 Synthesis of chiral hydroxy fatty acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Photobiocatalytic synthesis of chiral secondary fatty alcohols from renewable unsaturated fatty acids. (2020, December 1). Graz University of Technology. Retrieved from [Link]

  • Heteronuclear NMR analysis of unsaturated fatty acids in poly(3-hydroxyalkanoates). Study of beta-oxidation in Pseudomonas putida. (1993, January 5). PubMed. Retrieved from [Link]

  • Efficient Stereochemical Analysis of Hydroxy Fatty Acids Using PGME and PAME Derivatization. (2025, June 19). PMC. Retrieved from [Link]

  • Hydroxy and Hydroperoxy Fatty Acids. (2019, July 23). AOCS. Retrieved from [Link]

  • Two-dimensional NMR spectrum of new fatty acids 1 and 2. (n.d.). ResearchGate. Retrieved from [Link]

  • Design and Synthesis of Chiral, Conformationally Constrained Fatty Acid Mimetics. (n.d.). ProQuest. Retrieved from [Link]

  • Mitochondrial 3-Hydroxy-3-Methylglutaryl-CoA Synthase Deficiency: Urinary Organic Acid Profiles and Expanded. (n.d.). Minerva Access. Retrieved from [Link]

  • High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. (n.d.). PMC. Retrieved from [Link]

Sources

Safety Operating Guide

Expertise & Experience: The Causality of Chemical Hazards

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Standard Operating Procedure (SOP): Handling and Disposal of trans-3-Hydroxyhex-4-enoic Acid

In drug development and synthetic chemistry, trans-3-hydroxyhex-4-enoic acid (also known as (E)-3-hydroxyhex-4-enoic acid) is frequently utilized as a critical building block in the semi-synthesis of macrocyclic lactone endectocides, such as moxidectin[1]. While it is a highly valuable intermediate, its unique molecular architecture requires precise, strictly controlled disposal protocols to ensure laboratory safety and regulatory compliance.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating methodologies for the safe handling and disposal of trans-3-hydroxyhex-4-enoic acid waste streams.

To manage chemical waste safely, one must first understand the molecular vulnerabilities of the compound. trans-3-Hydroxyhex-4-enoic acid features three reactive sites: a carboxylic acid moiety, a secondary hydroxyl group, and a trans-alkene.

  • Corrosivity & pH Dynamics: The carboxylic acid group renders aqueous solutions of this compound mildly acidic. If the pH of the waste stream drops to 2.0 or below, it must be legally classified as a D002 (Corrosive) characteristic hazardous waste under the EPA's [2].

  • Reactivity & Incompatibilities: The allylic alcohol-like substructure (the hydroxyl group adjacent to the alkene) is highly susceptible to acid-catalyzed dehydration and oxidative cleavage. Mixing this compound with strong oxidizers (e.g., nitric acid, peroxides) can trigger an exothermic runaway reaction. Therefore, strict segregation from oxidizing waste streams is not just a regulatory formality; it is a fundamental chemical necessity.

Quantitative Data & Compatibility Matrix

Table 1: Physicochemical Profile and Waste Compatibility Matrix

ParameterClassification / ValueOperational Implication
Molecular Formula C₆H₁₀O₃Organic compound; requires high-temperature incineration for final destruction.
Molecular Weight 130.14 g/mol Standard stoichiometric tracking applies.
Functional Groups Carboxylic acid, secondary hydroxyl, trans-alkeneSusceptible to oxidation, polymerization, and acid-catalyzed dehydration.
EPA Waste Codes D002 (if aqueous pH ≤ 2.0), D001 (if in flammable solvent)Dictates regulatory labeling, storage conditions, and maximum accumulation times[2].
Container Compatibility Glass, HDPE, PTFEAvoid metal cans ; organic acids cause long-term corrosion and structural failure[3].
Chemical Incompatibilities Strong oxidizers, strong bases, heavy metal catalystsMixing causes exothermic reactions; strictly segregate waste streams.

Waste Routing Logic

The following decision tree outlines the logical workflow for categorizing and routing trans-3-hydroxyhex-4-enoic acid waste based on its physical state and solvent matrix.

WasteRouting Start trans-3-Hydroxyhex-4-enoic Acid Waste State Physical State? Start->State Solid Solid Waste (Contaminated PPE/Vials) State->Solid Solid Liquid Liquid Waste State->Liquid Liquid Solvent Solvent Type? Liquid->Solvent Aqueous Aqueous Solution Solvent->Aqueous Water-based Organic Organic Solvent Solvent->Organic Solvent-based pHCheck pH Check (Target: 5.5 - 9.5) Aqueous->pHCheck HalogenCheck Contains Halogens? Organic->HalogenCheck Neutralize Neutralize (Careful Addition of Base) pHCheck->Neutralize pH < 5.5 AqWaste Aqueous Waste Stream pHCheck->AqWaste 5.5 < pH < 9.5 Neutralize->AqWaste Halogenated Halogenated Organic Waste Stream HalogenCheck->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Stream HalogenCheck->NonHalogenated No

Waste routing decision tree for trans-3-Hydroxyhex-4-enoic acid disposal.

Operational Protocols: Step-by-Step Methodologies

Protocol A: Segregation and Disposal of Organic Solvent Waste

Following synthesis or extraction, trans-3-hydroxyhex-4-enoic acid is typically dissolved in organic solvents.

  • Step 1: Matrix Identification & Segregation Determine if the solvent matrix contains halogens (e.g., dichloromethane, chloroform). Causality: Halogenated solvents require highly specialized incineration to prevent the formation of toxic dioxins. Contaminating a non-halogenated carboy with even small amounts of halogenated solvent converts the entire volume into a highly expensive halogenated waste stream, as outlined by [4].

  • Step 2: Container Selection Select a high-density polyethylene (HDPE) or glass waste carboy. Causality: Do not use metal safety cans for waste containing organic acids. Even weak organic acids will corrode metal containers over time, leading to structural failure.

  • Step 3: Pilot Compatibility Test (Self-Validating System) Before transferring bulk waste into the main accumulation carboy, extract a 1 mL aliquot of the new waste and mix it with 1 mL of the existing carboy contents in a clear glass vial. Observe for 5 minutes. Validation Check: If no phase separation, gas evolution, or temperature increase occurs, the waste streams are chemically compatible.

  • Step 4: Bulk Transfer and Labeling Transfer the waste using a grounded funnel. Immediately cap the container. Label the carboy with the exact chemical constituents (e.g., "Non-Halogenated Waste: Methanol, Ethyl Acetate, trans-3-Hydroxyhex-4-enoic acid") and the accumulation start date, detailed in the [5].

Protocol B: Neutralization and Disposal of Aqueous Washes

Aqueous workups generate water-based waste streams containing unreacted acid.

  • Step 1: Initial pH Assessment Measure the pH of the aqueous waste using a calibrated pH meter or universal indicator strips.

  • Step 2: Controlled Neutralization If the pH is below 5.5, slowly add 1M Sodium Hydroxide (NaOH) dropwise under continuous magnetic stirring. Causality: Rapid addition of concentrated base can cause localized heating and potential splattering. Neutralizing the acid ensures the waste does not meet the EPA D002 characteristic for corrosivity[2].

  • Step 3: Stabilization Check (Self-Validating System) Once the pH reads between 6.0 and 8.0, maintain stirring for an additional 5 minutes without adding further base. Validation Check: Take a secondary pH reading. If the pH remains stable within the target range, neutralization is complete. If the pH drops, unreacted acid pockets remain; repeat Step 2.

  • Step 4: Final Disposal Routing Transfer the neutralized aqueous waste to the designated aqueous waste carboy. Note: If the aqueous waste contains >1% organic solvents, it must be managed as organic waste rather than standard aqueous waste[6].

Emergency Spill Response Logistics

In the event of a localized spill of trans-3-hydroxyhex-4-enoic acid (either as a pure solid or in solution):

  • Isolate and Ventilate : Evacuate immediate personnel and ensure the fume hood sash is lowered to maximize airflow.

  • Neutralization (If Aqueous/Liquid) : Apply a weak base absorbent, such as sodium bicarbonate (NaHCO₃), directly to the spill. Causality: Sodium bicarbonate safely neutralizes the carboxylic acid moiety without generating excessive heat, releasing CO₂ gas as a harmless, easily vented byproduct.

  • Containment (If Solid) : Gently cover the solid powder with damp paper towels to prevent aerosolization before sweeping it into a hazardous waste bag.

  • Validation Check : After wiping the area with soap and water, use a pH test strip on the final wet wipe. A pH of 7.0 confirms the complete removal of the acidic residue.

References

  • US EPA. "Hazardous Waste Generator Regulatory Summary." EPA.gov. Available at:[Link]

  • University of Louisville Department of Environmental Health and Safety. "Chemical Waste Management: Combining Compatible Used Organic Solvents." Louisville.edu. Available at:[Link]

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A Senior Application Scientist's Guide to Handling trans-3-Hydroxyhex-4-enoic Acid: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: A Proactive Stance on Safety

Given its functional groups (a carboxylic acid and a secondary alcohol), trans-3-Hydroxyhex-4-enoic acid should be treated with caution. The carboxylic acid moiety suggests it is likely acidic and potentially corrosive, while related unsaturated acids are known to cause severe skin and eye damage.[3][5] Therefore, we must assume the compound is, at a minimum, a skin and eye irritant and potentially corrosive.

Anticipated Hazards:

  • Skin Contact: May cause irritation or chemical burns, similar to other carboxylic acids.[6][7][8]

  • Eye Contact: Poses a significant risk of serious irritation or damage.[5][9]

  • Inhalation: Inhalation of aerosols or dusts may lead to respiratory tract irritation.[7][8]

  • Ingestion: Assumed to be harmful if swallowed, potentially causing severe burns to the mucous membranes of the digestive tract.[10][11]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE strategy is crucial to prevent exposure through all potential routes. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[12][13]

Protection Area Required PPE Rationale and Specifications
Eye & Face Chemical Splash Goggles or Safety Glasses with Side ShieldsMinimum Requirement. Must meet ANSI Z87.1 standards to protect against splashes.[12][14]
Face Shield (worn over goggles/glasses)Required for splash risks. Use when handling larger volumes (>50 mL), transferring liquids, or during procedures with a high potential for splashing.[14][15]
Hand Disposable Nitrile GlovesProvides good chemical resistance for incidental contact.[16] Always use two pairs (double-gloving) when handling the neat compound or concentrated solutions.[14] Inspect gloves for pinholes before use.
Body Long-sleeved Laboratory CoatProtects skin and personal clothing from minor spills and contamination. Cotton is suitable for general use but reacts with acids; a rubberized or chemical-resistant apron should be worn over the lab coat when handling larger quantities.[12]
Chemical-Resistant ApronRequired for splash risks. Provides an additional layer of protection against corrosive spills when working with significant quantities.[17]
Foot Closed-toe ShoesRequired in all laboratory settings to protect against spills and falling objects.[14]

Safe Handling Workflow: A Step-by-Step Procedural Guide

All manipulations involving trans-3-Hydroxyhex-4-enoic acid, whether in solid or solution form, must be performed within a certified chemical fume hood to minimize inhalation exposure.[3][14]

Step 1: Preparation
  • Verify Equipment: Ensure the chemical fume hood is functioning correctly and that an emergency eyewash station and safety shower are accessible and unobstructed.[11]

  • Gather Materials: Assemble all necessary chemicals, equipment, and waste containers inside the fume hood before beginning.

  • Don PPE: Put on all required PPE as detailed in the table above, ensuring a proper fit.

Step 2: Handling and Use
  • Dispensing: If the compound is a solid, handle it carefully to avoid generating dust. If it is a liquid, open containers slowly on a stable surface to prevent splashes.[18]

  • Dilution: When preparing solutions, always add the acid to the solvent slowly .[18][19] Never add solvent to the acid, as this can cause a violent exothermic reaction and splashing.

  • Transport: When moving the chemical outside of the fume hood, use sealed, clearly labeled, and non-breakable secondary containers.[13]

Step 3: Post-Procedure
  • Decontamination: Wipe down the work area within the fume hood with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination (e.g., apron, outer gloves, inner gloves, face shield/goggles, lab coat).

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete, even if gloves were worn.[10]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Procedure Phase Prep1 Verify Fume Hood & Safety Showers Prep2 Don Appropriate PPE Prep1->Prep2 Prep3 Assemble Materials in Hood Prep2->Prep3 Handling1 Dispense Chemical Carefully Prep3->Handling1 Handling2 Perform Dilution (Acid to Water) Handling1->Handling2 Handling3 Conduct Experiment Handling2->Handling3 Post1 Segregate & Seal Waste Handling3->Post1 Post2 Decontaminate Work Surface Post1->Post2 Post3 Doff PPE Correctly Post2->Post3 Post4 Wash Hands Thoroughly Post3->Post4

Caption: Standard workflow for handling trans-3-Hydroxyhex-4-enoic acid.

Emergency Protocols: Spill and Exposure Management

Rapid and correct response during an emergency is critical to mitigating harm.

Spill Management

The response to a spill depends on its size and location.

  • Small Spill (< 100 mL, contained in fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[3]

    • Once absorbed, carefully scoop the material into a designated, sealed hazardous waste container.[20]

    • Decontaminate the area with a suitable cleaning agent.

  • Large Spill (> 100 mL or outside fume hood):

    • Evacuate the immediate area and alert all personnel.

    • If safe to do so, close the laboratory doors to contain any vapors.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

G cluster_small_spill Small Spill Response action action Spill Spill Occurs Size Is spill >100mL OR outside hood? Spill->Size action_large Evacuate Area Alert Personnel Contact EHS/Emergency Response Size->action_large Yes action_small Alert Personnel Size->action_small No absorb Absorb with Inert Material (e.g., Vermiculite) action_small->absorb collect Collect into Hazardous Waste Container absorb->collect decontaminate Decontaminate Area collect->decontaminate

Caption: Decision workflow for responding to a chemical spill.

Personnel Exposure Procedures

Immediate first aid is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[5][9][18] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention from an ophthalmologist.[10]

  • Skin Contact: Remove all contaminated clothing while under an emergency safety shower.[5] Flush the affected skin area with plenty of water for at least 15 minutes.[18] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[5] Have the conscious person rinse their mouth with water and drink one to two glasses of water.[10] Seek immediate medical attention.

Waste Disposal Plan

Proper chemical waste disposal is essential for laboratory safety and environmental protection.[14] Always consult your institution's EHS department for specific guidance.[3]

Step-by-Step Disposal Protocol
  • Segregation: All waste containing trans-3-Hydroxyhex-4-enoic acid (solid, liquid, and contaminated materials like gloves and absorbent) must be collected in a designated, properly labeled, and sealed hazardous waste container.[3][14]

  • Concentrated Waste: Do not attempt to neutralize or dispose of concentrated forms or large quantities down the drain. This waste must be collected for professional disposal.[3][20]

  • Dilute Aqueous Waste (<5% solution, <100 mL):

    • In a well-ventilated fume hood, further dilute the acidic solution by slowly adding it to a large volume of cold water (at least a 1:10 ratio).[3]

    • Slowly add a weak base, such as sodium bicarbonate solution, while stirring to neutralize the waste.[3][19]

    • Monitor the pH using pH paper or a meter. Continue adding the base until the pH is between 6.0 and 8.0.[3]

    • Once neutralized, the solution can be poured down the sanitary sewer drain with a copious amount of running water (at least a 100-fold excess).[3]

G Start Generate Chemical Waste Decision Is waste dilute (<5%) AND small volume (<100mL)? Start->Decision Collect Collect in a Labeled, Sealed Hazardous Waste Container Decision->Collect No Dilute Further Dilute with Cold Water (1:10) Decision->Dilute Yes Arrange Arrange for Professional Disposal via EHS Collect->Arrange Neutralize Neutralize with Weak Base (e.g., NaHCO3) to pH 6-8 Dilute->Neutralize Drain Dispose Down Drain with Copious Water Neutralize->Drain

Caption: Decision process for the disposal of chemical waste.

References

  • Benchchem. (n.d.). Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • Lab Alley. (2025, February 1). How to Dispose of Acetic Acid.
  • AK Scientific, Inc. (2026). 26811-78-9 trans-3-Hydroxyhex-4-enoic acid.
  • Alfa Chemistry. (n.d.). CAS 26811-78-9 trans-3-Hydroxyhex-4-enoic acid.
  • Unknown. (n.d.). Chemical Waste Disposal Guidelines.
  • Echemi. (n.d.). trans-3-Hydroxyhex-4-enoic acid, min. 95 (1H-NMR).
  • Sigma-Aldrich. (2024, September 9). SAFETY DATA SHEET.
  • PubChem. (n.d.). (Z)-3-hydroxyhex-4-enoic acid | C6H10O3 | CID 44610458.
  • Benchchem. (n.d.). Personal protective equipment for handling Hydroxy-PEG5-acid.
  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET.
  • Unknown. (2025, December 19). SAFETY DATA SHEET.
  • Unknown. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • ECHEMI. (n.d.). What are the steps to safely dispose of acids?
  • TCI Chemicals. (2025, August 27). SAFETY DATA SHEET.
  • University of Nevada, Reno Environmental Health & Safety. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
  • ChemFOnt. (2022, August 28). Showing chemical card for (4E)-3-hydroxyhex-4-enoic acid (CFc000320470).
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • Carl ROTH. (n.d.). Safety Data Sheet: ≥98,5 %.
  • California Institute of Technology. (n.d.). General Lab Safety Procedure.
  • Ibis Scientific, LLC. (2025, May 5). Guide to Promoting Lab Safety When Working With Chemicals.
  • National Institutes of Health. (n.d.). Laboratory Safety and Biohazards - PMC.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.